Boc-beta-alanine 4-nitrophenyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-9-8-12(17)21-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNGYJVVBTUENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400277 | |
| Record name | Boc-beta-alanine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17547-09-0 | |
| Record name | Boc-beta-alanine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-beta-alanine 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-beta-alanine 4-nitrophenyl ester, also known as Boc-β-Ala-ONp, is a pivotal reagent in the fields of peptide synthesis, drug development, and bioconjugation.[1] This compound is an N-terminally protected amino acid derivative where the amine group of beta-alanine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as a 4-nitrophenyl ester. The Boc group provides stability and is readily removable under moderately acidic conditions, while the 4-nitrophenyl ester serves as a good leaving group, facilitating the formation of amide bonds under mild conditions.[2] These characteristics make it a valuable building block for the synthesis of peptides and other complex organic molecules. Its applications extend to the development of prodrugs to enhance bioavailability, the creation of enzyme inhibitors, and as an intermediate in the synthesis of agrochemicals and fine chemicals.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 17547-09-0 |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.31 g/mol [3] |
| Appearance | White to off-white powder |
| Melting Point | 60-67 °C |
| Purity | ≥97% (HPLC) |
| Storage | 0-8 °C |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the tert-butyl group of the Boc protecting group, the two methylene groups of the beta-alanine backbone, and the aromatic protons of the 4-nitrophenyl group.
-
¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbons of the ester and the carbamate, the carbons of the tert-butyl group, the methylene carbons of the beta-alanine, and the aromatic carbons of the 4-nitrophenyl ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretching vibration for the ester, another carbonyl stretch for the Boc group's carbamate, and characteristic peaks for the nitro group (NO₂) on the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of the Boc group and other fragments.
Experimental Protocols
The primary application of this compound is in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy. Below is a detailed methodology for its use in a typical coupling cycle.
Protocol: Incorporation of a Beta-Alanine Residue using Boc-SPPS
This protocol outlines the steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test reagents
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
The DCM is drained, and a solution of 50% TFA in DCM is added to the resin.
-
The mixture is agitated for 30 minutes to remove the N-terminal Boc protecting group.
-
The deprotection solution is drained, and the resin is washed thoroughly with DCM (3x) and then with DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
A solution of 10% DIEA in DMF is added to the resin to neutralize the N-terminal ammonium salt.
-
The mixture is agitated for 10 minutes.
-
The neutralization solution is drained, and the resin is washed with DMF (3x) to remove excess DIEA.
-
-
Coupling:
-
A solution of this compound (2-3 equivalents relative to the resin substitution) in DMF is prepared.
-
This solution is added to the neutralized peptide-resin.
-
The reaction is allowed to proceed with agitation for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
A small sample of the resin is taken and washed.
-
The Kaiser test is performed to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates the completion of the coupling reaction.
-
-
Washing:
-
Once the coupling is complete, the reaction solution is drained.
-
The resin is washed thoroughly with DMF (3x) and then with DCM (3x) to remove unreacted reagents and by-products.
-
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle if the peptide chain needs to be extended further.
Visualizations
Logical Relationship: Boc Protecting Group in Peptide Synthesis
The following diagram illustrates the fundamental principle of using the Boc protecting group in peptide synthesis. The Boc group "protects" the N-terminus of an amino acid, allowing its C-terminus to be selectively activated and coupled to the N-terminus of another amino acid.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-beta-Ala-ONp
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the physical and chemical properties of N-tert-butoxycarbonyl-β-alanine 4-nitrophenyl ester (Boc-beta-Ala-ONp), a key reagent in peptide synthesis and bioconjugation. This document details its characteristics, experimental protocols, and reactivity profile to support its effective application in research and development.
Core Physical and Chemical Properties
Boc-beta-Ala-ONp is a stable, crystalline solid that serves as an activated ester for the introduction of a Boc-protected β-alanine residue. Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | N-tert-butoxycarbonyl-β-alanine 4-nitrophenyl ester | N/A |
| Synonyms | Boc-β-Ala-ONp, Boc-beta-alanine 4-nitrophenyl ester | [1] |
| CAS Number | 17547-09-0 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |
| Molecular Weight | 310.31 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 60-67 °C | [1] |
| Boiling Point | 473 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | N/A |
| Flash Point | 239.9 °C (Predicted) | N/A |
| Solubility | Soluble in common organic solvents like DMF and DMSO. | N/A |
| Storage | 2-8 °C, sealed in a dry environment. | [1] |
Synthesis and Purification
The synthesis of Boc-beta-Ala-ONp typically involves the esterification of its precursor, N-Boc-β-alanine (Boc-beta-Ala-OH), with p-nitrophenol. This reaction is generally achieved through the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which activates the carboxylic acid group of Boc-beta-Ala-OH for nucleophilic attack by the hydroxyl group of p-nitrophenol.
General Synthesis Protocol
A general laboratory-scale protocol for the synthesis of Boc-beta-Ala-ONp is as follows:
-
Dissolution: Dissolve N-Boc-β-alanine and p-nitrophenol in an appropriate anhydrous solvent, such as ethyl acetate or dichloromethane (DCM).
-
Activation: Cool the solution in an ice bath and add a solution of the coupling agent (e.g., DCC in DCM) dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the urea byproduct (e.g., dicyclohexylurea) is removed by filtration. The filtrate is then typically washed sequentially with a weak acid solution (e.g., dilute HCl) to remove any unreacted coupling agent, a weak base solution (e.g., saturated sodium bicarbonate) to remove unreacted p-nitrophenol and Boc-beta-Ala-OH, and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol
The crude Boc-beta-Ala-ONp is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure, crystalline product.
Spectral Data
While specific, publicly available spectra for Boc-beta-Ala-ONp are limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the β-alanine backbone (two triplets), the aromatic protons of the p-nitrophenyl group (two doublets in the aromatic region), and an NH proton.
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the Boc group, the β-alanine backbone, and the p-nitrophenyl ester.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Boc-beta-Ala-ONp would exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and the ester, and the aromatic nitro group.
Reactivity and Stability
Boc-beta-Ala-ONp is a key intermediate in chemical synthesis due to the reactivity of its p-nitrophenyl ester group.
Reactivity Profile
The p-nitrophenyl group is an excellent leaving group, making the ester carbonyl highly susceptible to nucleophilic attack. This property is exploited in peptide synthesis, where the activated ester readily reacts with the free amino group of an amino acid or peptide to form a stable amide bond. This reaction proceeds efficiently under mild conditions.
Stability and Storage
Boc-beta-Ala-ONp is a relatively stable compound when stored under appropriate conditions. It should be kept in a cool, dry place, typically between 2-8 °C, and protected from moisture to prevent hydrolysis of the activated ester. The Boc protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), which is a key step in Boc-based solid-phase peptide synthesis.
Applications in Research and Development
The primary application of Boc-beta-Ala-ONp is in solid-phase peptide synthesis (SPPS) . It serves as a building block for the incorporation of a β-alanine residue into a growing peptide chain. β-Alanine is a non-proteinogenic amino acid that can be used as a flexible linker or to modify the conformational properties of peptides.
Furthermore, its activated nature makes it suitable for various bioconjugation techniques, where it can be used to attach the Boc-β-Ala moiety to other molecules of interest, such as proteins, antibodies, or surfaces. This is valuable in the development of targeted therapeutics and diagnostic agents.[1]
References
An In-depth Technical Guide to the Synthesis of Boc-beta-alanine 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-β-alanine 4-nitrophenyl ester, commonly abbreviated as Boc-β-Ala-ONp, is a crucial activated amino acid derivative employed extensively in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted side reactions during peptide coupling, while the 4-nitrophenyl ester serves as an excellent leaving group, facilitating the formation of the amide bond under mild conditions. This technical guide provides a comprehensive overview of the synthesis pathway for Boc-β-Ala-ONp, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. This document is intended to aid researchers in the efficient and reproducible synthesis of this valuable reagent.
Synthesis Pathway Overview
The primary and most established method for the synthesis of Boc-beta-alanine 4-nitrophenyl ester is the direct esterification of N-Boc-beta-alanine with 4-nitrophenol. This reaction is typically mediated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC). The role of the coupling agent is to activate the carboxylic acid group of Boc-beta-alanine, making it susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol.
The overall reaction can be summarized as follows:
The reaction is typically carried out in an anhydrous aprotic solvent, such as ethyl acetate or dichloromethane, to prevent hydrolysis of the activated intermediate and the final product. The by-product, dicyclohexylurea (DCU), is largely insoluble in these solvents and can be conveniently removed by filtration. Subsequent purification of the product is typically achieved by recrystallization.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
N-Boc-beta-alanine (Boc-β-Ala-OH)
-
4-Nitrophenol (p-Nitrophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (anhydrous)
-
Dichloromethane (anhydrous)
-
Hexane
-
Magnesium sulfate (anhydrous) or Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-beta-alanine (1.0 equivalent) and 4-nitrophenol (1.0 equivalent) in anhydrous ethyl acetate.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Coupling Agent: While maintaining the temperature at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous ethyl acetate or dichloromethane dropwise to the reaction mixture over 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Reaction: Allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir for a further 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.
-
Combine the filtrate and washings.
-
Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization. A common solvent system for recrystallization is ethyl acetate/hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| N-Boc-beta-alanine | 1.0 eq |
| 4-Nitrophenol | 1.0 eq |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Ethyl Acetate |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-26 hours |
| Product Information | |
| Typical Yield | 75-90% |
| Appearance | White to off-white crystalline solid |
| Purification Method | Recrystallization (Ethyl Acetate/Hexane) |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Function of the 4-nitrophenyl ester group in synthesis
An In-depth Technical Guide to the Function and Application of 4-Nitrophenyl Esters in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-nitrophenyl (ONp) ester is a cornerstone of chemical synthesis, particularly in the realms of peptide synthesis and bioconjugation. Its prevalence stems from its function as an effective "activated" ester, transforming a relatively unreactive carboxylic acid into a species highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of the underlying principles governing the utility of 4-nitrophenyl esters, their practical applications, and the critical considerations for their successful implementation in research and development.
The Chemistry of Activation: Why 4-Nitrophenyl Esters?
At its core, the synthesis of amides, esters, and other acyl derivatives involves the reaction of a carboxylic acid with a nucleophile. However, the direct reaction is often inefficient as the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. To facilitate this transformation, the carboxylic acid must be "activated." This is precisely the role of the 4-nitrophenyl ester.
The effectiveness of the 4-nitrophenoxy group as a leaving group is rooted in the electronic properties of the 4-nitrophenyl moiety. The strong electron-withdrawing nature of the nitro group (-NO2) at the para position of the phenyl ring significantly influences the electronic environment of the ester.
Key Mechanistic Features:
-
Inductive and Resonance Effects: The nitro group exerts a powerful electron-withdrawing effect through both induction and resonance. This pulls electron density away from the ester's carbonyl carbon, rendering it more electrophilic and, consequently, more susceptible to attack by nucleophiles.
-
Stabilization of the Leaving Group: Upon nucleophilic attack and subsequent cleavage of the acyl-oxygen bond, the resulting 4-nitrophenoxide anion is highly stabilized. The negative charge is delocalized across the aromatic ring and the nitro group, making it an excellent leaving group. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.
The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated below.
Figure 1: Generalized mechanism of nucleophilic acyl substitution on a 4-nitrophenyl ester. The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the formation of the acylated product and the release of the stabilized 4-nitrophenoxide leaving group.
Applications in Synthesis
The stability and reactivity profile of 4-nitrophenyl esters have made them invaluable in several areas of chemical synthesis.
Peptide Synthesis
Historically, 4-nitrophenyl esters were instrumental in solution-phase peptide synthesis. They offer a balance between stability for isolation and sufficient reactivity for coupling with the N-terminus of an amino acid or peptide. While often superseded by more reactive agents in modern solid-phase peptide synthesis (SPPS), they remain relevant for specific applications, such as the synthesis of cyclic peptides or when milder coupling conditions are required.
Experimental Protocol: Dipeptide Synthesis using a 4-Nitrophenyl Ester
This protocol outlines the synthesis of a simple dipeptide, Z-Gly-Phe-OMe, using the 4-nitrophenyl ester of Z-glycine.
Materials:
-
Z-Glycine 4-nitrophenyl ester (Z-Gly-ONp)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve H-Phe-OMe·HCl in EtOAc. Add one equivalent of TEA to neutralize the hydrochloride salt and stir for 15 minutes at room temperature. The formation of triethylammonium chloride may be observed as a white precipitate.
-
Coupling: To the resulting solution, add one equivalent of Z-Gly-ONp. The reaction mixture is typically stirred at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the dipeptide product. The release of 4-nitrophenol can also be visually tracked by the appearance of a yellow color.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. These washes serve to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure dipeptide, Z-Gly-Phe-OMe.
Figure 2: A representative workflow for the synthesis of a dipeptide using the 4-nitrophenyl ester activation method.
Bioconjugation
4-Nitrophenyl esters are widely used for the modification of biomolecules, particularly for the acylation of primary amine groups in proteins, such as the ε-amino group of lysine residues. Their relative stability in aqueous media, compared to more reactive esters like N-hydroxysuccinimide (NHS) esters, can be advantageous in certain applications.
Comparative Analysis of Activated Esters
While effective, 4-nitrophenyl esters are one of several types of activated esters used in synthesis. A comparison with other common activating groups is presented below.
| Activated Ester Type | Relative Reactivity | Stability | Byproduct | Key Applications |
| 4-Nitrophenyl (ONp) Ester | Moderate | Good | 4-Nitrophenol (colored) | Peptide synthesis, bioconjugation |
| N-Hydroxysuccinimide (NHS) Ester | High | Moderate | N-Hydroxysuccinimide (water-soluble) | Bioconjugation, labeling |
| Pentafluorophenyl (PFP) Ester | Very High | Good | Pentafluorophenol | Peptide synthesis, challenging couplings |
| Thioester | Moderate to High | Variable | Thiol | Native chemical ligation |
Table 1: A comparative overview of commonly used activated esters in chemical synthesis.
Advantages and Limitations
Advantages:
-
Crystalline and Stable: Many 4-nitrophenyl esters are crystalline solids that are stable to storage, allowing for their preparation and isolation before use.
-
Reaction Monitoring: The release of the 4-nitrophenoxide anion upon reaction results in the formation of a yellow color, providing a convenient visual indicator of reaction progress.
-
Tunable Reactivity: The reactivity of substituted phenyl esters can be modulated by altering the electronic nature of the substituent on the phenyl ring, allowing for a degree of control over the coupling reaction.
Limitations:
-
Moderate Reactivity: For challenging coupling reactions, particularly in solid-phase peptide synthesis, the reactivity of 4-nitrophenyl esters may be insufficient, leading to incomplete reactions or requiring extended reaction times.
-
Byproduct Removal: The 4-nitrophenol byproduct must be carefully removed from the reaction mixture during purification, which can sometimes be challenging.
Conclusion
The 4-nitrophenyl ester remains a valuable tool in the arsenal of the synthetic chemist. Its utility is grounded in the fundamental principles of physical organic chemistry, where the electronic properties of the 4-nitrophenyl group are harnessed to create a stable yet effective acylating agent. While newer reagents have emerged for specific applications, a thorough understanding of the function and application of 4-nitrophenyl esters is essential for researchers and professionals in the field of chemical and pharmaceutical sciences. Its reliability, ease of monitoring, and tunable reactivity ensure its continued relevance in both academic research and industrial drug development.
The Strategic Imperative of the Boc Protecting Group in Beta-Alanine Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and the development of novel therapeutics, the manipulation of amino acid functionality is a cornerstone of molecular design. Beta-alanine (β-alanine), the only naturally occurring beta-amino acid, presents unique structural and functional properties that are increasingly leveraged in peptidomimetics, drug delivery systems, and as flexible linkers.[1] However, the successful incorporation of β-alanine into complex molecular architectures is critically dependent on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and versatility. This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in the chemistry of β-alanine, detailing its impact on synthesis, purification, and the overall strategic approach to peptide and drug development.
The Role of the Boc Group in Modifying Beta-Alanine's Properties
The primary function of the Boc group is to temporarily block the nucleophilic amino group of β-alanine, thereby preventing unwanted side reactions during subsequent chemical transformations, most notably peptide bond formation.[2] This protection strategy imparts several crucial advantages:
-
Controlled Reactivity: By masking the amine, the Boc group ensures that the carboxyl group of β-alanine is the sole reactive site for coupling reactions, directing the formation of the desired amide bond.
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of β-alanine derivatives in organic solvents commonly used in synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).
-
Prevention of Polymerization: Unprotected β-alanine can self-polymerize under activation conditions. The Boc group effectively prevents this, ensuring a clean and controlled reaction.
-
Facilitated Purification: The presence of the Boc group alters the polarity of the molecule, often simplifying the purification of intermediates by chromatographic methods.
Quantitative Data Summary
The efficiency of both the protection of β-alanine and its subsequent use in solid-phase peptide synthesis (SPPS) is critical for the overall success of a synthetic campaign. The following tables summarize key quantitative data derived from analogous reactions and general principles of Boc-chemistry.
| Parameter | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Boc Protection of Alanine | Di-tert-butyl dicarbonate ((Boc)₂O), NaOH | Tetrahydrofuran (THF)/Water | 0 to Room Temperature | 17 hours | ~100 |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | >95 |
| Boc Deprotection | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 0.5 - 2 hours | >95 |
Table 1: Quantitative Data for Boc Protection and Deprotection of Alanine. The synthesis of N-(tert-Butoxycarbonyl)-L-alanine has been reported with a quantitative yield, providing a strong benchmark for the synthesis of Boc-β-alanine.[3] Deprotection yields are consistently high under standard acidic conditions.[4]
| Parameter | Coupling Efficiency (%) | Monitoring Method |
| Boc-Amino Acid Coupling in SPPS | >99% (typically) | Kaiser (Ninhydrin) Test |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-beta-alanine
This protocol is adapted from the high-yield synthesis of N-(tert-Butoxycarbonyl)-L-alanine.[3]
Materials:
-
β-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
4 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend β-alanine (1.0 eq) in a 1:1 mixture of water and THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium hydroxide (1.5 eq) to the suspension and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.3 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 17 hours.
-
After the reaction is complete, extract the mixture twice with petroleum ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 1 with 4 M HCl.
-
Extract the aqueous layer four times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-β-alanine.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Boc-beta-alanine
This protocol outlines a standard cycle for the incorporation of Boc-β-alanine into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free amino group
-
N-Boc-β-alanine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
-
Shaker
Procedure:
1. N-α-Boc Deprotection: a. Swell the peptide-resin in DCM for 15-30 minutes. b. Drain the DCM and add a solution of 50% TFA in DCM to the resin. c. Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM. d. Agitate for 20-30 minutes at room temperature. e. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
2. Neutralization: a. Wash the resin with DCM (2 times). b. Add a solution of 10% DIEA in DCM to the resin. c. Agitate for 5-10 minutes. Repeat this step. d. Drain the neutralization solution and wash the resin with DCM (3 times).
3. Amino Acid Coupling (DCC/HOBt Method): a. In a separate vessel, dissolve N-Boc-β-alanine (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. b. Add the dissolved amino acid/HOBt solution to the neutralized resin. c. Add DCC (3 equivalents) dissolved in DCM to the reaction vessel. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Monitor the completion of the reaction using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[5] f. Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.
Mandatory Visualizations
Caption: Reaction scheme for the Boc protection of beta-alanine.
Caption: Experimental workflow for a single cycle of Boc-SPPS.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the chemical synthesis involving β-alanine. Its ability to reversibly mask the amino functionality allows for precise control over reactivity, enhances solubility, and simplifies purification, thereby enabling the efficient incorporation of β-alanine into peptides and other complex molecules. The robust and well-established protocols for Boc protection and its use in solid-phase peptide synthesis, as detailed in this guide, provide researchers and drug development professionals with a reliable framework for the design and synthesis of novel β-alanine-containing compounds with significant therapeutic potential. Understanding the nuances of Boc chemistry is, therefore, not merely a technical detail but a strategic imperative for innovation in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 3. Advances in biotechnological production of β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Boc-β-Alanine 4-Nitrophenyl Ester (CAS: 17547-09-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-β-alanine 4-nitrophenyl ester (CAS: 17547-09-0) is a pivotal reagent in modern biochemical and pharmaceutical research, primarily serving as a versatile building block in the synthesis of peptides and other complex organic molecules.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of β-alanine enhances its stability and solubility, while the 4-nitrophenyl (ONp) ester serves as an efficient activating group for amide bond formation.[1] This combination of features makes it a valuable tool in solid-phase peptide synthesis (SPPS), solution-phase synthesis, drug delivery systems, and bioconjugation applications.[1] This guide provides a comprehensive overview of its chemical properties, key applications with detailed experimental protocols, and relevant logical workflows.
Chemical and Physical Properties
A summary of the key quantitative data for Boc-β-alanine 4-nitrophenyl ester is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 17547-09-0 |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.31 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 60-67 °C |
| Purity | ≥97% (HPLC) |
| Storage Conditions | 0-8 °C |
Core Applications and Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Boc-β-alanine 4-nitrophenyl ester is extensively used as a building block in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, while the 4-nitrophenyl ester facilitates the coupling reaction with the free amino group of the growing peptide chain on the solid support.
This protocol outlines a single cycle of deprotection and coupling for the incorporation of a Boc-β-alanine residue into a peptide chain anchored to a resin (e.g., Merrifield or PAM resin).
a) Boc Deprotection:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.
-
Pre-wash: Drain the DCM and perform a short pre-wash with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.[2]
-
Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM (approximately 10 mL per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[2]
-
Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (2 times) and isopropanol (IPA) (2 times) to remove residual TFA.[2]
b) Neutralization:
-
Suspend the resin in a 10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Shake the mixture for 2 minutes and repeat this step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
c) Coupling of Boc-β-Alanine 4-Nitrophenyl Ester:
-
Pre-activation (Optional but recommended): While the 4-nitrophenyl ester is an active ester, the coupling efficiency can be enhanced. For difficult couplings, co-reagents can be beneficial.
-
Coupling Reaction: Dissolve Boc-β-alanine 4-nitrophenyl ester (2-3 equivalents relative to the resin substitution) in N,N-dimethylformamide (DMF). Add this solution to the neutralized peptide-resin.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (the beads remain colorless or yellow) indicates the completion of the reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Drug Delivery Systems
The ester functionality of Boc-β-alanine 4-nitrophenyl ester provides a handle for designing prodrugs.[1] By linking a therapeutic agent to β-alanine, its pharmacokinetic properties, such as solubility and bioavailability, can be modulated. The Boc group can be removed in a subsequent step to reveal a primary amine for further modification or to unmask the active drug conjugate.
This protocol describes the conjugation of a hypothetical drug molecule containing a primary or secondary amine (Drug-NH₂) to Boc-β-alanine.
-
Dissolution: Dissolve Drug-NH₂ (1 equivalent) and Boc-β-alanine 4-nitrophenyl ester (1.2 equivalents) in a suitable aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (1.5 equivalents), to the reaction mixture to act as a proton scavenger.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Boc-protected drug-β-alanine conjugate.
-
Deprotection (Optional): The Boc group can be removed by treating the conjugate with a solution of TFA in DCM (typically 1:1 v/v) for 1-2 hours at room temperature, followed by evaporation of the solvent and purification of the deprotected conjugate.
Bioconjugation
Boc-β-alanine 4-nitrophenyl ester is utilized in bioconjugation to link molecules to surfaces or other biomolecules.[1] The activated ester reacts with primary amines, such as the side chain of lysine residues in proteins or amine-functionalized surfaces, to form stable amide bonds.
This protocol outlines the general procedure for modifying a biomaterial surface that has been pre-functionalized with primary amine groups.
-
Surface Preparation: Thoroughly clean and dry the amine-functionalized biomaterial surface.
-
Reagent Solution Preparation: Prepare a solution of Boc-β-alanine 4-nitrophenyl ester (e.g., 10-50 mM) in a dry, aprotic solvent such as DMF or DMSO.
-
Surface Reaction: Immerse the amine-functionalized surface in the reagent solution. The reaction can be carried out at room temperature for 4-12 hours. The inclusion of a non-nucleophilic base like DIPEA may be beneficial in some cases.
-
Washing: After the reaction period, remove the surface from the solution and wash it extensively with the reaction solvent (DMF or DMSO) followed by a solvent in which the unreacted reagents are soluble but that will not damage the surface (e.g., ethanol or isopropanol), and finally with deionized water.
-
Drying: Dry the modified surface under a stream of nitrogen or in a vacuum desiccator.
-
Characterization: The successful modification of the surface can be confirmed by surface-sensitive analytical techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.
Conclusion
Boc-β-alanine 4-nitrophenyl ester is a highly effective and versatile reagent with significant applications in peptide synthesis, the development of drug delivery systems, and bioconjugation. Its well-defined reactivity and the stability of the Boc protecting group allow for controlled and efficient chemical modifications. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, biology, and pharmaceutical sciences, enabling them to leverage the full potential of this important chemical entity in their research and development endeavors.
References
Solubility Profile of Boc-beta-alanine 4-nitrophenyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-beta-alanine 4-nitrophenyl ester, a key reagent in peptide synthesis and various bioconjugation applications. An understanding of its solubility in common laboratory solvents is critical for optimizing reaction conditions, purification protocols, and the development of drug delivery systems. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available information on closely related compounds and general principles of solubility for N-Boc protected amino acid esters to provide a practical framework for laboratory work.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, featuring a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group, a polar ester linkage to a nitrophenyl group, and the beta-alanine backbone, results in a molecule with moderate polarity. The presence of the Boc group generally enhances solubility in a range of organic solvents.[1]
Predicted Solubility of this compound
Based on the solubility of structurally similar N-Boc protected amino acid esters, a qualitative and illustrative quantitative solubility profile for this compound in common laboratory solvents at ambient temperature (approximately 20-25°C) is presented below. It is crucial to note that the quantitative data are illustrative and should be experimentally verified for precise applications.
| Solvent Family | Solvent | Polarity Index | Predicted Qualitative Solubility | Illustrative Quantitative Solubility ( g/100 mL) |
| Aprotic Polar | Dimethylformamide (DMF) | 6.4 | Very Soluble | > 50 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 50 | |
| Acetonitrile (ACN) | 5.8 | Soluble | 10 - 20 | |
| Acetone | 5.1 | Soluble | 20 - 30 | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Very Soluble | > 50 |
| Chloroform | 4.1 | Very Soluble | > 50 | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | 15 - 25 |
| Diethyl Ether | 2.8 | Sparingly Soluble | 1 - 5 | |
| Esters | Ethyl Acetate (EtOAc) | 4.4 | Soluble | 20 - 30 |
| Alcohols | Methanol (MeOH) | 5.1 | Sparingly Soluble | 2 - 10 |
| Ethanol (EtOH) | 4.3 | Sparingly Soluble | 1 - 5 | |
| Isopropanol (IPA) | 3.9 | Slightly Soluble | < 1 | |
| Aqueous | Water | 10.2 | Insoluble | < 0.1 |
| Nonpolar | Toluene | 2.4 | Slightly Soluble | < 1 |
| Hexane | 0.1 | Insoluble | < 0.1 |
Disclaimer: The illustrative quantitative solubility data is based on general trends for similar compounds and should not be considered as experimentally verified values for this compound.
Experimental Protocol for Solubility Determination (Gravimetric Method)
For accurate and reproducible solubility data, experimental determination is essential. The following gravimetric method is a fundamental and reliable approach.
Materials:
-
This compound (high purity)
-
Selected laboratory solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Syringe filters (0.2 µm, compatible with the chosen solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of the compound or under a gentle stream of inert gas (e.g., nitrogen). For high-boiling point solvents like DMF or DMSO, a vacuum oven at a moderate temperature is recommended.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
-
Weigh the vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered solution (mL)) x 100
-
Visualizing the Workflow: Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound.
Caption: A workflow for determining the solubility of a chemical compound.
This guide provides a foundational understanding and practical approach to determining the solubility of this compound. For all critical applications, it is strongly recommended to perform experimental verification to obtain precise solubility data under your specific laboratory conditions.
References
An In-depth Technical Guide to the Mechanism of Boc-beta-alanine 4-nitrophenyl ester Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-beta-alanine 4-nitrophenyl ester is a widely utilized reagent in organic synthesis, particularly in the fields of peptide chemistry, drug delivery, and bioconjugation.[1] This technical guide provides a comprehensive overview of the core mechanism of acylation using this compound. It details the reaction kinetics, presents experimental protocols for both solution-phase and solid-phase applications, and offers visualizations of the reaction mechanism and experimental workflows. The strategic placement of the electron-withdrawing 4-nitrophenyl group makes it an excellent leaving group, facilitating the efficient acylation of primary and secondary amines under mild conditions.[2][3] The acid-labile tert-butyloxycarbonyl (Boc) protecting group ensures stability during the reaction and allows for selective deprotection in subsequent synthetic steps.[4][5] This guide is intended to serve as a practical resource for researchers employing this versatile reagent in their synthetic endeavors.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its common analogs is crucial for their effective use in synthesis.
| Property | This compound | Boc-L-alanine 4-nitrophenyl ester | Boc-D-alanine 4-nitrophenyl ester |
| Synonyms | Boc-β-Ala-ONp | Boc-L-Ala-ONp | Boc-D-Ala-ONp |
| CAS Number | 17547-09-0[1] | 2483-49-0[6] | 85546-27-6 |
| Molecular Formula | C₁₄H₁₈N₂O₆[1] | C₁₄H₁₈N₂O₆[6] | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.31 g/mol [1] | 310.31 g/mol [6] | 310.31 g/mol |
| Appearance | White to off-white powder[1] | White to off-white powder[6] | Not specified |
| Melting Point | 60-67 °C[1] | 82-84 °C[6] | 144-152 °C |
| Purity (typical) | ≥ 97% (HPLC)[1] | ≥ 99% (HPLC)[6] | ≥ 99% (HPLC) |
| Storage Conditions | 0-8 °C[1] | 0-8 °C[6] | 0-8 °C |
Core Mechanism of Acylation
The acylation of a nucleophile (typically a primary or secondary amine) by this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is characterized by the formation of a tetrahedral intermediate, which subsequently collapses to yield the acylated product and the 4-nitrophenolate leaving group.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is the initial and often rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl oxygen develops a negative charge.
-
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the 4-nitrophenoxide ion. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge on the phenoxide ion through resonance.
-
Proton Transfer: A final proton transfer step, typically involving a base or another amine molecule, neutralizes the positively charged nitrogen, yielding the final amide product and a protonated base.
Quantitative Data and Kinetics
The rate of acylation is significantly influenced by the nucleophilicity of the amine, the solvent, and the pH of the reaction medium. The release of the yellow-colored 4-nitrophenolate ion (λmax ≈ 400-413 nm) provides a convenient method for monitoring the reaction kinetics spectrophotometrically.[2][3]
Table 3.1: Rate Constants for N-Acylation of β-Alanyl-β-alanine in a Water-Dioxane System
| Acylating Agent | Rate Constant (L mol⁻¹ s⁻¹) |
| 2,4-Dinitrophenyl benzoate | 0.7 - 30.58 |
| 2,4,6-Trinitrophenyl benzoate | (Value within the same range) |
Data adapted from a study on dipeptide N-acylation under polythermal conditions. The range reflects variations in experimental conditions.
The study noted that a twofold increase in the water content in the water-1,4-dioxane solvent resulted in a 2-2.5 times increase in the average rate constant. This highlights the sensitivity of the reaction to the polarity of the solvent.
Experimental Protocols
Protocol 1: Solution-Phase Acylation of an Amine
This protocol provides a general procedure for the acylation of a primary amine with this compound in a solution phase.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (e.g., benzylamine) (1.1 eq.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes or petroleum ether
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq.) and TEA or DIPEA (1.2 eq.) in dry DMF or DCM.
-
Addition of Acylating Agent: To the stirred solution, add this compound (1.0 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, observing the consumption of the starting materials and the formation of the product. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure acylated product.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry
Boc-protected amino acid esters are key reagents in Boc-based solid-phase peptide synthesis. This protocol outlines a single coupling cycle.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (or other activated Boc-amino acid) (3-4 eq.)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% TEA or DIPEA in DCM (Neutralization solution)
-
N,N-Dimethylformamide (DMF)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with 10% DIPEA in DCM for 2 x 2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Coupling:
-
Dissolve this compound (3-4 eq.) in a minimal amount of DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, the coupling step may be repeated.
-
Once coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Applications and Logical Relationships
The utility of this compound extends beyond simple amide bond formation. Its structure makes it suitable as a linker in more complex molecular architectures, such as in drug delivery systems or for bioconjugation.
Application as a Cleavable Linker in Drug Delivery
The β-alanine ester linkage can be designed to be cleavable under specific physiological conditions (e.g., enzymatic hydrolysis), allowing for the controlled release of a therapeutic agent from a polymer or carrier molecule.
Conclusion
This compound is a highly effective and versatile reagent for the acylation of amines. Its reactivity is driven by the excellent leaving group ability of the 4-nitrophenoxide ion, while the Boc protecting group provides the necessary orthogonality for multi-step synthesis. The straightforward reaction mechanism, coupled with mild reaction conditions and the ability to monitor the reaction progress spectrophotometrically, makes it an invaluable tool for chemists in academia and industry. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in peptide synthesis, drug development, and the construction of complex molecular systems.
References
In-Depth Technical Guide to Spectroscopic Data of Boc-beta-alanine 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Boc-beta-alanine 4-nitrophenyl ester, a key reagent in peptide synthesis and various bioconjugation applications. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a representative experimental protocol for its synthesis.
Chemical Structure and Properties
This compound, with the chemical formula C₁₄H₁₈N₂O₆ and a molecular weight of 310.31 g/mol , is a stable, crystalline solid.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of β-alanine and the 4-nitrophenyl ester group at the carboxylic acid terminus makes it an activated building block for amide bond formation.
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through the esterification of Boc-β-alanine with 4-nitrophenol. A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate aprotic solvent.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reactant Preparation: To a solution of Boc-β-alanine (1 equivalent) and 4-nitrophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous THF is added dropwise with stirring.
-
Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred overnight.
-
Work-up: The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white to off-white solid.[1]
Spectroscopic Data
The structural integrity and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the proton environment within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d | 2H | Aromatic protons (ortho to NO₂) |
| ~7.30 | d | 2H | Aromatic protons (meta to NO₂) |
| ~5.20 | t | 1H | NH |
| ~3.50 | q | 2H | -CH₂-NH- |
| ~2.85 | t | 2H | -CH₂-COO- |
| 1.45 | s | 9H | Boc (-C(CH₃)₃) |
Experimental Protocol for NMR:
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
Parameters: A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Ester C=O |
| ~155.8 | Boc C=O |
| ~155.5 | Aromatic C-O |
| ~145.5 | Aromatic C-NO₂ |
| ~125.2 | Aromatic CH (meta to NO₂) |
| ~122.8 | Aromatic CH (ortho to NO₂) |
| ~80.5 | Boc -C(CH₃)₃ |
| ~36.5 | -CH₂-NH- |
| ~34.0 | -CH₂-COO- |
| ~28.4 | Boc -C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium | N-H Stretch (Amide) |
| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~1765 | Strong | C=O Stretch (Ester) |
| ~1690 | Strong | C=O Stretch (Boc carbamate) |
| 1520 & 1345 | Strong | N-O Stretch (Nitro group) |
| ~1160 | Strong | C-O Stretch (Ester) |
Experimental Protocol for IR:
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
This guide provides essential spectroscopic and synthetic information for this compound, serving as a valuable resource for its application in research and development. For lot-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.[2]
References
Potential Applications of Beta-Alanine Derivatives in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-alanine, a naturally occurring beta-amino acid, and its derivatives are emerging as versatile molecules with a wide array of potential applications in biomedical research and drug development. Unlike its alpha-amino acid counterpart, the amino group in beta-alanine is at the β-position relative to the carboxylate group, a structural nuance that imparts unique physicochemical and biological properties. This technical guide provides an in-depth exploration of the current research landscape of beta-alanine derivatives, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to investigate them.
Antimicrobial Applications
Derivatives of beta-alanine have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. This has opened avenues for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.
In Vitro Antimicrobial Activity
Studies have shown that synthetic derivatives of beta-alanine, such as esters, amides, and anilides of 3-benzamido propionic acid, exhibit significant antimicrobial properties.[1] The in vitro efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Beta-Alanine Derivatives
| Compound ID | Derivative Structure | Test Organism | MIC (µM/mL) |
| D14 | N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | Pseudomonas aeruginosa | 2.04 |
| D14 | N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | Candida albicans | 1.74 |
| D21 | N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | Candida albicans | 1.74 |
| D21 | N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | Aspergillus niger | 1.74 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Serial Dilution Method)[1]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of beta-alanine derivatives against bacterial and fungal strains.
1. Preparation of Test Compounds and Standard Drug:
-
Dissolve the synthesized beta-alanine derivatives and the standard drug (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in dimethyl sulfoxide (DMSO) to a stock concentration of 100 µg/mL.
2. Culture Preparation:
-
Prepare a fresh culture of the target bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli) by inoculating them in double strength Nutrient Broth IP and incubating at 37±1°C.
-
Prepare a fresh culture of the target fungi (e.g., Candida albicans, Aspergillus niger) by inoculating them in a suitable broth and incubating at 37±1°C for 3 days for C. albicans and 25±1°C for 7 days for A. niger.
3. Serial Dilution:
-
Dispense 1 mL of sterile media into a series of sterile test tubes.
-
Perform serial dilutions of the stock solution of the beta-alanine derivatives to achieve a concentration range of 50 µg/mL to 1.56 µg/mL.
4. Inoculation:
-
Inoculate each tube with 100 µL of the microbial suspension in sterile saline.
5. Incubation:
-
Incubate the bacterial tubes at 37±1°C for 24 hours.
-
Incubate the fungal tubes under their respective optimal conditions.
6. MIC Determination:
-
The MIC is the lowest concentration of the compound that prevents visible growth (turbidity) of the microorganism.
Enzyme Inhibition
Beta-alanine derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in modulating biological pathways for therapeutic benefit.
Carnosine Synthetase Inhibition
Analogues of beta-alanine have been shown to inhibit carnosine synthetase, an enzyme responsible for the synthesis of carnosine, a dipeptide with important physiological roles.[2]
Table 2: Inhibition of Carnosine Synthetase by Beta-Alanine Analogues [2]
| Beta-Alanine Analogue | Source of Enzyme | Inhibition | Type of Inhibition (vs. Beta-Alanine) |
| 3-aminopropanesulfonic acid (APS) | Rat Skeletal Muscle | Effective | Competitive |
| 3-aminopropanesulfonic acid (APS) | Chick Skeletal Muscle | Effective | Competitive |
| 5-Aminovaleric acid (5-AV) | Rat Skeletal Muscle | Effective | Non-competitive |
| 5-Aminovaleric acid (5-AV) | Chick Skeletal Muscle | No Inhibition | - |
| 2-Aminoethylphosphonic acid | Rat & Chick Skeletal Muscle | Small | - |
| o-phosphoethanolamine | Rat & Chick Skeletal Muscle | Small | - |
Alanine Racemase Inhibition
Derivatives such as β-chloro-D-alanine have demonstrated potent inhibitory activity against alanine racemase, a crucial enzyme in bacterial cell wall synthesis, making it a target for antibacterial drug design.[3]
Anticancer Research
Emerging evidence suggests that beta-alanine and its derivatives may possess anti-tumor properties, primarily by modulating cancer cell metabolism and the tumor microenvironment.[4][5][6][7]
Effects on Cancer Cell Metabolism and Proliferation
Beta-alanine has been shown to suppress the aggressiveness of malignant breast epithelial cells by altering their metabolism.[5][8] Specifically, it can reduce aerobic glycolysis (the Warburg effect) and oxidative metabolism.[8] Furthermore, it has been demonstrated to reduce cell migration and proliferation in breast, renal, and cervical cancer cell lines.[5][6]
Experimental Protocol: Cancer Cell Viability and Metabolism Assays[7][9]
1. Cell Culture and Treatment:
-
Culture non-malignant (e.g., MCF-10a) and malignant (e.g., MCF-7, renal, cervical) cell lines in appropriate media.
-
Treat cells with varying concentrations of beta-alanine (e.g., 10 mM, 100 mM) for a specified duration (e.g., 24 hours).[5][6]
2. Cell Viability Assay (Sulforhodamine B Assay):
-
After treatment, fix the cells and stain with Sulforhodamine B dye.
-
Measure the absorbance to determine cell viability.[6]
3. Metabolism Assays:
-
Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure ECAR (an indicator of glycolysis) and OCR (an indicator of oxidative phosphorylation) in real-time.[8]
-
Lactate Dehydrogenase (LDH) Expression: Analyze LDH expression using a FITC-conjugated fluorescent antibody and flow cytometry.[6]
-
ATP Content: Measure cellular ATP levels using a bioluminescence-based assay.[6]
4. Cell Migration Assay (Wound Healing Assay):
-
Create a "scratch" in a confluent cell monolayer.
-
Treat with beta-alanine and monitor the closure of the scratch over time to assess cell migration.[6]
Neuroscience Research
Beta-alanine is structurally intermediate between the neurotransmitters glycine and GABA, suggesting its potential role in neuromodulation.[9][10]
Neurotransmitter Activity
Beta-alanine satisfies several criteria for a neurotransmitter: it is present in the central nervous system (CNS), is released upon electrical stimulation in a calcium-dependent manner, has specific binding sites, and inhibits neuronal excitability.[10] It is recognized to act on at least five receptor sites, including glycine and GABA receptors.[10]
Cognitive Function and Mood
Research suggests that beta-alanine supplementation may have beneficial effects on cognitive function and mood, particularly in stressful situations.[11] Some animal studies have indicated that beta-alanine can increase brain-derived neurotrophic factor (BDNF), which is crucial for neuronal growth and maintenance.[11][12] While human studies have yet to confirm this mechanism, the potential for beta-alanine to act as a neuroprotectant is an active area of investigation.[11]
Pharmacokinetics of Beta-Alanine Derivatives
Understanding the pharmacokinetic profile of beta-alanine and its derivatives is crucial for optimizing dosing strategies and ensuring efficacy.
Pharmacokinetic Parameters
Studies have investigated the plasma pharmacokinetics of a single oral dose of beta-alanine.
Table 3: Pharmacokinetic Parameters of a Single 1,400 mg Oral Dose of Beta-Alanine [13][14]
| Parameter | Value (Mean ± SD) | Range |
| iAUC (μM·min) | 18,550 ± 6,495 | 9,334–38,183 |
| Cmax (μM) | 218.4 ± 87.9 | 91.7–440.5 |
| T1/2 (min) | - | 32.6–97.8 |
| Tmax (min) | - | 40–150 |
iAUC: incremental Area Under the Curve; Cmax: maximum concentration; T1/2: half-life; Tmax: time to maximum concentration.
Recent advancements have led to the development of controlled-release formulations of beta-alanine to enhance bioavailability and minimize side effects like paresthesia.[15] A novel controlled-release powder blend has been shown to increase bioavailability by 2.1-fold compared to a sustained-release tablet.[15]
Conclusion
Beta-alanine derivatives represent a promising class of compounds with diverse potential applications in research and medicine. Their demonstrated antimicrobial, enzyme-inhibiting, anti-cancer, and neuromodulatory activities warrant further investigation. The detailed experimental protocols and structured data presented in this guide aim to facilitate future research in this exciting field, ultimately paving the way for the development of novel therapeutics. The continued exploration of the synthesis of new derivatives and the elucidation of their mechanisms of action will be critical in realizing the full therapeutic potential of this versatile molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Alanine intercede metabolic recovery for amelioration of human cervical and renal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressivenes" by Roger A. Vaughan, Nicholas P. Gannon et al. [digitalcommons.chapman.edu]
- 9. researchgate.net [researchgate.net]
- 10. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. examine.com [examine.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Boc-β-Alanine 4-Nitrophenyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-β-alanine 4-nitrophenyl ester is a valuable building block in peptide synthesis, particularly for the introduction of a β-alanine residue into a peptide sequence. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the amino terminus, while the 4-nitrophenyl (ONp) ester serves as a pre-activated carboxyl group for peptide bond formation. This activation strategy, while considered a more traditional method, offers stability and can be effectively utilized in both solution-phase and solid-phase peptide synthesis (SPPS).[][2] The electron-withdrawing nature of the nitrophenyl group facilitates nucleophilic attack by the amino group of the growing peptide chain. This document provides a detailed protocol for the application of Boc-β-alanine 4-nitrophenyl ester in peptide synthesis.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the coupling of Boc-β-alanine 4-nitrophenyl ester. Please note that actual results may vary depending on the specific peptide sequence, reaction scale, and laboratory conditions.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Equivalents of Boc-β-Ala-ONp | 1.5 - 3.0 | 1.0 - 1.5 |
| Solvent | DMF, NMP, or DCM | DMF, DCM, or THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Monitoring | Kaiser Test or Chloranil Test | TLC or LC-MS |
| Coupling Efficiency/Yield | >95% (estimated) | 80-95% (estimated) |
| Additives (Optional) | 1-Hydroxybenzotriazole (HOBt) (1.0 - 1.5 eq.) | HOBt (1.0 - 1.5 eq.) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the coupling of Boc-β-alanine 4-nitrophenyl ester to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
Boc-β-alanine 4-nitrophenyl ester
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF) for Boc deprotection (in the preceding step)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Kaiser test kit or reagents for other qualitative tests
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.
-
Deprotection (Previous Step): Ensure the N-terminal Boc group of the resin-bound peptide has been removed using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Neutralization: Neutralize the resulting amine salt by washing the resin with a solution of 5-10% DIPEA in DMF (2 x 5 minutes). Wash the resin again with DMF and DCM.
-
Coupling Reaction:
-
Dissolve 1.5 to 3.0 equivalents of Boc-β-alanine 4-nitrophenyl ester in DMF.
-
(Optional) To accelerate the reaction, dissolve 1.0 to 1.5 equivalents of HOBt in the same DMF solution.
-
Add the solution to the swollen, neutralized resin.
-
Agitate the reaction mixture at room temperature for 4 to 24 hours. The reaction is typically slower than couplings with modern activating agents.
-
-
Monitoring: Monitor the reaction for the disappearance of free primary amines using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates reaction completion.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x) to remove any residual reagents and byproducts, including the p-nitrophenol leaving group.
-
Next Cycle: The peptide-resin is now ready for the next deprotection and coupling cycle.
Solution-Phase Peptide Synthesis Protocol
This protocol describes the coupling of Boc-β-alanine 4-nitrophenyl ester with an amino acid or peptide ester in solution.
Materials:
-
Boc-β-alanine 4-nitrophenyl ester (1.0 equivalent)
-
Amino acid or peptide ester hydrochloride/trifluoroacetate salt (1.0 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.0 - 1.2 equivalents for neutralization)
-
Dry Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, 1.0 - 1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Component Preparation:
-
Dissolve the amino acid or peptide ester salt in dry DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to neutralize the salt and generate the free amine. Stir for 15-20 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-β-alanine 4-nitrophenyl ester in dry DCM or DMF.
-
(Optional) Add HOBt to this solution to catalyze the reaction.
-
Add the solution of the activated ester to the free amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 to 12 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x to remove p-nitrophenol), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected peptide.
Visualizations
Caption: Workflow for a single coupling cycle in SPPS using Boc-β-alanine 4-nitrophenyl ester.
Caption: General workflow for solution-phase peptide coupling with Boc-β-alanine 4-nitrophenyl ester.
References
Application Notes and Protocols for Bioconjugation using Boc-beta-alanine 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-beta-alanine 4-nitrophenyl ester is a valuable reagent in bioconjugation, primarily utilized for the modification of primary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1] This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility, and a 4-nitrophenyl (pNP) ester, an excellent leaving group that facilitates the reaction with nucleophilic primary amines.[1] The reaction results in the formation of a stable amide bond, effectively tethering the beta-alanine moiety to the target biomolecule. This modification can be used to introduce a spacer arm, alter the charge or hydrophobicity of a molecule, or to provide a handle for subsequent modifications after deprotection of the Boc group.
Reagent Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its reactivity.
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.31 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at 2-8°C, desiccated. Protect from moisture. |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). |
Mechanism of Action
This compound reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of 4-nitrophenol.
Experimental Protocols
Materials
-
This compound
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassettes
General Protocol for Protein Modification
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of the ester to the protein, should be determined empirically for each specific application.
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the ester stock solution to achieve the desired molar excess. A starting point for optimization is a 10:1 to 20:1 molar ratio of the ester to the protein.
-
While gently vortexing, add the ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and the 4-nitrophenol byproduct by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Quantitative Data and Optimization
The degree of labeling (DOL), or the average number of beta-alanine molecules conjugated per protein molecule, is dependent on several factors, including the molar ratio of reactants, protein concentration, pH, and reaction time.
Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Lower pH reduces amine reactivity; higher pH increases hydrolysis of the ester. |
| Molar Ratio (Ester:Protein) | 5:1 to 40:1 | This should be optimized. Higher ratios lead to a higher DOL. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Longer incubation times can increase the DOL. |
| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation. |
Example Degree of Labeling (DOL) for a Model Protein (e.g., BSA)
The following table provides hypothetical data based on typical results for small molecule NHS esters to guide optimization. Actual results will vary.
| Molar Ratio (Ester:BSA) | Expected DOL | Potential Outcome |
| 5:1 | 1 - 2 | Low level of modification, may be sufficient for some applications. |
| 10:1 | 2 - 4 | Moderate level of modification. |
| 20:1 | 4 - 7 | Higher level of modification, risk of altering protein function. |
| 40:1 | > 7 | High level of modification, increased risk of protein precipitation and loss of function. |
Quantification of Modification
The degree of modification can be assessed using techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): The mass increase of the protein corresponds to the number of attached Boc-beta-alanine groups (mass shift of +171.2 Da per modification after loss of the Boc group, or +271.3 Da with the Boc group intact).
-
TNBS Assay: Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines to produce a colored product. A decrease in absorbance compared to the unmodified protein indicates the extent of amine modification.
Experimental Workflow
Troubleshooting
References
Application Notes and Protocols: Amine Coupling with Boc-beta-alanine 4-Nitrophenyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Boc-beta-alanine 4-nitrophenyl ester in amine coupling reactions. This reagent is a valuable tool for peptide synthesis, bioconjugation, and the modification of amine-containing molecules.
Introduction
This compound is an activated ester commonly employed for the acylation of primary and secondary amines. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of conditions and can be readily removed under acidic conditions. The 4-nitrophenyl (pNP) group is an excellent leaving group, facilitating the nucleophilic attack by an amine to form a stable amide bond. This reaction is widely used in the synthesis of peptides, particularly beta-peptides, and for the conjugation of molecules to proteins, surfaces, or other amine-containing materials.[1]
Reaction Mechanism
The amine coupling reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the departure of the 4-nitrophenolate anion and the formation of a stable amide bond.
Caption: General mechanism of amine coupling with this compound.
Quantitative Data
The efficiency of the amine coupling reaction is influenced by several factors, including the nature of the amine, solvent, temperature, and pH. While specific yield data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, the following tables provide general expectations and key considerations based on analogous reactions with activated esters.
Table 1: Influence of Amine Nucleophilicity on Reaction Outcome
| Amine Type | Nucleophilicity | Expected Reactivity | Potential Side Reactions |
| Primary Aliphatic Amines | High | High yield, fast reaction | Minimal |
| Secondary Aliphatic Amines | Moderate | Good yield, slower reaction | Steric hindrance may lower yield |
| Primary Aromatic Amines | Low | Lower yield, requires longer reaction times or catalysis | Side reactions at elevated temperatures |
| Lysine Side Chain (in proteins) | High | Efficient coupling at accessible sites | Potential for multiple modifications |
Table 2: Effect of pH on Amine Coupling Efficiency
The pH of the reaction medium is a critical parameter. The amine nucleophile must be in its deprotonated state (-NH2) to be reactive. However, at high pH, hydrolysis of the activated ester can become a significant competing reaction.
| pH Range | Amine Reactivity | Ester Stability | Recommended Use |
| < 7.0 | Low (amine is protonated) | High | Not recommended for coupling |
| 7.0 - 8.5 | Good to Optimal | Moderate | Optimal range for most applications |
| > 8.5 | Optimal | Low (hydrolysis increases) | May be used for rapid reactions, but risk of low yield |
Experimental Protocols
Protocol 1: General Solution-Phase Amine Coupling
This protocol describes a general procedure for the coupling of this compound with a primary amine in solution.
Materials:
-
This compound
-
Amine-containing compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (optional, for hydrochloride salts of amines)
-
Reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the amine-containing compound (1.0 equivalent) in the chosen anhydrous solvent.
-
If the amine is a hydrochloride salt, add a slight excess of a tertiary amine base (e.g., 1.1 equivalents of TEA or DIPEA) and stir for 10-15 minutes.
-
Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow for a typical solution-phase amine coupling reaction.
Protocol 2: Bioconjugation to a Protein
This protocol provides a general method for labeling a protein with Boc-beta-alanine via its primary amine groups (N-terminus and lysine side chains).
Materials:
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 - 8.0)
-
This compound stock solution in a water-miscible organic solvent (e.g., DMF or DMSO)
-
Desalting column or dialysis equipment
-
Spectrophotometer for protein concentration determination
Procedure:
-
Prepare the protein solution at a known concentration in the reaction buffer.
-
Prepare a stock solution of this compound in DMF or DMSO. The concentration should be high enough to avoid adding a large volume of organic solvent to the protein solution (typically <5% of the total reaction volume).
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Remove the excess, unreacted reagent and the 4-nitrophenol byproduct by passing the reaction mixture through a desalting column or by dialysis against the appropriate buffer.
-
Determine the concentration of the modified protein using a standard protein assay.
-
The extent of modification can be characterized by techniques such as mass spectrometry.
Caption: General workflow for the bioconjugation of a protein.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive amine (protonated) | Ensure the reaction pH is in the optimal range (7.0-8.5). If using an amine salt, add a non-nucleophilic base. |
| Hydrolysis of the ester | Use anhydrous solvents for solution-phase reactions. For aqueous reactions, work quickly and consider a higher molar excess of the ester. | |
| Low reactivity of the amine | Increase the reaction time and/or temperature. Consider using a catalyst for aromatic amines. | |
| Multiple products observed | Multiple amine sites on the substrate | Use a limiting amount of the ester to achieve partial modification. |
| Lack of Boc group stability | Avoid strongly acidic conditions during work-up if the Boc group needs to be retained. |
Conclusion
This compound is a versatile and effective reagent for the formation of amide bonds with a wide range of amine-containing molecules. By carefully controlling the reaction conditions, particularly the pH and the nature of the solvent, high yields of the desired products can be achieved. The protocols provided here serve as a starting point for the development of specific applications in peptide synthesis, bioconjugation, and drug development.
References
Application Notes and Protocols for Surface Modification of Biomaterials using Boc-beta-alanine 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of biomaterials using Boc-beta-alanine 4-nitrophenyl ester. This reagent is a valuable tool for introducing a protected form of beta-alanine onto amine-functionalized surfaces. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise surface functionalization. Subsequent deprotection reveals a primary amine, which can be used for the covalent attachment of a wide range of bioactive molecules, such as peptides (e.g., RGD), proteins, and drugs. This methodology is critical for enhancing the biocompatibility and functionality of biomaterials used in tissue engineering, drug delivery, and medical devices.
Overview of the Surface Modification Workflow
The surface modification process using this compound involves a multi-step approach to create a functionalized biomaterial surface ready for the conjugation of bioactive ligands. The overall workflow is depicted below.
Caption: Experimental workflow for biomaterial surface modification.
Quantitative Data Summary
The following tables summarize typical quantitative data expected at various stages of the surface modification process. These values are illustrative and can vary depending on the substrate, reaction conditions, and characterization technique.
Table 1: Surface Characterization at Each Modification Step
| Modification Step | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Elemental Composition (XPS, Atomic %) |
| Unmodified Substrate | Varies with material | Varies with material | Substrate specific |
| Amine-Functionalized | 40 - 60 | 0.5 - 2.0 | Increased N, Si (for silanization) |
| Boc-beta-alanine | 60 - 80 | 1.0 - 3.0 | Increased C, N |
| Amine-Deprotected | 50 - 70 | 1.0 - 3.0 | Decreased C, Increased N |
| Bioactive Molecule | Varies with molecule | 2.0 - 5.0 | Further changes in C, N, O |
Table 2: Reaction Parameters for Surface Modification
| Reaction Step | Reagent Concentration | Solvent | Reaction Time | Temperature |
| Surface Amination (APTES) | 2% (v/v) | Anhydrous Toluene | 2 hours | Room Temp. |
| Boc-beta-alanine Coupling | 10 mM | Anhydrous DMF or DMSO | 2 - 4 hours | Room Temp. |
| Boc Deprotection (TFA) | 50% (v/v) | Dichloromethane (DCM) | 30 minutes | Room Temp. |
| Peptide Conjugation (EDC/NHS) | 1-5 mg/mL | PBS (pH 7.4) | 4 hours | Room Temp. |
Experimental Protocols
Protocol 1: Surface Amination of a Substrate (e.g., Glass or Silicon)
This protocol describes the introduction of primary amine groups on a hydroxylated surface using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Biomaterial substrates (e.g., glass coverslips)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Oven
Procedure:
-
Clean the substrates by sonicating in ethanol and DI water for 15 minutes each, followed by drying with a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (use extreme caution).
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and activated substrates in the APTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates thoroughly with toluene, followed by ethanol and DI water to remove any non-covalently bound silane.
-
Dry the aminated substrates under a stream of nitrogen gas.
-
Cure the aminosilane layer by baking in an oven at 110°C for 30 minutes.
Protocol 2: Immobilization of this compound
This protocol details the coupling of the Boc-protected beta-alanine to the aminated surface.
Materials:
-
Amine-functionalized substrates
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitrogen gas
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM solution of the ester in anhydrous DMF or DMSO immediately before use.
-
Place the amine-functionalized substrates in a clean reaction vessel.
-
Add the this compound solution, ensuring the substrates are fully immersed.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse thoroughly with DMF or DMSO, followed by PBS.
-
Dry the Boc-protected substrates under a stream of nitrogen gas.
Protocol 3: Boc Deprotection to Expose Primary Amines
This protocol describes the removal of the Boc protecting group to generate a primary amine-terminated surface.
Materials:
-
Boc-protected substrates
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Nitrogen gas
Procedure:
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Prepare a 50% (v/v) solution of TFA in DCM.
-
Immerse the Boc-protected substrates in the TFA/DCM solution.
-
Allow the deprotection reaction to proceed for 30 minutes at room temperature.
-
Rinse the substrates thoroughly with DCM, followed by DI water.
-
Dry the amine-terminated substrates under a stream of nitrogen gas. The surface is now ready for conjugation.
Visualization of Key Processes
Signaling Pathway for Cell Adhesion
The functionalized surface can be used to immobilize cell-adhesive peptides like RGD, which then interact with integrin receptors on the cell surface to promote adhesion and downstream signaling.
Caption: RGD-integrin mediated cell adhesion signaling pathway.
Logical Relationship of Surface Chemistry
The chemical transformations occurring on the biomaterial surface follow a logical progression, starting from the initial substrate to the final bio-functionalized material.
Caption: Chemical transformation sequence on the biomaterial surface.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-β-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc-SPPS Utilizing β-Alanine
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on an insoluble resin support.[1] The tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method for SPPS.[2] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[2][3] Side-chain functional groups are typically protected by more acid-stable benzyl-based groups.[2] The iterative removal of the Boc group is achieved with a moderate acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups require a strong acid, like anhydrous hydrogen fluoride (HF).[2][4]
β-Alanine is a naturally occurring beta-amino acid that, when incorporated into peptides, can influence their conformation and biological activity.[5] Its unique structure can lead to the formation of stable secondary structures, such as γ-turns.[5][6] The use of Boc-β-alanine in SPPS allows for the precise insertion of this non-proteinogenic amino acid into peptide sequences, a valuable tool for designing novel therapeutic peptides and peptidomimetics.[7]
These application notes provide a comprehensive guide to the use of Boc-β-alanine in Boc-SPPS, covering the necessary materials, detailed protocols, and key considerations for successful synthesis.
Data Presentation
Physicochemical Properties of Boc-β-Alanine
| Property | Value | Reference |
| Chemical Name | N-tert-butoxycarbonyl-β-alanine | [7] |
| Synonyms | Boc-beta-Ala-OH, 3-Boc-aminopropionic acid | [7] |
| Molecular Formula | C₈H₁₅NO₄ | [7] |
| Molecular Weight | 189.21 g/mol | |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 75-81 °C | [7] |
| Solubility | Soluble in organic solvents like DMF, DCM, chloroform, and ethyl acetate; insoluble in water. | [8][9] |
| Storage | Store at 0-8 °C in a dry, dark place away from alkaline substances and oxidizing agents. | [7][9] |
Key Stages and Reagents in Boc-SPPS of β-Alanine Containing Peptides
| Stage | Reagent/Solvent | Purpose | Typical Conditions |
| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis by solvating the polymer chains. | 15-30 minutes at room temperature.[2] |
| Boc Deprotection | 50% Trifluoroacetic acid (TFA) in DCM | Removes the temporary Boc protecting group from the N-terminus. | 1 x 5 min pre-wash, followed by 1 x 20-30 min treatment.[4] |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | Neutralizes the N-terminal ammonium salt to a free amine for coupling. | 2 x 5-10 minute treatments.[4] |
| Coupling | Boc-β-alanine, Coupling Reagent (e.g., DCC, HBTU), Solvent (DMF/DCM) | Forms the peptide bond between the free N-terminus and the incoming amino acid. | 2-4 hours at room temperature; completion monitored by Kaiser test.[4][10] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | 1-2 hours at 0°C.[2] |
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading
This protocol describes the attachment of the first amino acid, Boc-β-alanine, to a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-β-alanine
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel. Drain the DCM and wash the resin thoroughly with DMF (3 times).[4]
-
Preparation of Boc-β-alanine Cesium Salt:
-
In a separate flask, dissolve Boc-β-alanine in a minimal amount of methanol.
-
Add water (e.g., 0.5 mL/mmol) and titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).[4]
-
Evaporate the solution to dryness under reduced pressure. To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane.[4]
-
-
Esterification:
-
Washing and Drying:
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines the iterative steps for elongating the peptide chain.
Materials:
-
Peptide-resin from Protocol 1
-
Boc-protected amino acids
-
50% TFA in DCM (v/v)
-
10% DIEA in DCM (v/v)
-
Coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt))
-
DCM and DMF (peptide synthesis grade)
Procedure:
-
N-α-Boc Deprotection:
-
Swell the peptide-resin in DCM for 15-30 minutes.[4]
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.[4]
-
Agitate for 20-30 minutes at room temperature.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[4]
-
-
Neutralization:
-
Amino Acid Coupling (DCC/HOBt Method):
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[4]
-
Add the dissolved amino acid/HOBt solution to the neutralized resin.
-
Add DCC (3 equivalents) dissolved in DCM to the reaction vessel.[4]
-
Agitate the reaction mixture for 2-4 hours at room temperature.[4]
-
Monitor the completion of the reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[10]
-
If the coupling is incomplete, a second coupling can be performed by repeating the coupling step with a fresh solution of activated amino acid.[10]
-
-
Washing: After a successful coupling, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol details the cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus in a well-ventilated fume hood.[2]
-
Scavenger Addition: Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel to trap reactive carbocations generated during cleavage.[2]
-
HF Cleavage:
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.[2][4]
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.[2]
-
Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).[2]
-
The crude peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Caption: Workflow for SPPS with Boc-β-alanine.
This diagram illustrates the key stages of Solid-Phase Peptide Synthesis (SPPS) using Boc-β-alanine, from the initial resin preparation to the final purification of the peptide. The central iterative cycle of deprotection, neutralization, and coupling is highlighted, with the Kaiser test serving as a critical checkpoint for reaction completion.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chemimpex.com [chemimpex.com]
- 8. guidechem.com [guidechem.com]
- 9. Boc-beta-alanine CAS#: 3303-84-2 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Amide Bond Formation Using Boc-β-Ala-ONp with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-β-alanine p-nitrophenyl ester (Boc-β-Ala-ONp) is an activated amino acid derivative widely employed in peptide synthesis and bioconjugation. The p-nitrophenyl (ONp) group is an excellent leaving group, facilitating the nucleophilic attack by a primary amine to form a stable amide bond under mild conditions. This reaction is a cornerstone in the synthesis of β-peptides, peptidomimetics, and other modified biomolecules. The Boc protecting group ensures the stability of the N-terminus, preventing unwanted side reactions, and can be readily removed under acidic conditions.[1]
This document provides detailed protocols for the solution-phase coupling of Boc-β-Ala-ONp with primary amines, outlining common reaction conditions, purification methods, and expected outcomes.
Reaction Principle
The fundamental reaction involves the nucleophilic acyl substitution of the activated carbonyl group of Boc-β-Ala-ONp by a primary amine. The p-nitrophenolate anion is released as a byproduct, and its characteristic yellow color can often be used as a visual indicator of reaction progression.
Caption: Reaction mechanism for the coupling of Boc-β-Ala-ONp with a primary amine.
Experimental Protocols
Protocol 1: General Coupling of Boc-β-Ala-ONp with a Primary Amine
This protocol describes a standard procedure for the solution-phase coupling of Boc-β-Ala-ONp with a generic primary amine.
Materials:
-
Boc-β-Ala-ONp
-
Primary amine (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M). If the primary amine is a hydrochloride or other salt, add DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Reaction Initiation: Add Boc-β-Ala-ONp (1.0-1.2 eq) to the solution of the primary amine.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the yellow p-nitrophenolate can also serve as a visual cue. Reactions are typically complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure Boc-protected β-peptide.
Caption: Experimental workflow for the coupling of Boc-β-Ala-ONp with a primary amine.
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the coupling of Boc-β-Ala-ONp with primary amines. These values are representative and may require optimization for specific substrates.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Primary Amine | Unhindered aliphatic amine | Aniline derivative | Sterically hindered amine | Reaction rate is highly dependent on the nucleophilicity and steric bulk of the amine. |
| Solvent | DMF | DCM | THF | DMF and DCM are common choices due to their ability to solvate the reactants.[2] |
| Temperature | Room Temperature | Room Temperature | 40 °C | Increasing the temperature can accelerate slow reactions but may increase side products.[3] |
| Stoichiometry (Boc-β-Ala-ONp:Amine) | 1.1 : 1 | 1.2 : 1 | 1.5 : 1 | A slight excess of the activated ester can drive the reaction to completion. |
| Reaction Time | 2-4 hours | 12-24 hours | 24-48 hours | Aromatic and hindered amines generally require longer reaction times. |
| Typical Yield | >90% | 70-85% | 50-70% | Yields are highly substrate-dependent. |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography | Purification is necessary to remove excess reagents and the p-nitrophenol byproduct. |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).[3]
-
Amine salt: Ensure the primary amine is in its free base form. If starting from a salt, add an equivalent of a non-nucleophilic base like DIPEA.
-
Moisture: Use anhydrous solvents, as water can hydrolyze the activated ester.
-
-
Side Reactions:
-
Diacylation: For primary amines, using a large excess of the amine can sometimes lead to the formation of a diacylated product. Maintaining a stoichiometry close to 1:1 is recommended.
-
Racemization: While β-alanine is achiral, for chiral amino acids, the use of activated esters at elevated temperatures or with strong bases can sometimes lead to racemization.[4]
-
-
Difficult Purification: The p-nitrophenol byproduct is acidic and can be efficiently removed by washing the organic phase with a mild aqueous base like saturated NaHCO₃.
Conclusion
The reaction of Boc-β-Ala-ONp with primary amines is a robust and versatile method for the formation of amide bonds in the synthesis of β-peptides and related compounds. By carefully selecting the solvent, temperature, and stoichiometry, high yields of the desired products can be achieved. The protocols and data presented here provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for Boc Deprotection of β-Alanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis, including those incorporating β-alanine residues. Its popularity stems from its stability under various reaction conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1][2] These application notes provide a comprehensive guide to the Boc deprotection of β-alanine peptides, detailing experimental protocols, summarizing key reaction parameters, and outlining potential side reactions and mitigation strategies.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[1][3] The resulting amine is typically obtained as a salt of the acid used for deprotection (e.g., a trifluoroacetate salt).[1]
Data Presentation: Comparison of Boc Deprotection Protocols
The selection of an appropriate Boc deprotection protocol is critical for achieving high yields and purity. The following table summarizes common conditions for TFA-mediated Boc deprotection in both solution-phase and solid-phase peptide synthesis (SPPS).
| Parameter | Solution-Phase Conditions | Solid-Phase (SPPS) Conditions | Notes |
| Deprotection Reagent | 20-50% TFA in Dichloromethane (DCM)[1] | 25-55% TFA in Dichloromethane (DCM)[3][4] | Neat TFA can be used for difficult substrates but may lead to more side reactions.[1][4] |
| Substrate Concentration | 0.1 - 0.5 M in DCM[1] | N/A (resin-bound) | Higher concentrations in solution-phase may be possible depending on solubility. |
| Temperature | 0 °C to Room Temperature[1] | Room Temperature | Reactions are often initiated at 0 °C to control any exotherm.[1] |
| Reaction Time | 30 minutes - 4 hours[1] | 5 - 30 minutes per deprotection step[4][5] | Progress should be monitored by TLC or LC-MS in solution-phase.[1] |
| Scavengers | Not always necessary, but can be used. | Triisopropylsilane (TIS), Water, Thioanisole[1] | Essential in SPPS to prevent side reactions from the tert-butyl cation. A common cocktail is 95:2.5:2.5 TFA/H₂O/TIS.[1] |
| Work-up (Solution-Phase) | Evaporation of volatiles, precipitation with cold ether.[1][6] | Resin wash with DCM, neutralization with a base solution (e.g., 5% DIPEA in DCM).[3] | For solution-phase, a basic work-up may be needed to obtain the free amine.[6] |
Experimental Protocols
Solution-Phase Boc Deprotection of a β-Alanine Peptide
This protocol describes a general procedure for the deprotection of a Boc-protected β-alanine-containing peptide in solution.
Materials:
-
Boc-protected β-alanine peptide
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected β-alanine peptide in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.5 M.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 30 minutes to a few hours.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected peptide trifluoroacetate salt.[6]
-
Isolate the peptide by filtration or centrifugation.[1]
-
Wash the peptide with cold diethyl ether to remove any remaining scavengers or byproducts.[1]
-
Dry the deprotected peptide salt under vacuum.
Solid-Phase Boc Deprotection of a β-Alanine Peptide
This protocol outlines the N-terminal Boc deprotection of a peptide-resin during Boc-SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Deprotection solution: 25-50% TFA in DCM[3]
-
Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM[3]
-
Solid-phase synthesis reaction vessel
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[3]
-
Drain the DCM.
-
Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate for 5-30 minutes. A pre-wash of 1-2 minutes followed by a longer deprotection step is common.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual acid.[3]
-
To neutralize the N-terminal amine trifluoroacetate salt, wash the resin three times with a 5% solution of DIPEA in DCM.[3]
-
Wash the resin again with DCM to remove excess base.[3]
-
The resin is now ready for the next amino acid coupling step.
Potential Side Reactions and Mitigation
The primary side reaction during Boc deprotection is the alkylation of nucleophilic amino acid side chains (e.g., tryptophan, methionine) by the liberated tert-butyl cation.[8] To prevent this, scavengers such as triisopropylsilane (TIS), water, or thioanisole are added to the deprotection cocktail to trap the reactive cation.[1] Incomplete deprotection can also occur, leading to deletion sequences in the final peptide.[4][9] This can often be addressed by increasing the deprotection time or TFA concentration.[9]
Visualizations
Caption: Workflow for solution-phase Boc deprotection.
Caption: Mechanism of Boc deprotection with acid.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chempep.com [chempep.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-beta-alanine 4-nitrophenyl ester as a Linker Molecule
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Boc-beta-alanine 4-nitrophenyl ester as a versatile linker molecule in bioconjugation, peptide synthesis, and drug delivery systems. The protocols outlined below offer detailed methodologies for the effective use of this reagent.
Introduction
This compound is a bifunctional linker that contains a Boc-protected amine and a 4-nitrophenyl (PNP) activated ester. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine functionality. The 4-nitrophenyl ester is a highly reactive group that readily couples with primary amines to form a stable amide bond, releasing 4-nitrophenol as a byproduct.[1][2] This dual functionality makes it an ideal tool for introducing a beta-alanine spacer in a controlled, stepwise manner.
Key Features:
-
Amine-reactive: The 4-nitrophenyl ester reacts efficiently with primary amines under mild conditions.[2]
-
Boc Protection: The acid-labile Boc group allows for the selective deprotection of the beta-alanine amine for subsequent modifications.[]
-
Spacer Arm: The beta-alanine backbone introduces a three-carbon spacer, which can be beneficial in reducing steric hindrance in bioconjugates.
-
Versatility: It is widely used in peptide synthesis, conjugation of molecules to proteins or surfaces, and the development of prodrugs and drug delivery systems.[1]
Applications
Bioconjugation
This compound is an effective tool for the modification of proteins, antibodies, and other biomolecules containing accessible primary amine groups (e.g., lysine residues). The resulting conjugate will have a free amine after deprotection, which can be used for further labeling or conjugation.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be used to introduce a beta-alanine residue into a peptide sequence. The Boc protecting group is compatible with standard Boc-chemistry SPPS protocols.[]
Drug Delivery
The linker can be used to attach therapeutic agents to carrier molecules, such as polymers or antibodies, to create targeted drug delivery systems. The introduction of the beta-alanine spacer can influence the release characteristics and bioavailability of the drug.[1]
Experimental Protocols
General Protocol for Conjugation to a Primary Amine
This protocol describes the general procedure for reacting this compound with a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the amine-containing molecule in the chosen anhydrous solvent.
-
Add 1.1 to 1.5 molar equivalents of this compound to the solution.
-
Add 1.5 to 2.0 molar equivalents of a tertiary amine base (e.g., TEA or DIEA) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting materials.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method such as column chromatography on silica gel or preparative HPLC.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Linker:Amine) | 1.1:1 to 1.5:1 | N/A |
| Reaction Time | 2 - 12 hours | N/A |
| Temperature | Room Temperature | N/A |
| Typical Solvents | DMF, DMSO | N/A |
| Typical Yield | 80-95% (substrate dependent) | [2] |
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, triisopropylsilane - optional, for sensitive substrates)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add a solution of 20-50% TFA in DCM to the reaction vessel. If the substrate is sensitive to acid-catalyzed side reactions, scavengers can be added.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or HPLC.
-
Upon completion, the TFA and DCM can be removed by rotary evaporation or by co-evaporation with a solvent like toluene.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base.
Quantitative Data:
| Parameter | Value | Reference |
| Deprotection Reagent | 20-50% TFA in DCM | [] |
| Reaction Time | 30 min - 2 hours | [] |
| Temperature | Room Temperature | [] |
| Typical Yield | >95% | N/A |
Signaling Pathways and Logical Relationships
While this compound is a synthetic tool and not directly involved in biological signaling pathways, its application in creating bioconjugates can be visualized as a logical pathway for modifying a target molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incomplete reaction | Increase reaction time, temperature, or molar excess of the linker. Ensure anhydrous conditions. |
| Hydrolysis of the 4-nitrophenyl ester | Use fresh, anhydrous solvents. Minimize exposure to moisture. | |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time | Increase TFA concentration or extend the reaction time. Monitor closely by TLC/HPLC. |
| Steric hindrance | Consider alternative deprotection methods if standard conditions fail. | |
| Side Reactions during Deprotection | Acid-labile functional groups on the substrate | Use a lower concentration of TFA and/or add scavengers (e.g., triisopropylsilane). |
Safety Information
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
References
Application of Boc-beta-alanine 4-nitrophenyl ester in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-beta-alanine 4-nitrophenyl ester is a valuable bifunctional linker molecule utilized in the design and synthesis of advanced drug delivery systems. This reagent incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protecting group, a beta-alanine spacer, and a 4-nitrophenyl (ONp) activated ester. This combination allows for a versatile and controlled approach to conjugating therapeutic agents to various carriers, such as polymers, nanoparticles, or antibodies, often with the goal of creating prodrugs with enhanced stability, solubility, and targeted release profiles.[1][2]
The primary application of this linker lies in its ability to react with primary and secondary amines on drug molecules or carrier systems through its activated ester, forming a stable amide bond. The beta-alanine component provides a short, flexible spacer that can influence the steric availability of the conjugated drug. Furthermore, the ester linkage inherent to the beta-alanine backbone can be designed to be susceptible to hydrolysis under specific physiological conditions, such as the acidic microenvironment of tumors or within the lysosomes of cells, enabling pH-responsive drug release.[3] The Boc protecting group allows for orthogonal synthesis strategies, where the amine of the beta-alanine can be deprotected at a later stage for further functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of drug delivery systems, with a focus on creating pH-sensitive prodrugs of amine-containing therapeutics.
Data Presentation
While specific quantitative data for drug delivery systems utilizing this compound is not extensively consolidated in publicly available literature, the following tables provide representative data based on the expected performance of similar beta-alanine linked systems and general principles of prodrug design. These tables are intended to serve as a guide for researchers in characterizing their own drug delivery constructs.
Table 1: Representative Physicochemical Properties of a Drug-Beta-Alanine Conjugate Nanoparticle Formulation
| Parameter | Expected Range | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +10 mV (at pH 7.4) | Electrophoretic Light Scattering (ELS) |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | 70 - 95% | HPLC, UV-Vis Spectroscopy |
Table 2: Representative In Vitro Drug Release Kinetics from a Beta-Alanine Ester-Linked Prodrug System
| Condition | Cumulative Release (%) at 24h | Cumulative Release (%) at 48h | Method of Analysis |
| pH 7.4 (Physiological) | 10 - 20% | 20 - 30% | Dialysis with HPLC/UV-Vis |
| pH 6.5 (Tumor Microenvironment) | 30 - 50% | 50 - 70% | Dialysis with HPLC/UV-Vis |
| pH 5.0 (Lysosomal) | 60 - 80% | 80 - 95% | Dialysis with HPLC/UV-Vis |
Experimental Protocols
Protocol 1: Synthesis of a Boc-beta-alanine-Drug Conjugate
This protocol describes the conjugation of this compound to a model primary amine-containing drug, such as doxorubicin (DOX).
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Neutralization of Doxorubicin:
-
Dissolve DOX·HCl in anhydrous DMF.
-
Add 1.1 equivalents of TEA or DIPEA to the solution to neutralize the hydrochloride and generate the free amine form of doxorubicin.
-
Stir the solution at room temperature for 30 minutes.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve 1.2 equivalents of this compound in anhydrous DMF.
-
Slowly add the this compound solution to the doxorubicin solution under constant stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. The formation of the product can be visualized by the appearance of a new spot with a different Rf value compared to the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM.
-
Purify the product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the Boc-beta-alanine-DOX conjugate.
-
Collect the fractions containing the pure product and evaporate the solvent.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized conjugate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., ESI-MS).
-
Protocol 2: Formulation of Polymeric Nanoparticles Encapsulating the Boc-beta-alanine-Drug Conjugate
This protocol describes the formulation of nanoparticles using a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) to encapsulate the synthesized drug conjugate.
Materials:
-
Boc-beta-alanine-DOX conjugate
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Dichloromethane (DCM) or Ethyl acetate
-
Deionized water
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and the Boc-beta-alanine-DOX conjugate (e.g., 10 mg) in a suitable organic solvent like DCM to form a clear solution.
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution of PVA while sonicating or homogenizing at high speed. This will form an oil-in-water (o/w) emulsion.
-
Continue sonication/homogenization for 2-5 minutes to obtain fine, uniform droplets.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow the organic solvent to evaporate. This will lead to the hardening of the PLGA nanoparticles with the encapsulated drug conjugate.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove residual PVA and unencapsulated drug conjugate.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., sucrose or trehalose) can be added before freezing.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to evaluate the pH-sensitive release of the drug from the prepared nanoparticles.
Materials:
-
Drug-loaded nanoparticle formulation
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 6.5 and pH 5.0
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Dialysis Samples:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release media (pH 7.4, 6.5, and 5.0).
-
Transfer the nanoparticle suspensions into dialysis bags.
-
-
Dialysis:
-
Place the sealed dialysis bags in a larger container with a known volume of the corresponding release medium.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external container.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Quantification of Released Drug:
-
Analyze the collected samples using HPLC or UV-Vis spectrophotometry to determine the concentration of the released drug.
-
Calculate the cumulative percentage of drug release at each time point.
-
-
Data Analysis:
-
Plot the cumulative drug release percentage against time for each pH condition to generate drug release profiles.
-
Visualizations
Caption: Workflow for the development of a drug delivery system.
Caption: pH-triggered intracellular drug release mechanism.
References
Application Note: Strategic Use of Boc-β-Alanine 4-Nitrophenyl Ester in the Synthesis of Covalent Enzyme Inhibitors
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Boc-β-alanine 4-nitrophenyl ester in the rational design and synthesis of targeted covalent enzyme inhibitors. We delve into the underlying chemical principles, provide detailed, validated protocols, and discuss the critical parameters for reaction optimization and product characterization. This guide is intended to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures to facilitate the development of novel therapeutics.
Introduction: The Strategic Advantage of Covalent Inhibition and the Role of β-Alanine Scaffolds
Covalent inhibition has re-emerged as a powerful strategy in drug discovery, offering distinct advantages such as prolonged duration of action, high potency, and the ability to overcome drug resistance.[1] Unlike reversible inhibitors that rely on equilibrium binding, covalent inhibitors form a stable, lasting bond with their target enzyme, often leading to complete and sustained inactivation.[2][3][4] This is typically a two-step process involving initial reversible binding followed by the formation of a covalent bond with a nucleophilic amino acid residue in the enzyme's active site.[1][2][4]
Boc-β-alanine 4-nitrophenyl ester is a versatile and highly valuable reagent in this context.[5][6] The β-alanine core provides a flexible linker, allowing for precise positioning of a reactive "warhead" within the enzyme's active site. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine terminus during synthesis, which can be readily removed under mild acidic conditions.[7][8][9] Crucially, the 4-nitrophenyl (pNP) ester is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by amino acid residues such as serine, cysteine, or lysine.[10][11] This reactivity is central to the formation of the covalent bond that underpins the inhibitory mechanism.
This application note will explore the practical aspects of utilizing Boc-β-alanine 4-nitrophenyl ester for the synthesis of custom enzyme inhibitors, from initial reaction setup to final product analysis.
Core Principles and Mechanistic Rationale
The efficacy of Boc-β-alanine 4-nitrophenyl ester as a precursor for covalent inhibitors stems from fundamental principles of organic chemistry.
2.1. The Role of the 4-Nitrophenyl Ester: The 4-nitrophenyl group is strongly electron-withdrawing, which significantly enhances the electrophilicity of the ester's carbonyl carbon. This makes it an "activated ester," primed for reaction with nucleophiles.[10][11][12] The p-nitrophenolate anion is a stable leaving group, further driving the acylation reaction forward. This is a key advantage over less reactive esters, which may require harsher conditions or coupling agents.[12][13]
2.2. The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis.[7][8] Its function is to prevent unwanted side reactions at the N-terminus, such as self-polymerization, during the coupling step. The Boc group is stable under the typically neutral or slightly basic conditions used for the acylation of the target enzyme but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[7][8][14]
2.3. The β-Alanine Linker: Unlike α-amino acids, the β-alanine scaffold provides an additional methylene group in the backbone. This increased flexibility can be advantageous in inhibitor design, allowing the reactive warhead to adopt an optimal orientation for covalent modification of the target residue.
Reaction Mechanism:
The overall reaction involves the nucleophilic acyl substitution of the 4-nitrophenoxy group by a nucleophilic residue (e.g., the hydroxyl group of a serine residue) on the target enzyme.
Caption: Covalent modification of an enzyme by Boc-β-alanine 4-nitrophenyl ester.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of a model enzyme inhibitor. Researchers should optimize these protocols based on the specific properties of their target enzyme and desired inhibitor.
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| Boc-β-alanine 4-nitrophenyl ester | ≥98% Purity | e.g., Sigma-Aldrich, Santa Cruz Biotechnology[6] |
| Target Enzyme | High Purity | Various |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Various |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Dichloromethane (DCM) | Anhydrous | Various |
| Diisopropylethylamine (DIEA) | Reagent Grade | Various |
| High-Performance Liquid Chromatography (HPLC) system | - | Various |
| Mass Spectrometer (MS) | - | Various |
| UV-Vis Spectrophotometer | - | Various |
3.2. Protocol 1: Synthesis of a Covalent Enzyme-Inhibitor Adduct
This protocol describes the reaction of Boc-β-alanine 4-nitrophenyl ester with a model enzyme containing a reactive serine residue.
-
Enzyme Preparation: Prepare a stock solution of the target enzyme in PBS (pH 7.4) at a concentration of 1-10 mg/mL.
-
Inhibitor Preparation: Prepare a stock solution of Boc-β-alanine 4-nitrophenyl ester in anhydrous DMSO at a concentration of 10-100 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme solution with the inhibitor stock solution. The final concentration of the inhibitor should typically be in a 10 to 100-fold molar excess relative to the enzyme. The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-24 hours). The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a nucleophilic scavenger, such as glutathione or dithiothreitol (DTT), to consume any unreacted inhibitor.
-
Removal of Excess Inhibitor: Remove unreacted inhibitor and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.
3.3. Protocol 2: Boc Deprotection of the Covalently Modified Enzyme
This step is necessary if the N-terminal amine of the β-alanine linker is required for further modification or to achieve the final desired inhibitor structure.
-
Lyophilization: Lyophilize the purified enzyme-inhibitor adduct to remove aqueous buffer.
-
Deprotection Cocktail: Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) on ice.
-
Deprotection Reaction: Resuspend the lyophilized adduct in the cold deprotection cocktail and incubate on ice for 1-2 hours.
-
TFA Removal: Remove the TFA by precipitation of the protein with cold diethyl ether, followed by centrifugation and washing of the protein pellet. Alternatively, for robust proteins, the TFA can be removed by evaporation under a stream of nitrogen.
-
Resuspension: Resuspend the deprotected enzyme-inhibitor adduct in a suitable buffer.
Experimental Workflow:
Caption: Workflow for synthesis and analysis of a covalent enzyme inhibitor.
Characterization and Validation
Thorough characterization is essential to confirm the successful synthesis of the desired enzyme-inhibitor adduct and to quantify the extent of inhibition.
4.1. Mass Spectrometry (MS): This is the most direct method to confirm covalent modification. An increase in the molecular weight of the enzyme corresponding to the mass of the inhibitor fragment (Boc-β-alanine or β-alanine after deprotection) provides strong evidence of adduct formation.
4.2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the modified enzyme. A shift in the retention time of the modified enzyme compared to the unmodified enzyme is indicative of a change in the protein's hydrophobicity due to the attached inhibitor.
4.3. Enzyme Activity Assays: Functional assays are crucial to demonstrate that the covalent modification leads to a loss of enzyme activity. The percentage of remaining activity can be correlated with the extent of modification determined by MS.
4.4. Spectrophotometric Monitoring of 4-Nitrophenol Release: The release of 4-nitrophenol, a yellow-colored compound, can be monitored spectrophotometrically at approximately 400-410 nm to follow the progress of the reaction in real-time.[15][16] This allows for the determination of reaction kinetics. It is important to note that the absorbance of 4-nitrophenol is pH and temperature-dependent.[16][17]
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirm covalent modification and determine stoichiometry | Increase in enzyme mass corresponding to the inhibitor fragment |
| HPLC | Assess purity and confirm modification | Shift in retention time of the modified enzyme |
| Enzyme Activity Assay | Quantify the degree of inhibition | Decrease or complete loss of enzyme activity |
| UV-Vis Spectrophotometry | Monitor reaction kinetics | Increase in absorbance at ~400-410 nm over time |
Troubleshooting and Advanced Considerations
-
Low Reaction Efficiency: If MS analysis indicates low levels of modification, consider increasing the inhibitor concentration, extending the incubation time, or moderately increasing the reaction temperature. Ensure the pH of the reaction buffer is optimal for the nucleophilicity of the target residue.
-
Non-specific Modification: If MS reveals multiple additions of the inhibitor, this may indicate modification of other accessible nucleophilic residues on the enzyme surface. Reducing the inhibitor concentration or reaction time may improve specificity.
-
Protein Instability: If the enzyme precipitates during the reaction, it may be due to the organic solvent (DMSO) or the covalent modification itself. Screen different co-solvents or reduce the solvent concentration.
-
Incomplete Boc Deprotection: If MS shows a mixed population of Boc-protected and deprotected adducts, increase the TFA incubation time or temperature. Ensure complete removal of water before adding the TFA cocktail.
Conclusion
Boc-β-alanine 4-nitrophenyl ester is a powerful and versatile reagent for the synthesis of targeted covalent enzyme inhibitors. Its activated ester functionality allows for efficient and specific modification of nucleophilic residues in an enzyme's active site. By following the protocols and considerations outlined in this guide, researchers can effectively utilize this reagent to develop novel chemical probes and potential therapeutic agents. The combination of a flexible linker, a robust protecting group, and a highly reactive ester makes Boc-β-alanine 4-nitrophenyl ester a valuable tool in the expanding field of covalent drug discovery.
References
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 11. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. chempep.com [chempep.com]
- 15. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Labeling Proteins with Boc-beta-alanine 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-beta-alanine 4-nitrophenyl ester is a versatile reagent for the modification of proteins. This compound features a beta-alanine linker protected with a tert-butyloxycarbonyl (Boc) group and activated with a 4-nitrophenyl (pNP) ester. The p-nitrophenyl ester enables the covalent conjugation of the Boc-beta-alanine moiety to primary amino groups on a protein, such as the ε-amino group of lysine residues and the N-terminus, through the formation of a stable amide bond.
The Boc protecting group provides a valuable feature for multi-step bioconjugation strategies. Following the initial labeling of the protein, the Boc group can be removed under acidic conditions to expose a primary amine. This newly available amine can then be used for the subsequent attachment of other molecules of interest, such as fluorescent dyes, biotin, or therapeutic agents. This two-step approach allows for the introduction of a linker and subsequent functionalization with precise control.
These application notes provide detailed protocols for the labeling of proteins with this compound, the subsequent deprotection of the Boc group, and methods for characterizing the resulting conjugate.
Data Presentation
The degree of labeling (DOL), which represents the average number of Boc-beta-alanine molecules conjugated to each protein molecule, is a critical parameter that can be influenced by the molar ratio of the labeling reagent to the protein. The optimal DOL should be determined empirically for each specific protein and application. The following table provides expected DOL ranges for a typical IgG antibody (~150 kDa) at various molar excess ratios of this compound.
| Molar Excess of this compound | Expected Degree of Labeling (labels per protein) |
| 5 - 10 fold | 1 - 3 |
| 15 - 25 fold | 4 - 7 |
| 30 - 50 fold | 8 - 12 |
Note: This data is illustrative and the optimal molar ratio for your specific protein may vary. It is highly recommended to perform a series of small-scale labeling reactions with varying molar ratios to determine the optimal conditions for your experiment.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general guideline for the covalent attachment of Boc-beta-alanine to a protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Preparation of Protein Solution:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free reaction buffer.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer using dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Note: The 4-nitrophenyl ester is sensitive to moisture and can hydrolyze. Do not prepare aqueous stock solutions for storage.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein.
-
Slowly add the calculated volume of the stock solution to the protein solution while gently vortexing.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours. The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.
-
If using SEC, equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, PBS). Load the quenched reaction mixture onto the column and collect the fractions containing the labeled protein.
-
If using dialysis, dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes.
-
Protocol 2: Quantification of the Degree of Labeling (DOL)
The DOL can be estimated by spectrophotometry by measuring the absorbance of the released 4-nitrophenol, which has a maximum absorbance at 405 nm under alkaline conditions.
Materials:
-
Boc-labeled protein (purified)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
During the labeling reaction (before quenching and purification), take a small aliquot of the reaction mixture.
-
Dilute the aliquot in a basic buffer (pH > 8.0) to ensure the complete ionization of the released 4-nitrophenol.
-
Measure the absorbance of the solution at 405 nm.
-
The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (ε of 4-nitrophenol at 405 nm in alkaline pH is approximately 18,300 M⁻¹cm⁻¹).
-
The DOL can be calculated using the following formula:
DOL = [Concentration of 4-nitrophenol] / [Concentration of Protein]
Note: For a more accurate determination of DOL, especially after purification, methods such as MALDI-TOF mass spectrometry can be employed to measure the mass shift of the protein upon labeling.
Protocol 3: Boc Deprotection of the Labeled Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-labeled protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, for lyophilized protein)
-
Scavenger (e.g., triisopropylsilane, TIS) (optional)
-
Neutralization buffer (e.g., saturated sodium bicarbonate solution)
-
Size-exclusion chromatography column or dialysis cassette
Procedure:
-
Preparation:
-
The purified Boc-labeled protein can be used directly in a suitable buffer or lyophilized.
-
-
Deprotection:
-
For protein in solution: Carefully add a solution of TFA to the protein solution to a final concentration of 20-50% (v/v). The optimal concentration and reaction time should be determined empirically to ensure complete deprotection without denaturing the protein. Incubate on ice for 30-60 minutes.
-
For lyophilized protein: Resuspend the lyophilized protein in a solution of TFA in an organic solvent like DCM (e.g., 50% TFA in DCM). Incubate at room temperature for 1-2 hours.
-
Note: The addition of a scavenger like TIS (2.5-5% v/v) can help to prevent side reactions caused by the tert-butyl cation generated during deprotection.
-
-
TFA Removal and Neutralization:
-
For protein in solution: Immediately after the incubation, remove the TFA by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. This is crucial to protect the protein from prolonged exposure to low pH.
-
For reaction in organic solvent: Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation. Resuspend the protein in a neutral buffer.
-
-
Purification:
-
Purify the deprotected protein using size-exclusion chromatography or dialysis to remove any remaining reagents and byproducts.
-
Visualizations
Caption: Experimental workflow for protein labeling and Boc deprotection.
Caption: Reaction of p-nitrophenyl ester with a primary amine on a protein.
Application Notes and Protocols: A Step-by-Step Guide for Boc-β-Ala-ONp Conjugation to a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of N-tert-butyloxycarbonyl-β-alanine-p-nitrophenyl ester (Boc-β-Ala-ONp) to a primary amine-containing substrate. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and bioconjugation, valued for its stability under various conditions and its straightforward removal under mild acidic conditions.[1][] This allows for a controlled and stepwise approach to the synthesis of complex molecules.[1] The p-nitrophenyl (ONp) ester serves as an excellent leaving group, facilitating the efficient formation of a stable amide bond between Boc-β-Ala and a primary amine on the substrate.[3]
This protocol will detail the necessary reagents, equipment, and step-by-step procedures for the conjugation reaction, purification of the resulting conjugate, and its subsequent characterization.
Experimental Protocols
Materials and Equipment
Reagents:
-
Boc-β-Ala-ONp
-
Amine-containing substrate (e.g., amine-functionalized resin, peptide, or small molecule)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)[1]
-
Toluene[1]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Inert gas supply (e.g., nitrogen or argon)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)[4]
-
Lyophilizer
-
Nuclear Magnetic Resonance (NMR) spectrometer[5]
-
Mass Spectrometer (MS)[5]
Step 1: Conjugation of Boc-β-Ala-ONp to an Amine-Containing Substrate
This procedure describes the coupling of Boc-β-Ala-ONp to a substrate with a primary amine functionality.
Workflow:
Caption: Workflow for Boc-β-Ala-ONp Conjugation.
Procedure:
-
Preparation of Substrate: In a clean, dry reaction vial, dissolve the amine-containing substrate in anhydrous DMF.
-
Addition of Base: To the substrate solution, add 1.5 to 2.0 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This will deprotonate the primary amine, increasing its nucleophilicity.
-
Preparation of Boc-β-Ala-ONp: In a separate vial, dissolve 1.2 to 1.5 equivalents of Boc-β-Ala-ONp in anhydrous DMF.
-
Reaction: Slowly add the Boc-β-Ala-ONp solution to the stirring substrate solution.
-
Incubation: Allow the reaction to proceed at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. The reaction progress can be monitored by analytical HPLC or LC-MS to confirm the consumption of the starting materials and the formation of the desired product.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator. The crude product can then be carried forward to the purification step.
| Parameter | Condition | Expected Outcome |
| Solvent | Anhydrous DMF or DCM | Good solubility of reactants |
| Base | TEA or DIPEA (1.5-2.0 eq) | Efficient deprotonation of the amine |
| Reactant Ratio | 1.2-1.5 eq of Boc-β-Ala-ONp | Drives the reaction to completion |
| Temperature | Room Temperature | Controlled reaction rate |
| Reaction Time | 2 - 12 hours | High conversion to the conjugate |
Table 1: Recommended Reaction Conditions for Boc-β-Ala-ONp Conjugation.
Step 2: Purification of the Boc-β-Ala-Conjugate
Purification of the crude product is typically achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Workflow:
References
Troubleshooting & Optimization
Troubleshooting low yield in Boc-beta-alanine 4-nitrophenyl ester coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving Boc-beta-alanine 4-nitrophenyl ester.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yields in peptide coupling reactions can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Is the Low Yield Due to a Reagent or a Reaction Problem?
The first step in troubleshooting is to determine the source of the low yield. This can be broadly categorized as either a problem with one of the starting materials or an issue with the reaction setup and conditions.
Question: Could the quality or handling of my this compound or amine be the issue?
Answer: Yes, the purity and proper handling of your reagents are critical for a successful coupling reaction.
-
This compound: This reagent is susceptible to hydrolysis.[1] Improper storage in a non-desiccated environment can lead to the hydrolysis of the active ester, rendering it inactive. Always store it in a tightly sealed container at 0-8°C.[1]
-
Amine Reactant: The purity of your amine is equally important. If the amine is impure or contains residual acids from a previous deprotection step (e.g., trifluoroacetic acid), it will not couple efficiently. Ensure your amine is of high purity and has been properly neutralized before use.
-
Solvents: The presence of water in your reaction solvents can lead to the hydrolysis of the 4-nitrophenyl ester. Always use anhydrous solvents for the coupling reaction.
Question: My reagents seem fine. What reaction conditions should I investigate for low coupling yield?
Answer: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to consider are the solvent, base, temperature, and reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used.[2] The solubility of both reactants in the chosen solvent is crucial.
-
Base: A tertiary amine base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often used to neutralize any acidic components and facilitate the reaction.[2][3] The choice and amount of base can be critical, as a strong or excess base can lead to side reactions.[2]
-
Temperature: While many coupling reactions are performed at room temperature, some may benefit from gentle heating to overcome activation energy barriers, especially with sterically hindered reactants.[2] However, elevated temperatures can also increase the rate of side reactions.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions that can lead to low yield in this compound coupling reactions?
A1: The most common side reactions include:
-
Hydrolysis of the 4-nitrophenyl ester: As mentioned, water contamination in the reaction can hydrolyze the active ester, preventing it from coupling with the amine.
-
O-acylation: If the amine component contains an unprotected hydroxyl group (e.g., in serine, threonine, or tyrosine residues), the activated ester can react with the hydroxyl group, leading to an undesired O-acylation side product.[4][5]
-
Racemization: While less common with beta-amino acids, the conditions used for coupling can sometimes lead to the loss of stereochemical integrity in chiral molecules.[3]
-
Diketopiperazine formation: This is more likely to occur at the dipeptide stage and can lead to chain termination.[6]
Q2: How can I monitor the progress of my coupling reaction?
A2: You can monitor the reaction by:
-
Thin Layer Chromatography (TLC): Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction is progressing.
-
High-Performance Liquid Chromatography (HPLC): This technique provides a more quantitative assessment of the reaction progress by separating and quantifying the reactants and products.
Q3: Is it necessary to use a coupling additive in this reaction?
A3: While 4-nitrophenyl esters are considered "active esters" and can react directly with amines, in some cases, particularly with less reactive amines or to suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) can be beneficial.[7]
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of the coupling reaction between this compound and a generic primary amine. Please note that this data is representative and optimal conditions may vary depending on the specific amine used.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Acetonitrile (ACN) | Tetrahydrofuran (THF) |
| Base | DIPEA (1.2 eq) | DIPEA (1.2 eq) | DIPEA (1.2 eq) | DIPEA (1.2 eq) |
| Temperature | Room Temperature | Room Temperature | 50°C | Room Temperature |
| Reaction Time | 12 hours | 12 hours | 6 hours | 12 hours |
| Yield (%) | 85% | 92% | 88% | 75% |
Key Observation: DMF generally provides higher yields for this type of coupling reaction compared to other common solvents under standard conditions.
Experimental Protocol: Coupling of this compound with a Primary Amine
This protocol provides a general procedure for the coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine in anhydrous DMF.
-
Addition of Base: Add DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Activated Ester: To this solution, add this compound (1.0 equivalent) as a solid or dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Optimizing Boc-beta-alanine 4-nitrophenyl Ester Conjugations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of Boc-beta-alanine 4-nitrophenyl ester to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound?
The optimal pH for the reaction is a balance between amine reactivity and ester stability. The recommended pH range is between 7.2 and 8.5.[1]
-
Below pH 7.2: The primary amine on your target molecule will be predominantly in its protonated form (-NH3+), which is not nucleophilic and will not react efficiently with the ester.
-
Above pH 8.5: While the amine is more reactive, the rate of hydrolysis of the 4-nitrophenyl ester increases significantly. This competing reaction with water reduces the amount of ester available for conjugation, leading to lower yields.[1]
For many applications, a pH of 8.0-8.5 is a good starting point to maximize the reaction rate while minimizing hydrolysis.[2]
Q2: Which buffers are suitable for this conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
Incompatible Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Q3: What is the recommended storage condition for this compound?
This compound should be stored at 0-8°C, protected from moisture.[3][4] It is advisable to allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the ester.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by observing the release of 4-nitrophenol, which is a yellow-colored byproduct with a characteristic absorbance at approximately 400-413 nm.[5][6] You can use a spectrophotometer to track the increase in absorbance at this wavelength over time. Additionally, techniques like HPLC or LC-MS can be used to monitor the consumption of the starting materials and the formation of the desired conjugate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low (<7.2) or too high (>9.0). | Verify the pH of your reaction buffer. Adjust to the optimal range of 7.2-8.5. |
| Hydrolysis of the Ester: The this compound has hydrolyzed due to improper storage or prolonged exposure to moisture. | Use fresh or properly stored ester. Allow the vial to warm to room temperature before opening. Prepare solutions immediately before use. | |
| Inactive Amine: The primary amine on the target molecule is not available for reaction (e.g., sterically hindered, involved in salt bridges). | Consider using a slightly higher pH (up to 8.5) to increase amine reactivity. If possible, denature the protein under non-reducing conditions to expose more amine groups. | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a recommended amine-free buffer such as PBS, HEPES, or Borate. | |
| Slow Reaction Rate | Low Temperature: The reaction is being performed at a low temperature, slowing down the kinetics. | If your molecule is stable, consider running the reaction at room temperature (20-25°C) instead of 4°C. |
| Low Concentration of Reactants: The concentrations of the ester and/or the amine are too low. | Increase the concentration of one or both reactants. Be mindful of solubility limits. | |
| Low pH: The pH is on the lower end of the optimal range (e.g., 7.2-7.5), where the concentration of the deprotonated, reactive amine is lower. | Increase the pH to 8.0-8.5, monitoring the stability of your target molecule. | |
| Precipitation in the Reaction Mixture | Poor Solubility of Reactants: this compound or the target molecule has limited solubility in the aqueous buffer. | Add a small amount (5-10%) of a water-miscible organic solvent like DMSO or DMF to the reaction mixture to improve solubility. |
| Presence of Side Products | Racemization: If the amine is a chiral center, racemization can occur, especially in the presence of a base. | Maintain the pH within the recommended range. Avoid excessively high temperatures or prolonged reaction times. |
| N-acylurea Formation: This can occur if carbodiimide coupling agents are used in the synthesis of the active ester and are not fully removed. | Ensure the purity of your this compound. | |
| Modification of Other Residues: At higher pH, other nucleophilic residues like tyrosine or serine on a protein could potentially be acylated, though this is less common than amine modification. | Perform the reaction at the lower end of the optimal pH range (7.2-7.5) and monitor for side products. |
Quantitative Data Summary
The reaction rate of active esters is highly dependent on pH. The tables below provide an overview of the interplay between conjugation and hydrolysis.
Table 1: Effect of pH on the Half-Life of Active Ester Hydrolysis
| pH | Approximate Half-Life of NHS Ester at 4°C |
| 7.0 | 4-5 hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
| 9.0 | <10 minutes |
Note: Data is for NHS esters, which have similar reactivity to 4-nitrophenyl esters. The rate of hydrolysis increases with temperature.[1]
Table 2: Influence of pH on Reaction Time for Amide Formation
| pH | Half-Time for Amide Conjugate Formation (t1/2) |
| 8.0 | 25 - 80 minutes |
| 8.5 | 10 - 20 minutes |
| 9.0 | 5 - 10 minutes |
Note: This data is based on a specific study with porphyrin-NHS esters and provides a general trend.[2] Actual reaction times will vary depending on the specific amine, temperature, and concentrations.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Prepare Buffers and Reagents:
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
This compound Solution: Dissolve the ester in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mM immediately before use.
-
-
Prepare the Protein Solution:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer used for protein dissolution does not contain any primary amines.
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted ester.
-
-
Purify the Conjugate:
-
Remove the excess reagents and byproducts (e.g., 4-nitrophenol, unreacted ester) by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration (TFF).
-
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
-
Set up the conjugation reaction as described in Protocol 1.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
Measure the absorbance of the aliquot at 405 nm.
-
An increase in absorbance indicates the release of 4-nitrophenolate and the progress of the reaction.
-
The reaction is complete when the absorbance at 405 nm plateaus.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Key factors influencing the reaction time of the conjugation.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method [mdpi.com]
Technical Support Center: Side Reactions of 4-Nitrophenyl Esters in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during peptide synthesis using 4-nitrophenyl esters.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Spontaneous Hydrolysis
Q1: I am observing a yellow coloration in my reaction mixture, and my peptide yield is lower than expected. What could be the cause?
A1: A yellow color in the reaction mixture is a strong indicator of the presence of 4-nitrophenolate, which is formed upon the hydrolysis of the 4-nitrophenyl ester. This premature hydrolysis of the activated ester is a common side reaction that consumes the activated amino acid, leading to lower coupling yields.
Troubleshooting:
-
pH Control: 4-Nitrophenyl esters are susceptible to hydrolysis under both acidic and basic conditions. Ensure that the pH of your reaction mixture is maintained within the optimal range for peptide coupling, typically between 7.5 and 8.5. Avoid highly basic conditions.
-
Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis.[1] If you are using heat to improve solubility or coupling efficiency, consider performing the reaction at a lower temperature for a longer duration.
-
Moisture Control: Ensure all solvents and reagents are anhydrous. Water is a direct reactant in the hydrolysis of the ester.
-
Fresh Reagents: Use freshly prepared solutions of the 4-nitrophenyl ester. Prolonged storage in solution can lead to gradual hydrolysis.
Racemization/Epimerization
Q2: My final peptide product shows diastereomeric impurities upon chiral HPLC analysis. What is causing this loss of stereochemical integrity?
A2: Racemization, or epimerization in the case of peptides, is a significant side reaction during peptide bond formation, particularly when using activated esters like 4-nitrophenyl esters. The activation of the carboxylic acid group increases the acidity of the α-proton, making it susceptible to abstraction by a base. This leads to the formation of a planar oxazolone intermediate, which can be protonated from either face, resulting in a loss of chiral purity.[2][3]
Troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Sterically hindered bases, such as N,N-diisopropylethylamine (DIEA), are generally preferred over less hindered bases like triethylamine (TEA), as they are less likely to abstract the α-proton.[4] Use the minimum amount of base necessary to neutralize the reaction mixture.
-
Coupling Additives: The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (HOBt) or its derivatives, can suppress racemization. These additives react with the activated ester to form an intermediate HOBt-ester, which is less prone to racemization and more reactive towards the amine component.
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are common choices. However, for particularly sensitive couplings, exploring less polar solvents might be beneficial.
-
Temperature Control: As with hydrolysis, lower reaction temperatures can help minimize racemization.
Dimerization and Polymerization in Cyclization
Q3: I am attempting to synthesize a cyclic peptide, but I am observing significant amounts of dimers and higher-order polymers in my crude product. How can I favor intramolecular cyclization?
A3: In peptide cyclization, the intermolecular reaction (dimerization or polymerization) is a major competing side reaction to the desired intramolecular cyclization. The outcome is highly dependent on the concentration of the linear peptide.
Troubleshooting:
-
High Dilution: The most effective strategy to promote intramolecular cyclization is to perform the reaction under high dilution (typically 0.1-1 mM). This can be achieved by the slow addition of the linear peptide solution to a larger volume of solvent, which maintains a low instantaneous concentration of the peptide.
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can favor the intramolecular reaction due to the "pseudo-dilution" effect of the resin, which isolates individual peptide chains.[3]
-
Choice of Cyclization Site: The sequence of the peptide and the position of the cyclization can influence the propensity for dimerization. Conformationally pre-disposed sequences are more likely to cyclize efficiently.
Aspartimide Formation
Q4: My peptide contains an aspartic acid residue, and I am seeing impurities with the same mass but different retention times on HPLC. What is this side reaction?
A4: Peptides containing aspartic acid are prone to aspartimide formation, a base-catalyzed intramolecular cyclization reaction. This side reaction is especially prevalent during the repeated piperidine treatments used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS). The aspartimide can subsequently be opened by nucleophiles to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.
Troubleshooting:
-
Modified Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can suppress aspartimide formation.[5]
-
Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine, for the Fmoc deprotection of the residue following the aspartic acid can reduce the extent of this side reaction.
-
Sterically Hindered Protecting Groups: Using a more sterically hindered protecting group for the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe), can disfavor the intramolecular cyclization.
O-Acylation
Q5: My peptide contains serine/threonine/tyrosine, and I am observing a mass increase corresponding to an extra acyl group. What is happening?
A5: The hydroxyl groups in the side chains of serine, threonine, and tyrosine are nucleophilic and can be acylated by the activated 4-nitrophenyl ester, leading to the formation of an ester linkage at the side chain. This side reaction is more pronounced in the presence of a base, which can deprotonate the hydroxyl group, increasing its nucleophilicity.[2][6]
Troubleshooting:
-
Side-Chain Protection: The most effective way to prevent O-acylation is to use a suitable protecting group for the hydroxyl function of the amino acid side chain.
-
pH Control: Careful control of the reaction pH can minimize the deprotonation of the hydroxyl group and thus reduce its nucleophilicity.
-
Use of Additives: Additives such as 2,4-dinitrophenol have been shown to prevent O-acylation during coupling with active esters.[6]
Diketopiperazine (DKP) Formation
Q6: During solid-phase synthesis, I am experiencing significant loss of my peptide from the resin, especially after the coupling of the second amino acid. What is the likely cause?
A6: This issue is often due to the formation of a diketopiperazine (DKP). The N-terminal dipeptidyl-resin can undergo an intramolecular cyclization, where the N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[4][7] This is particularly problematic for sequences containing proline or glycine at the second position.
Troubleshooting:
-
Use of Bulky Protecting Groups: Employing a bulky N-terminal protecting group on the dipeptide, such as the trityl (Trt) group, can sterically hinder the intramolecular cyclization.
-
Coupling of Dipeptides: Instead of stepwise coupling of the first two amino acids, using a pre-formed and protected dipeptide can bypass the susceptible dipeptidyl-resin intermediate.
-
Choice of Resin: The type of linker used to attach the peptide to the resin can influence the rate of DKP formation. Resins with more sterically hindered linkers can reduce this side reaction.
Quantitative Data Summary
The following tables summarize quantitative data related to the side reactions of 4-nitrophenyl esters in peptide synthesis. Direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Racemization with Different Coupling Reagents
| Coupling Reagent | Model System/Amino Acid | Base | % Racemization (D-isomer) | Reference |
| p-Nitrophenyl Ester | Benzyloxycarbonylglycyl-L-phenylalanine | Triethylamine | Varies with solvent | [8] |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | [9] |
| HCTU | Not specified | Not specified | Reduced vs. BOP | [9] |
| HATU | Fmoc-His(Trt)-OH | NMM | High | [9] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not specified | 1.8% | [9] |
Table 2: Yields of Amidation with PNP vs. TFP Esters
| Activated Ester | Benzylamine Concentration | Amide Product Yield | Reference |
| PNP Ester | 9.2 mM | 93-100% | [10] |
| PNP Ester | 0.14 mM | 5-13% | [10] |
| TFP Ester | 9.2 mM | 73% | [10] |
| TFP Ester | 0.14 mM | 10% | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of 4-Nitrophenyl Ester Hydrolysis
This protocol allows for the quantification of the rate of spontaneous hydrolysis of a 4-nitrophenyl ester by monitoring the release of the chromogenic 4-nitrophenolate ion.
Materials:
-
4-nitrophenyl ester of the N-protected amino acid
-
Buffer solution of desired pH (e.g., phosphate buffer for pH 7-8)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the 4-nitrophenyl ester in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
In a quartz cuvette, add the buffer solution.
-
Initiate the reaction by adding a small aliquot of the 4-nitrophenyl ester stock solution to the cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm at regular time intervals.
-
Continue monitoring until the absorbance reaches a plateau, indicating the completion of the reaction.
-
The initial rate of hydrolysis can be determined from the initial slope of the absorbance vs. time plot.
Protocol 2: HPLC-Based Assay for Racemization Detection
This protocol describes a general method for detecting and quantifying racemization in a synthetic peptide by separating the desired all-L diastereomer from the D-containing epimers using chiral HPLC.
Materials:
-
Crude synthetic peptide
-
HPLC system with a chiral column (e.g., a cyclodextrin-based or Pirkle-type column)
-
Mobile phase solvents (e.g., acetonitrile, water, isopropanol)
-
Acidic modifier (e.g., trifluoroacetic acid, TFA)
Procedure:
-
Dissolve the crude peptide in a suitable solvent, typically the mobile phase starting condition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the chiral HPLC column.
-
Elute the peptide using an appropriate gradient of the mobile phase. The exact conditions will need to be optimized for the specific peptide.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The presence of more than one major peak indicates the presence of diastereomers. The percentage of racemization can be calculated from the relative peak areas of the desired L-peptide and the D-epimer.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for troubleshooting low peptide yield.
Diagram 2: Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. creation.com [creation.com]
- 6. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for the Removal of p-Nitrophenol Byproduct
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing the p-nitrophenol byproduct following a coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of p-nitrophenol important?
A1: p-Nitrophenol is often used as a leaving group in coupling reactions, such as in the formation of esters and amides, particularly in peptide synthesis. While effective for driving reactions to completion, its presence as a byproduct can interfere with subsequent reaction steps, complicate product analysis (e.g., by co-eluting in chromatography), and is generally considered an impurity that must be removed to achieve the desired product purity for downstream applications.
Q2: What are the primary methods for removing p-nitrophenol?
A2: The most common and effective methods for removing p-nitrophenol from a reaction mixture are:
-
Liquid-Liquid Extraction: Utilizing the acidic nature of the phenolic proton of p-nitrophenol.
-
Column Chromatography: Separating the desired product from p-nitrophenol based on differences in polarity.
-
Recrystallization: Purifying a solid product by leveraging differences in solubility between the product and p-nitrophenol in a chosen solvent system.
Q3: How do I choose the best method for my specific experiment?
A3: The choice of purification method depends on several factors, including the properties of your desired product (e.g., stability, polarity, physical state), the scale of your reaction, and the required final purity. The following decision tree can guide your selection:
Troubleshooting Guides
This section provides detailed troubleshooting for the three primary purification methods.
Liquid-Liquid Extraction
Liquid-liquid extraction is often the first and most convenient method to try for removing the acidic p-nitrophenol. By washing the organic layer containing the reaction mixture with an aqueous basic solution, p-nitrophenol is deprotonated to form the water-soluble sodium p-nitrophenolate, which partitions into the aqueous layer.[1][2]
Troubleshooting Common Issues:
| Issue | Possible Cause | Troubleshooting Steps |
| Yellow color (p-nitrophenol) persists in the organic layer after washing with aqueous base. | 1. Insufficient base: The amount of base used was not enough to deprotonate all the p-nitrophenol. 2. Base is too weak: The pKa of the base is not sufficiently higher than the pKa of p-nitrophenol (~7.15). 3. Poor mixing: The two phases were not adequately mixed, leading to inefficient extraction. 4. High concentration of p-nitrophenol: The concentration of p-nitrophenol in the organic layer is very high. | 1. Perform additional washes with fresh aqueous base. 2. Use a stronger base (e.g., 1M NaOH instead of saturated NaHCO₃).[3] 3. Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds during each wash. 4. Dilute the organic layer with more solvent before extraction. |
| An emulsion forms at the interface of the two layers. | 1. Vigorous shaking: Overly aggressive shaking can lead to the formation of an emulsion. 2. High concentration of solutes: High concentrations of your product or other species can stabilize emulsions. | 1. Allow the separatory funnel to stand undisturbed for some time. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 4. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Product is lost into the aqueous layer. | 1. Product is acidic: Your desired product may also have acidic protons and is being extracted into the aqueous base along with the p-nitrophenol. 2. Product has some water solubility: The product may have some inherent solubility in the aqueous phase. | 1. Use a weaker base (e.g., saturated NaHCO₃) if your product is less acidic than p-nitrophenol. 2. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover some of the product. 3. If product loss is significant, consider an alternative purification method like column chromatography. |
Quantitative Data: Solubility of p-Nitrophenol and its Sodium Salt
| Compound | Solvent | Solubility | Reference |
| p-Nitrophenol | Water (20 °C) | 1.24 g/100 mL | [4] |
| p-Nitrophenol | Water (25 °C) | 1.6 g/100 mL | [4] |
| p-Nitrophenol | Ethanol | Freely soluble | [4] |
| p-Nitrophenol | Acetone | 205.08 g/100 g (14 °C) | [5] |
| p-Nitrophenol | Diethyl ether | Freely soluble | [4] |
| p-Nitrophenol | Chloroform | Freely soluble | [4] |
| Sodium p-nitrophenolate | Water | Easily soluble | [6][7] |
| Sodium p-nitrophenolate | Ethanol, Methanol, Acetone | Soluble | [6][7][8] |
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. Since p-nitrophenol is a relatively polar compound, it can often be effectively separated from less polar or more polar products.
Troubleshooting Common Issues:
| Issue | Possible Cause | Troubleshooting Steps |
| Product and p-nitrophenol co-elute. | 1. Inappropriate solvent system: The chosen eluent does not provide sufficient resolution between your product and p-nitrophenol. 2. Column overloading: Too much crude material was loaded onto the column. | 1. Optimize the solvent system using TLC: - If your product is less polar than p-nitrophenol, decrease the polarity of the eluent (e.g., increase the hexane/ethyl acetate ratio). - If your product is more polar, you may need to use a more polar solvent system (e.g., dichloromethane/methanol). - Aim for a ∆Rf of at least 0.2 on TLC for good separation. 2. Reduce the amount of material loaded: A general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations.[9] |
| p-Nitrophenol streaks down the column. | 1. Sample is too concentrated: The initial band of the sample loaded onto the column was too concentrated. 2. Inappropriate loading solvent: The solvent used to dissolve the sample for loading is too polar. | 1. Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent for loading. 2. Dry loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[9] |
| Low recovery of the desired product. | 1. Product is unstable on silica gel: Some compounds can decompose on the acidic surface of silica gel. 2. Product is very polar and sticks to the column: The eluent is not polar enough to elute your product. | 1. Deactivate the silica gel: Add a small amount of triethylamine (~1%) to the eluent to neutralize the acidic sites on the silica. 2. Use a different stationary phase: Consider using alumina or a reverse-phase C18 column. 3. Gradually increase the polarity of the eluent during the column run (gradient elution). |
Quantitative Data: Typical Silica Gel Loading Capacity
| Separation Difficulty (∆Rf on TLC) | Silica to Crude Product Ratio (w/w) |
| Easy (∆Rf > 0.2) | 30:1 to 50:1 |
| Moderate (0.1 < ∆Rf < 0.2) | 50:1 to 100:1 |
| Difficult (∆Rf < 0.1) | > 100:1 |
Note: These are general guidelines, and the optimal loading capacity can vary depending on the specific compounds being separated.
Recrystallization
If your desired product is a solid, recrystallization can be an excellent method for purification. The principle is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while p-nitrophenol has different solubility characteristics.
Troubleshooting Common Issues:
| Issue | Possible Cause | Troubleshooting Steps |
| p-Nitrophenol co-precipitates with the product. | 1. Inappropriate solvent choice: The chosen solvent has similar solubility properties for both your product and p-nitrophenol. 2. Solution cooled too quickly: Rapid cooling can trap impurities within the crystal lattice. | 1. Select a different solvent or solvent system: Perform solubility tests with various solvents to find one that selectively crystallizes your product. A mixed solvent system (one solvent in which the product is soluble and another in which it is insoluble) can often provide better selectivity.[10] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated with your product. 2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | 1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization: - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of your pure product. |
| Low recovery of the product. | 1. Product has significant solubility in the cold solvent. 2. Too much solvent was used. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
Quantitative Data: General Recovery Rates for Recrystallization
| Purity of Crude Material | Typical First Crop Recovery |
| High (>90%) | 80-95% |
| Moderate (70-90%) | 60-80% |
| Low (<70%) | <60% |
Note: Recovery rates are highly dependent on the specific compound and solvent system. A second crop of crystals can often be obtained from the mother liquor to improve the overall yield.[10]
Experimental Protocols
Protocol for Basic Liquid-Liquid Extraction
This protocol describes the removal of p-nitrophenol from an organic reaction mixture using an aqueous base.
Detailed Steps:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and periodically venting to release any pressure.
-
Place the funnel in a ring stand and allow the layers to fully separate. The lower aqueous layer should be yellow due to the presence of sodium p-nitrophenolate.
-
Drain the lower aqueous layer.
-
Repeat steps 2-5 one to two more times, or until the yellow color in the aqueous layer is faint and the organic layer is colorless.
-
Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol for Flash Column Chromatography
This protocol provides a general procedure for separating a desired product from p-nitrophenol using flash column chromatography.
Preliminary Step: TLC Analysis
Before running a column, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give a good separation between your product and p-nitrophenol (ideally a ∆Rf ≥ 0.2), with the spot for your desired compound having an Rf of approximately 0.3.
Detailed Steps:
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen) to force the eluent through the column at a steady rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol for Recrystallization
This protocol outlines the general steps for purifying a solid product from p-nitrophenol by recrystallization.
Preliminary Step: Solvent Selection
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the product at room temperature.
-
Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the product when hot.
-
Allow the hot solutions to cool. The best solvent will result in the formation of crystals upon cooling.
Detailed Steps:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and a boiling chip.
-
Heat the mixture to boiling with stirring or swirling until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot solvent until it does.
-
If the solution is colored and your product is known to be colorless, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point or NMR).
References
- 1. researchgate.net [researchgate.net]
- 2. Chemically active extraction [chem.ualberta.ca]
- 3. quora.com [quora.com]
- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-nitrophenol [chemister.ru]
- 6. sodium p-nitrophenolate [chembk.com]
- 7. Sodium Nitrophenol 98% Technical [cnhibong.com]
- 8. Sodium Para Nitrophenolate, Sodium 4 Nitrophenolate Bulk Manufacturer, CAS NO 824-78-2 | Suze Chemic [suzehg.com]
- 9. reddit.com [reddit.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Boc Group Stability and Deprotection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature removal of the tert-butoxycarbonyl (Boc) protecting group during chemical synthesis.
Troubleshooting Guide: Preventing Premature Boc Group Removal
This guide addresses specific issues that may arise during your experiments, leading to unintended cleavage of the Boc protecting group.
Issue 1: Significant loss of Boc group observed during a reaction step that does not involve strong acid.
-
Question: My reaction conditions are nominally neutral or basic, yet I am observing premature deprotection of the Boc group. What could be the cause?
-
Answer: While the Boc group is generally stable to basic and nucleophilic conditions, certain reagents or reaction conditions can lead to its cleavage.[1][2]
-
Lewis Acids: Contamination with or unintentional generation of Lewis acids can catalyze Boc removal. Ensure all reagents and solvents are free from acidic impurities.
-
Elevated Temperatures: Although generally stable, prolonged exposure to high temperatures, especially in the presence of even weak protic sources, can lead to thermal cleavage of the Boc group.[3]
-
"Acid-Free" Reagents: Some reagents, while not strong Brønsted acids, can promote Boc removal. For example, certain metal catalysts or reagents that can generate in situ acidic species should be used with caution.[4]
-
Issue 2: Partial or complete removal of the Boc group during aqueous work-up.
-
Question: My reaction proceeded as expected, but I am losing the Boc group during the extraction or purification phase. How can I prevent this?
-
Answer: The aqueous work-up is a common step where unintended Boc deprotection can occur, primarily due to pH changes.
-
Acidic Washes: Avoid washing with acidic solutions (e.g., dilute HCl) if the Boc group needs to be retained. Even mildly acidic conditions can be sufficient to cause partial or complete removal.
-
Control of pH: When performing extractions, ensure the aqueous phase remains neutral or slightly basic. The use of a buffered solution or a mild base like sodium bicarbonate (NaHCO₃) during the wash can help maintain the desired pH.
-
Issue 3: Inconsistent results and varying degrees of premature Boc removal between batches.
-
Question: I am running the same reaction, but the extent of premature Boc deprotection varies from one experiment to another. What could be the source of this inconsistency?
-
Answer: Inconsistent results often point to subtle variations in experimental conditions or reagent quality.
-
Reagent Quality: The purity of solvents and reagents is critical. Trace amounts of acidic impurities can accumulate and lead to Boc cleavage. Use freshly distilled or high-purity solvents and verify the quality of your reagents.
-
Reaction Time and Temperature: Ensure strict control over reaction time and temperature. Minor fluctuations can impact the stability of the Boc group, especially in sensitive substrates.
-
Atmospheric Moisture: In some cases, atmospheric moisture can hydrolyze certain reagents to generate acidic byproducts. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical conditions that lead to the removal of the Boc group?
A1: The Boc group is primarily labile to acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its intentional removal.[5][6] The cleavage occurs through an acid-catalyzed mechanism involving the formation of a stable tert-butyl cation.[7][8]
Q2: How stable is the Boc group to basic and nucleophilic reagents?
A2: The Boc group is highly stable under most basic and nucleophilic conditions.[9][10] This stability makes it an excellent choice for orthogonal protection strategies in combination with base-labile protecting groups like Fmoc.[11]
Q3: Are there milder alternatives to strong acids for Boc deprotection?
A3: Yes, several milder methods for Boc deprotection have been developed for substrates that are sensitive to strong acids. These include the use of oxalyl chloride in methanol, which is effective for a range of N-Boc derivatives.[4] Thermal deprotection, sometimes in water, offers a "green" alternative that avoids strong acids and organic solvents.[12][13]
Q4: What are common side reactions during intentional Boc deprotection with strong acids, and how can they be prevented?
A4: The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during cleavage.[7][14] Residues such as tryptophan, methionine, and cysteine are particularly susceptible.[1][15] This can be prevented by using "scavengers" in the deprotection cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the substrate.[15]
Data Presentation: Comparison of Common Boc Deprotection Reagents
The choice of reagent for Boc deprotection can significantly impact reaction efficiency and selectivity. The following table summarizes the key characteristics of two commonly used acidic reagents.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) or neat | 4M in Dioxane, or 1M-4M in other organic solvents (e.g., MeOH, EtOAc) |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[5] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[5] |
| Yield | Typically high to quantitative.[5] | Typically high to quantitative.[5] |
| Product Purity | Generally high, though the resulting TFA salt can sometimes be oily.[5] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[5] |
| Side Reactions | Potential for t-butylation of nucleophilic residues; scavengers are often recommended.[5][7] | Similar potential for t-butylation, with the choice of solvent influencing the outcome.[5] |
Experimental Protocols
Detailed methodologies for key experiments related to Boc group deprotection are provided below.
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the removal of a Boc group from an amine using a solution of TFA in dichloromethane (DCM).
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 3 hours.[16]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[12]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol provides an alternative method for Boc deprotection, often resulting in the hydrochloride salt of the amine.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[12]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to Boc group stability and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Improving solubility of Boc-beta-alanine 4-nitrophenyl ester in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of Boc-beta-alanine 4-nitrophenyl ester in chemical synthesis, with a particular focus on improving its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an amino acid derivative where the amino group of beta-alanine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as a 4-nitrophenyl (ONp) ester.[1] This compound is primarily used as a building block in peptide synthesis and for the modification of primary and secondary amines. The Boc protecting group enhances its stability and solubility in organic solvents, while the 4-nitrophenyl ester provides reactivity towards nucleophiles.[1][2]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is generally soluble in a range of polar aprotic organic solvents. However, its solubility can be limited in less polar solvents or in solvent mixtures. It is important to select an appropriate solvent to ensure the reagent is fully dissolved for efficient reaction.
Q3: My this compound is not dissolving in my reaction solvent. What could be the issue?
A3: Insufficient solubility can be due to several factors, including the choice of a suboptimal solvent, low temperature, or the presence of other components in the reaction mixture that decrease solubility. The polarity of the solvent plays a crucial role, and a solvent that is too nonpolar may not effectively solvate the molecule.
Q4: Can I heat the mixture to improve the solubility of this compound?
A4: Gentle warming can be employed to aid dissolution. However, excessive heat should be avoided as it can potentially lead to the degradation of the compound or promote side reactions. It is recommended to perform a small-scale test to determine the stability of the ester at the desired temperature.
Q5: Are there any recommended solvent mixtures to enhance the solubility of this compound?
A5: Yes, using a co-solvent system can be highly effective. For instance, a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) can provide a favorable balance of polarity to dissolve Boc-protected amino acid esters. For particularly stubborn solubility issues, more powerful solvent systems, such as those containing Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), can be considered, though their compatibility with the overall reaction scheme must be verified.
Troubleshooting Guide: Improving Solubility in Reaction Media
This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.
Solubility Data Summary
The following table provides a qualitative summary of the solubility of this compound in common organic solvents.
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Generally Soluble | A common and effective solvent for peptide coupling reactions. |
| N-Methyl-2-pyrrolidone | NMP | Generally Soluble | Often a stronger solvent than DMF and can be a good alternative. |
| Dimethyl sulfoxide | DMSO | Soluble | A highly polar solvent that can be used as a co-solvent to enhance solubility. |
| Dichloromethane | DCM | Moderately Soluble | Solubility can be limited, often used in mixtures with more polar solvents. |
| Tetrahydrofuran | THF | Sparingly Soluble | Generally less effective for dissolving polar Boc-protected amino acid esters. |
| Acetonitrile | ACN | Sparingly Soluble | May not be a suitable primary solvent for this reagent. |
| Chloroform | CHCl₃ | Moderately Soluble | Similar to DCM in its solvating properties for this class of compounds. |
| Ethyl Acetate | EtOAc | Sparingly Soluble | Generally not recommended as a primary solvent for reactions with this reagent. |
Troubleshooting Workflow
If you are experiencing solubility issues with this compound, follow the workflow below to identify and resolve the problem.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol for a Standard Coupling Reaction with Improved Solubility
This protocol describes a general procedure for coupling this compound to a primary amine, incorporating steps to address potential solubility challenges.
Materials:
-
This compound
-
Amine substrate
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO, optional co-solvent)
-
Dichloromethane (DCM, optional co-solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation of the Amine Substrate:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine substrate in DMF.
-
-
Dissolving this compound (with troubleshooting steps):
-
Method A (Standard): In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of DMF.
-
Method B (If solubility is an issue in DMF):
-
Attempt to dissolve the ester in N-Methyl-2-pyrrolidone (NMP).
-
Alternatively, create a co-solvent mixture. A common starting point is a 1:1 mixture of DMF and DCM.
-
For very poor solubility, dissolve the ester in a small amount of DMSO first, and then dilute with the primary reaction solvent (e.g., DMF). Be mindful that DMSO can affect downstream workup procedures.
-
-
Method C (Gentle Warming and Sonication): If the ester is still not fully dissolved, gently warm the solution to 30-40°C in a water bath. Sonication for 5-10 minutes can also help to break up solid particles and aid dissolution.
-
-
Coupling Reaction:
-
Once the this compound is fully dissolved, add the solution dropwise to the stirred solution of the amine substrate at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Workup and Purification:
-
Upon completion, quench the reaction as appropriate for your specific substrate.
-
Perform an aqueous workup to remove the 4-nitrophenol byproduct and any remaining water-soluble reagents.
-
Purify the product by column chromatography, recrystallization, or other suitable methods.
-
Signaling Pathway for Solubility Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering solubility problems.
Caption: Decision pathway for enhancing solubility.
References
Technical Support Center: Purification of Boc-beta-Ala-ONp Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Boc-beta-alanine-4-nitrophenyl ester (Boc-beta-Ala-ONp).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a Boc-beta-Ala-ONp reaction?
The synthesis of Boc-beta-Ala-ONp typically involves the esterification of Boc-beta-alanine with p-nitrophenol, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Common impurities include:
-
Dicyclohexylurea (DCU): A byproduct of the DCC coupling agent. It is notoriously insoluble in many organic solvents.
-
Unreacted starting materials: Boc-beta-alanine and p-nitrophenol may remain in the reaction mixture.
-
N-acylurea: A side product formed from the reaction of the activated Boc-beta-alanine with DCC, which can be difficult to separate from the desired product.
-
Excess reagents: Unreacted DCC and DMAP can also contaminate the product.
Q2: My Boc-beta-Ala-ONp product is an oil and won't solidify. What should I do?
This is a common issue with Boc-protected amino acid derivatives. Here are several troubleshooting steps:
-
Trituration: Try stirring the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether. This can often induce crystallization or precipitation of the product as a solid.
-
Seed Crystals: If available, adding a small seed crystal of pure Boc-beta-Ala-ONp to the oil can initiate crystallization.
-
Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes turbid. Allowing the mixture to stand, possibly at a reduced temperature, can promote crystallization.
-
Purity Check: The oily nature of the product might be due to the presence of impurities. Consider performing a preliminary purification step, such as an acid wash to remove basic impurities like DMAP, before attempting crystallization.
-
Drying: Ensure that all solvents have been thoroughly removed under high vacuum, as residual solvent can prevent solidification.
Q3: What are the recommended methods for purifying Boc-beta-Ala-ONp?
The primary methods for purifying Boc-beta-Ala-ONp are:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline product. A suitable solvent system is crucial.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities with different polarities.
-
Acid-Base Extraction: An aqueous acid wash (e.g., dilute HCl) can be used to remove basic impurities like DMAP.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during recrystallization. - Inefficient extraction. - Adsorption of product on the silica gel column. | - Optimize the recrystallization solvent system to maximize recovery. - Ensure proper phase separation and perform multiple extractions with the organic solvent. - Choose an appropriate eluent system for column chromatography to ensure complete elution of the product. |
| Persistent DCU Impurity | - DCU is sparingly soluble in many organic solvents and can be difficult to remove completely by filtration. | - After the reaction, cool the reaction mixture (e.g., in a refrigerator or ice bath) to further decrease the solubility of DCU and then filter. - Dissolve the crude product in a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether) and filter. |
| Product Decomposes During Purification | - Exposure to strong acidic or basic conditions. - Prolonged heating during recrystallization. | - Use mild purification conditions. Avoid prolonged exposure to strong acids or bases. - Use a minimal amount of heat to dissolve the product for recrystallization and cool it down promptly. |
| Co-elution of Impurities in Column Chromatography | - Inappropriate solvent system. | - Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent mixtures to achieve better separation between the product and impurities. A gradient elution may be necessary. |
Experimental Protocols
Recrystallization of Boc-beta-Ala-ONp
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the crude Boc-beta-Ala-ONp product in a minimum amount of a suitable hot solvent, such as ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities, including the activated charcoal if used.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold, poor solvent, such as a mixture of ethyl acetate and hexane, to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Recrystallization Solvent Systems for Boc-Amino Acid Derivatives
| Solvent System | Notes |
| Ethyl Acetate / Hexane | A common and effective system. The product is dissolved in hot ethyl acetate, and hexane is added until turbidity is observed. |
| Dichloromethane / Hexane | Similar to the ethyl acetate/hexane system. |
| Toluene / Methanol | Another potential solvent combination for recrystallization. |
| Water / Ethanol | Can be effective for some Boc-amino acid derivatives. |
Silica Gel Column Chromatography of Boc-beta-Ala-ONp
This is a general procedure that should be optimized based on TLC analysis.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Typical Eluent Systems for Column Chromatography of Boc-Amino Acid Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Typical Gradient |
| Silica Gel | Hexane / Ethyl Acetate | Start with 100% Hexane, gradually increase the percentage of Ethyl Acetate. |
| Silica Gel | Dichloromethane / Methanol | Start with 100% Dichloromethane, gradually add Methanol for more polar compounds. |
Visualizing the Workflow
Boc-beta-Ala-ONp Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Boc-beta-Ala-ONp.
Troubleshooting Logic for Oily Product
Caption: Troubleshooting guide for an oily Boc-beta-Ala-ONp product.
Technical Support Center: Troubleshooting Incomplete Reactions of Boc-beta-alanine 4-nitrophenyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions with Boc-beta-alanine 4-nitrophenyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a widely used building block in peptide synthesis and other bioconjugation applications. The Boc (tert-butyloxycarbonyl) group provides acid-labile protection for the amino group, while the 4-nitrophenyl ester is a good leaving group, facilitating the formation of an amide bond with a primary amine. Its primary applications include the synthesis of peptides, peptidomimetics, and other modified biomolecules.
Q2: What are the potential causes for an incomplete reaction when using this compound?
An incomplete reaction can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or pH can significantly hinder the reaction rate.
-
Reagent Degradation: The ester may have degraded due to improper storage or handling.
-
Steric Hindrance: The amine substrate may be sterically hindered, preventing efficient coupling.
-
Side Reactions: Competing side reactions can consume the starting materials or lead to undesired byproducts.
-
Low Nucleophilicity of the Amine: The amine component may not be sufficiently nucleophilic to attack the ester.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product. Additionally, the release of the 4-nitrophenolate byproduct can be monitored spectrophotometrically at approximately 400 nm.
Troubleshooting Guide for Incomplete Reactions
This guide addresses common issues encountered during the coupling reaction of this compound with a primary amine.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Degraded this compound | Use a fresh batch of the reagent. Store the reagent at 2-8°C, protected from moisture. | Active esters can be susceptible to hydrolysis over time, especially in the presence of moisture. |
| Insufficiently Nucleophilic Amine | Increase the concentration of the amine. If possible, switch to a more nucleophilic amine or use a less sterically hindered analog. | The rate of acylation is dependent on the nucleophilicity of the attacking amine. |
| Sub-optimal Solvent | Use a polar aprotic solvent such as DMF or DMSO. Ensure the solvent is anhydrous. | Polar aprotic solvents facilitate the reaction by solvating the charged transition state. Water can lead to hydrolysis of the ester. |
| Incorrect Temperature | While many reactions proceed at room temperature, gentle heating (40-50°C) may be required for less reactive substrates. | Increased temperature can overcome a higher activation energy barrier. |
| Inadequate Mixing | Ensure vigorous stirring throughout the reaction to maximize contact between reactants. | In heterogeneous reactions or with viscous solutions, poor mixing can be a limiting factor. |
Problem 2: Presence of Starting Material Despite Extended Reaction Time
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Steric Hindrance | Add a catalyst such as 1-Hydroxybenzotriazole (HOBt) or use a more potent coupling reagent system. Consider a longer reaction time or elevated temperature. | HOBt can form a more reactive intermediate, which is less susceptible to steric hindrance. |
| Reversible Reaction | While amide bond formation is generally considered irreversible, ensure that the reaction conditions do not favor the reverse reaction (hydrolysis). | Maintaining anhydrous conditions is crucial. |
| Low Reagent Molarity | Increase the concentration of both the ester and the amine to favor the bimolecular reaction. | The reaction rate is proportional to the concentration of the reactants. |
Problem 3: Formation of Multiple Products (Side Reactions)
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| O-acylation | If the amine substrate contains a hydroxyl group, consider protecting it prior to the coupling reaction. | The hydroxyl group can compete with the amine for acylation, leading to an ester byproduct. |
| Racemization | If the amine is chiral, the addition of an anti-racemization agent like HOBt is recommended. Use a non-polar solvent and a tertiary amine base with low basicity (e.g., N-methylmorpholine). | Racemization can occur via the formation of an oxazolone intermediate, especially in the presence of a strong base. |
| Diketopiperazine formation | This is more common in solid-phase peptide synthesis after the coupling of the second amino acid. Using the appropriate protecting group strategy can minimize this. | The N-terminal amine of a dipeptide can cyclize onto the activated C-terminus. |
Experimental Protocols
General Protocol for Coupling of this compound with a Primary Amine
-
Dissolve the Amine: Dissolve the primary amine (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to a concentration of 0.1-0.5 M.
-
Add the Ester: To the stirred solution of the amine, add this compound (1.0-1.2 equivalents) in one portion.
-
Add Base (Optional): If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0-1.1 equivalents) to neutralize the salt.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol). The disappearance of the starting materials and the appearance of a new, typically less polar, spot corresponding to the product should be observed. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for the coupling reaction.
Caption: A logical troubleshooting workflow for incomplete reactions.
Technical Support Center: Optimizing Base Catalysts for Boc-β-alanine 4-nitrophenyl Ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Boc-β-alanine 4-nitrophenyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing Boc-β-alanine 4-nitrophenyl ester?
The synthesis of Boc-β-alanine 4-nitrophenyl ester is typically achieved through a carbodiimide-mediated esterification. In this reaction, Boc-β-alanine is coupled with 4-nitrophenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base catalyst.
Q2: What is the role of the base catalyst in this reaction?
The base catalyst, typically a tertiary amine, plays a crucial role in the reaction. Its primary functions are to neutralize any acidic species present and to facilitate the activation of the carboxylic acid by the coupling agent. The choice of base can influence reaction rate, yield, and the formation of byproducts.
Q3: Which bases are commonly used for this type of esterification?
Commonly used bases include tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIEA or Hünig's base), and pyridine. The selection of the base can be critical and often depends on the specific substrate and reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes:
-
Inefficient activation of the carboxylic acid: The carbodiimide coupling agent may have degraded due to improper storage or handling.
-
Poor quality of reagents: Boc-β-alanine or 4-nitrophenol may be impure or contain moisture.
-
Suboptimal reaction temperature: The reaction may require specific temperature control for efficient coupling.
-
Incorrect stoichiometry: The molar ratios of the reactants, coupling agent, and base are critical.
-
Inappropriate base selection: The chosen base may not be optimal for the reaction conditions.
Solutions:
-
Use fresh, high-quality DCC stored under anhydrous conditions.
-
Ensure all reagents and solvents are dry, as moisture can hydrolyze the activated intermediate.
-
Typically, the reaction is initiated at 0°C and then allowed to warm to room temperature.
-
Carefully control the stoichiometry, usually using a slight excess of the coupling agent.
-
Consider the properties of the base. For sterically hindered substrates, a non-nucleophilic, sterically hindered base like DIEA might be preferable to minimize side reactions.
Issue 2: Formation of a White Precipitate (N,N'-dicyclohexylurea - DCU)
Problem: A significant amount of a white, insoluble solid forms during the reaction, making stirring and work-up difficult. This is the N,N'-dicyclohexylurea (DCU) byproduct from the DCC coupling agent.
Solutions for Removal:
-
Filtration: DCU is poorly soluble in many organic solvents. After the reaction is complete, the mixture can be cooled to further decrease the solubility of DCU and then filtered.[1][2][3][4]
-
Solvent Selection: Choose a solvent for the reaction in which the product is soluble but DCU is not. Dichloromethane or ethyl acetate are common choices.[2]
-
Post-workup Precipitation: After an initial filtration, the crude product can be dissolved in a minimal amount of a suitable solvent and cooled to precipitate any remaining DCU.[3]
-
Chromatography: If trace amounts of DCU remain, column chromatography can be used for final purification.[1][3]
-
Alternative Coupling Agents: To avoid the formation of insoluble DCU, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[4]
Issue 3: Formation of N-acylurea Byproduct
Problem: A significant side product is observed, which is an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.
Possible Causes:
-
Steric hindrance: Sterically hindered alcohols or carboxylic acids can slow down the desired esterification, allowing more time for the rearrangement to the N-acylurea to occur.[5]
-
High reaction temperature: Elevated temperatures can promote the rearrangement.
Solutions:
-
Use of Additives: Additives like 4-dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst, accelerating the desired ester formation and suppressing the formation of the N-acylurea byproduct.[1]
-
Control Temperature: Maintain a low reaction temperature (starting at 0°C) to disfavor the rearrangement reaction.
Data Presentation
Table 1: Comparison of Common Base Catalysts for Active Ester Synthesis
| Base Catalyst | pKa of Conjugate Acid | Steric Hindrance | Key Characteristics & Considerations |
| Triethylamine (TEA) | ~10.75 | Moderate | Commonly used, inexpensive. Can sometimes lead to side reactions due to its nucleophilicity. |
| N,N-Diisopropylethylamine (DIEA) | ~10.75 | High | Less nucleophilic than TEA due to steric bulk, which can minimize side reactions. Often the preferred base for sensitive substrates. |
| Pyridine | ~5.25 | Low | Less basic than TEA and DIEA. Can also act as a nucleophilic catalyst. Its lower basicity may lead to slower reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Boc-β-alanine 4-nitrophenyl ester using DCC
-
Preparation: In a clean, dry round-bottom flask, dissolve Boc-β-alanine (1 equivalent) and 4-nitrophenol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.
-
Addition of Base: Add the selected base catalyst (e.g., Triethylamine or DIEA, 1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath with stirring.
-
Addition of Coupling Agent: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Reaction: Slowly add the DCC solution to the reaction mixture dropwise.
-
Stirring: Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent.
-
Combine the filtrates and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Boc-β-alanine 4-nitrophenyl ester.
Visualizations
Caption: Experimental workflow for the synthesis of Boc-β-alanine 4-nitrophenyl ester.
Caption: Troubleshooting decision tree for optimizing the synthesis reaction.
References
Dealing with steric hindrance in Boc-beta-alanine coupling
Welcome to the technical support center for troubleshooting challenges in peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties with the coupling of Boc-beta-alanine, particularly when steric hindrance is a contributing factor. Here, you will find detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to enhance your coupling efficiency and final product yield.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect Boc-beta-alanine coupling?
A: Steric hindrance is a phenomenon that occurs when the size and spatial arrangement of atoms or chemical groups on reacting molecules physically obstruct the reaction site.[1][2] In the context of Boc-beta-alanine coupling, bulky groups near the reacting carboxylic acid of Boc-beta-alanine or the amine of the coupling partner can slow down or prevent the formation of the desired amide bond. This leads to lower reaction yields and the potential for deletion sequences in peptide synthesis.[2] While beta-alanine itself is not a sterically hindered amino acid due to its simple structure, hindrance can arise from the molecule it is being coupled to, such as a bulky secondary amine, an N-methylated amino acid, or the N-terminus of a folded or aggregated peptide chain.[3][4]
Q2: What are the initial signs of an incomplete or difficult coupling reaction?
A: The most common and immediate indicator of an incomplete coupling reaction is a positive result from a qualitative colorimetric test, such as the Kaiser test.[3][5] A positive Kaiser test, indicated by the appearance of a deep blue color on the resin beads, signifies the presence of unreacted primary amines.[3] Other signs include a significantly lower-than-expected yield of the final purified peptide and the identification of deletion sequences (missing the beta-alanine residue) in mass spectrometry analysis.[3]
Q3: Which coupling reagents are most effective for sterically hindered couplings involving Boc-beta-alanine?
A: For challenging couplings where steric hindrance is a factor, standard carbodiimide reagents like DCC or EDC may be less effective.[6][7] More potent, in-situ activating reagents are recommended. These are typically based on phosphonium or aminium salts which give fast reactions, even between sterically hindered amino acids.
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, HBTU, and COMU are highly efficient.[8] HATU is often considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt ester. COMU is also an excellent choice, offering comparable efficiency to HATU with the added benefits of being based on the non-explosive and highly soluble Oxyma Pure leaving group.[8]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[1] They are known for high coupling efficiency and are generally less prone to certain side reactions compared to some aminium salts.[9]
Q4: Can I improve my coupling efficiency by modifying the reaction conditions?
A: Yes, optimizing reaction conditions is a critical strategy when dealing with steric hindrance. If an initial coupling is incomplete, several adjustments can be made:
-
Double Coupling: The most direct approach is to drain the reaction vessel, wash the resin, and repeat the coupling step with a fresh solution of activated Boc-beta-alanine.[1][3]
-
Increase Reagent Equivalents: Using a higher excess (e.g., 2-4 equivalents) of Boc-beta-alanine and the coupling reagent can help drive the reaction to completion.[1]
-
Extend Reaction Time: For sterically hindered amino acids, reaction times may need to be prolonged from the standard 1-2 hours to 4 hours, or even overnight in very difficult cases.[1]
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature to 40-50°C can enhance the reaction rate. However, this should be done with caution as it can increase the risk of side reactions like racemization.[3]
Q5: What are the common side reactions in sterically hindered couplings and how can they be minimized?
A: The primary side reaction of concern, especially when dealing with chiral coupling partners, is racemization. This occurs when the chiral center of the activated amino acid loses its stereochemical integrity.[10][11] Using additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is crucial for suppressing racemization.[9][10] Most modern high-efficiency coupling reagents like HATU and COMU already incorporate an equivalent of HOAt or Oxyma in their structure.[8] Another potential side reaction, particularly with carbodiimide reagents, is the formation of an N-acylurea byproduct, which can be difficult to remove.[12]
Troubleshooting Guides
Problem: Positive Kaiser Test After Standard Boc-beta-alanine Coupling Step
A positive Kaiser test indicates the presence of unreacted free amines, signaling an incomplete coupling reaction.[1] Follow this systematic workflow to address the issue.
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent Class | Examples | Advantages | Disadvantages | Recommended Additive |
| Aminium/Uronium | HATU, HCTU, HBTU, COMU | High coupling efficiency, rapid reaction kinetics, suitable for automated synthesis.[8] | HOBt/HOAt-based reagents carry an explosion risk; can cause guanidinylation side reactions if not used correctly.[8][9] | None needed (already incorporated) |
| Phosphonium | PyBOP, PyAOP | High coupling efficiency, less prone to guanidinylation compared to aminium salts.[9] | Byproducts can sometimes be difficult to remove; solutions in DMF have moderate stability.[9] | None needed (already incorporated) |
| Carbodiimides | DCC, EDC, DIC | Cost-effective and readily available.[8][9] | Slower reaction rates for hindered substrates; high risk of racemization without additives; can form N-acylurea byproducts.[9][12][13] | OxymaPure, HOBt, HOAt |
Table 2: Troubleshooting Summary for Low Coupling Efficiency
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test | Steric Hindrance: Bulky groups on the amine or peptide chain are blocking the reaction site.[1][3] | 1. Perform a "double coupling".[1]2. Switch to a more potent coupling reagent (HATU, COMU).[8]3. Increase reaction time and/or temperature.[1][3] |
| Peptide Aggregation: The growing peptide chain is folding, making the N-terminus inaccessible.[1] | 1. Switch solvent from DMF to NMP or a mixture containing DMSO.[1]2. Use a low-substitution resin to increase distance between chains.[14] | |
| Poor Resin Swelling: Reactive sites within the resin are not accessible.[5] | 1. Ensure adequate swelling time in the reaction solvent before deprotection.2. Check solvent compatibility with the resin type. | |
| Low Final Yield | Incomplete Coupling: Accumulation of failed coupling steps leads to truncated sequences.[3] | Implement the solutions for a positive Kaiser test at each difficult step. Use capping to terminate failed sequences.[14] |
| Side Reactions: Racemization or other side reactions are reducing the yield of the desired product.[12] | 1. Ensure an appropriate racemization suppressant (e.g., OxymaPure) is used, especially with carbodiimides.[9]2. Avoid excessive activation times or high temperatures unless necessary.[3] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for coupling Boc-beta-alanine to a sterically hindered N-terminal amine on a solid support.
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30-60 minutes. Perform N-terminal deprotection of the preceding amino acid (e.g., using TFA for Boc-SPPS or piperidine for Fmoc-SPPS) and wash thoroughly with DMF (3-5 times).
-
Activation Solution: In a separate vessel, dissolve Boc-beta-alanine (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. Reaction completion should be monitored using a qualitative method like the Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Caption: Experimental workflow for a HATU-mediated coupling reaction.
Protocol 2: Capping Unreacted Amines
If a coupling reaction remains incomplete after troubleshooting, unreacted N-termini should be "capped" to prevent the formation of deletion sequences in subsequent steps. Acetylation is a common method.
-
Washing: After the final unsuccessful coupling attempt, wash the resin thoroughly with DMF (3-5 times).
-
Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[14]
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Confirmation: A negative Kaiser test will confirm the successful acetylation of all remaining free amines.[14]
Protocol 3: Kaiser Test Procedure
This test is used to detect the presence of free primary amines on the resin.[14]
-
Sample Preparation: Remove a small sample of resin beads (10-15 beads) and place them in a small glass test tube. Wash the beads thoroughly with DMF, then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 80 g Phenol in 20 mL ethanol.
-
Solution B: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Solution C: 5 g Ninhydrin in 100 mL ethanol.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Purification of β-Alanine Containing Peptides: A Technical Support Guide
For researchers, scientists, and drug development professionals working with β-alanine containing peptides, High-Performance Liquid Chromatography (HPLC) is an indispensable purification tool. However, the unique properties of these peptides can present specific challenges during separation. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome common hurdles and optimize your purification workflow.
Troubleshooting Guide: Resolving Common HPLC Purification Issues
This guide addresses specific problems you may encounter during the HPLC purification of β-alanine containing peptides, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the HPLC column can cause peak tailing.[1] 2. Peptide Aggregation: The hydrophobicity of protecting groups or the peptide sequence itself can lead to aggregation.[1] 3. Column Overload: Injecting too much sample can exceed the column's capacity.[1][2] 4. Low Purity Silica: Metal impurities in the silica packing material can result in peak tailing.[3] | 1. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phase A and B to minimize silanol interactions.[1][4] 2. Elevate Temperature: Running the separation at a slightly elevated temperature (e.g., 30-60°C) can disrupt aggregates and improve peak shape.[1][5] 3. Reduce Sample Load: Dilute your sample and inject a smaller volume.[1][5] 4. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase.[1] 5. Use High-Purity Silica Columns: Employ columns packed with high-purity silica to reduce unwanted secondary interactions.[3] |
| No or Low Peptide Recovery | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent, leading to precipitation on the column.[1] 2. Irreversible Adsorption: The peptide may be sticking irreversibly to the column matrix.[1] 3. Precipitation on Column: The sample solvent may be too strong, causing the peptide to precipitate upon injection into the initial, weaker mobile phase.[1][2] | 1. Test Solubility: Experiment with different solvent systems for sample preparation.[1] 2. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material.[1] 3. Match Sample Solvent to Mobile Phase: Ensure the injection solvent is as close in composition as possible to the initial mobile phase to prevent precipitation.[1] |
| Unexpected Peaks in Chromatogram | 1. Incomplete Deprotection: Residual protecting groups from synthesis can result in multiple peaks.[1] 2. Deletion/Truncated Sequences: These are common side products from solid-phase peptide synthesis (SPPS).[1][6] 3. Racemization: Isomerization of amino acids can occur during synthesis.[1] | 1. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products.[1] 2. Optimize Gradient: A shallower, more gradual gradient can improve the resolution of closely eluting impurities.[1][7] 3. Review Synthesis/Cleavage Protocols: Ensure complete reactions and deprotection steps.[1] |
| Baseline Drift | 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phase A and B can cause the baseline to drift, especially at low UV wavelengths.[1] 2. Contaminated Mobile Phase: Impurities in the water or acetonitrile can lead to a drifting baseline.[1] 3. Column Not Equilibrated: Insufficient equilibration with the initial mobile phase can cause drift at the beginning of the run. | 1. Use High-Purity Solvents: Utilize HPLC-grade water and acetonitrile.[1] 2. Prepare Fresh Mobile Phases: Make fresh mobile phases daily and ensure the TFA concentration is consistent in both A and B solvents.[1] 3. Equilibrate Column Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase before injection.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a purification method for a new β-alanine containing peptide?
A good starting point is to use a reversed-phase C18 column with a linear gradient.[1] A typical gradient would be 5% to 95% mobile phase B over 30-40 minutes, where mobile phase A is 0.1% TFA in water and mobile phase B is 0.1% TFA in acetonitrile.[1] The flow rate and column dimensions will depend on whether you are performing analytical or preparative HPLC.
Q2: How does the presence of β-alanine affect the HPLC separation compared to standard α-peptides?
While the fundamental principles of reversed-phase HPLC remain the same, the different stereochemistry and potential for altered secondary structures in β-alanine containing peptides can influence their interaction with the stationary phase. This may require optimization of the gradient slope and mobile phase composition to achieve the desired separation.
Q3: What are the most common impurities found in synthetic β-alanine containing peptides?
Common impurities are similar to those in standard solid-phase peptide synthesis and include deletion sequences (peptides missing one or more amino acids), truncated sequences (incomplete peptide chains), and peptides with incomplete removal of side-chain protecting groups.[1][6]
Q4: When should I consider using a different column chemistry besides C18?
If you are unable to achieve adequate separation on a C18 column, especially for very similar impurities, you might consider other stationary phases.[7] For more polar peptides, a C8 or a phenyl-hexyl column could be beneficial. For highly hydrophobic peptides, a C4 column might provide better results.
Q5: How can I improve the resolution between my target peptide and a closely eluting impurity?
To improve resolution, you can try a shallower gradient over a longer run time.[1][7] Additionally, optimizing the mobile phase by adjusting the TFA concentration or trying a different ion-pairing reagent can alter selectivity.[3] Elevating the column temperature can also sometimes improve resolution.[1]
Experimental Protocols
Standard Reversed-Phase HPLC Protocol for β-Alanine Peptide Purification
This protocol provides a general starting point for the purification of a crude β-alanine containing peptide.
1. Mobile Phase Preparation:
- Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water.
- Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA). To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
- Degas both mobile phases by sonication or vacuum filtration.
2. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent. A small amount of a strong organic solvent like acetonitrile or DMSO can be used initially, followed by dilution with Mobile Phase A.[1]
- A typical sample concentration is 1 mg/mL.[1]
- Filter the sample solution through a 0.22 µm syringe filter before injection.[1]
3. HPLC Method:
- Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm (analytical) or a larger diameter for preparative scale.[1]
- Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
- Detection: 220 nm.[4]
- Gradient:
- 0-5 min: 5% B
- 5-45 min: 5% to 95% B (linear gradient)
- 45-50 min: 95% B
- 50-55 min: 95% to 5% B (linear gradient)
- 55-60 min: 5% B (re-equilibration)[1]
4. Purification and Analysis:
- Equilibrate the column with 5% B for at least 15 minutes.
- Inject the prepared sample.
- Collect fractions corresponding to the major peak(s).
- Analyze the purity of the collected fractions using an analytical HPLC with a faster gradient.
- Pool the fractions with the desired purity.
- Lyophilize the pooled fractions to obtain the purified peptide.
Visual Workflows
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Caption: A general workflow for developing an HPLC purification method.
References
Technical Support Center: Mass Spectrometry Analysis of Boc-β-Ala-ONp Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Boc-β-Ala-ONp (N-tert-Butoxycarbonyl-β-alanine 4-nitrophenyl ester) in their experiments and analyzing the reaction products by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is Boc-β-Ala-ONp and what is its primary use?
Boc-β-Ala-ONp is an N-terminally protected β-alanine amino acid with an activated p-nitrophenyl (ONp) ester at the C-terminus. The ONp group is an excellent leaving group, making the molecule highly reactive towards nucleophiles, particularly primary and secondary amines. Its primary use is in bioconjugation and peptide synthesis to couple a Boc-protected β-alanine moiety onto a target molecule.
Q2: What are the expected major species in my mass spectrum after a successful reaction with a primary amine (R-NH₂)?
In a successful reaction, you should primarily observe the protonated ion of your desired product, [Boc-β-Ala-NH-R + H]⁺. You may also see adducts of this product, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The starting material, Boc-β-Ala-ONp, should be absent or present in very low abundance.
Q3: What are common side products or impurities I might see in the mass spectrum?
Several common side products can be observed:
-
Hydrolysis: The most common side product is Boc-β-Ala-OH, formed by the hydrolysis of the ONp ester. This can occur if trace amounts of water are present in the reaction mixture.
-
Unreacted Starting Material: Residual Boc-β-Ala-ONp indicates an incomplete reaction.
-
Boc-Group Fragmentation: During ESI-MS analysis, the Boc protecting group can fragment, leading to characteristic neutral losses. You might observe peaks corresponding to [M - 56] (loss of isobutylene) or [M - 100] (loss of the entire Boc group).[1][2][3]
Q4: Why do I see a peak corresponding to the loss of the Boc group in my spectrum?
The Boc (tert-Butoxycarbonyl) protecting group is known to be labile under certain mass spectrometry conditions, especially in the ion source (in-source decay).[1][2][3] It can fragment via the loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (C₅H₈O₂, 100 Da). Seeing these fragments is not necessarily indicative of a failed reaction but is a characteristic of the analyte's behavior in the mass spectrometer.
Troubleshooting Guide: Interpreting Your Mass Spectrum
This guide addresses specific issues identified through mass spectrometry analysis.
Issue 1: The most intense peak in my spectrum is at m/z 311.2 [M+H]⁺.
-
Question: My reaction has been running for several hours, but the mass spectrum is dominated by a peak at m/z 311.2. What does this mean?
-
Answer: A peak at m/z 311.2 corresponds to the protonated starting material, [Boc-β-Ala-ONp + H]⁺. Its high abundance indicates that the coupling reaction has not proceeded to completion.
-
Possible Causes:
-
Low Reactivity of Amine: The amine substrate may be sterically hindered or electronically deactivated, leading to a slow reaction rate.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or an appropriate base (like triethylamine or DIPEA) may be needed to deprotonate the amine and facilitate the reaction.
-
Reagent Degradation: The Boc-β-Ala-ONp reagent may have degraded due to improper storage.
-
-
Suggested Solutions:
-
Allow the reaction to proceed for a longer duration and continue monitoring by LC-MS.
-
Increase the reaction temperature.
-
Add a non-nucleophilic base (e.g., 1.2 equivalents of DIPEA) to the reaction mixture.
-
Use a fresh batch of Boc-β-Ala-ONp.
-
-
Issue 2: I see a significant peak at m/z 190.1 [M+H]⁺, but my product peak is weak.
-
Question: I see my expected product, but there is a large, unexpected peak at m/z 190.1. What is this peak?
-
Answer: This peak corresponds to the protonated form of Boc-β-Ala-OH, the hydrolysis product of your starting material.[4] The presence of this species means your activated ester is being consumed by water instead of your intended amine nucleophile.
-
Possible Causes:
-
Presence of Water: The reaction solvent (e.g., DMF, DCM) or the amine substrate may contain significant amounts of water.
-
Long Reaction Times: Activated esters can be susceptible to hydrolysis over extended reaction times, even with trace amounts of water.[5]
-
-
Suggested Solutions:
-
Use anhydrous solvents for the reaction.
-
Ensure your amine starting material is dry.
-
If possible, increase the concentration of the amine substrate to favor the desired reaction over hydrolysis.
-
-
Issue 3: I see my product peak, but also a prominent peak at [Product_Mass - 56] or [Product_Mass - 100].
-
Question: My product peak is present, but I also see significant peaks at lower m/z values that correspond to losses of 56 or 100 Da. Did my product degrade?
-
Answer: This is unlikely to be product degradation in the reaction vessel. It is a well-documented fragmentation pattern of Boc-protected compounds during electrospray ionization (ESI).[1][2][3] The peak at [M-56] represents the loss of isobutylene, and the peak at [M-100] represents the loss of the entire Boc group.
-
Possible Causes:
-
In-Source Fragmentation: High cone voltage or source temperature in the mass spectrometer can promote fragmentation.
-
-
Suggested Solutions:
-
These fragments can be diagnostically useful, confirming the presence of the Boc group.
-
To increase the intensity of the parent ion, try reducing the cone/fragmentor voltage or other source energy parameters on your mass spectrometer.
-
-
Quantitative Data Summary
The table below lists the calculated monoisotopic masses and corresponding m/z values for common ions observed during the analysis of Boc-β-Ala-ONp reactions.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ | [M+Na]⁺ | [M-Boc+H]⁺ |
| Boc-β-Ala-ONp (Starting Material) | C₁₄H₁₈N₂O₆ | 310.1165 | 311.12 | 333.10 | 211.07 |
| Boc-β-Ala-OH (Hydrolysis Byproduct) | C₈H₁₅NO₄ | 189.1001 | 190.11 | 212.09 | 90.05 |
| p-Nitrophenol (Leaving Group) | C₆H₅NO₃ | 139.0269 | 140.03 | 162.02 | - |
Note: The mass of the final product will be 171.0946 + Mass(R-NH₂) - Mass(H). For example, if reacting with butylamine (MW=73.14), the product Boc-β-Ala-NH-(CH₂)₃CH₃ would have a monoisotopic mass of 244.1787 Da ([M+H]⁺ = 245.19).
Experimental Protocols
General Protocol for Coupling of Boc-β-Ala-ONp to a Primary Amine
-
Preparation: Dissolve the primary amine substrate (1.0 equivalent) in an anhydrous solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add Boc-β-Ala-ONp (1.1 equivalents) to the solution.
-
(Optional) Base Addition: If the amine substrate is an amine salt (e.g., hydrochloride) or is weakly nucleophilic, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 - 2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours until the starting material is consumed.
-
Work-up: Once the reaction is complete, the mixture can be diluted with an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 5% citric acid), followed by saturated sodium bicarbonate, and finally brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Sample Preparation for Mass Spectrometry Analysis
-
Dilution: Take a small aliquot (approx. 5-10 µL) from the reaction mixture.
-
Quenching/Solubilization: Dilute the aliquot significantly with a suitable solvent for MS analysis, typically acetonitrile or methanol, to a final concentration of approximately 1-10 µg/mL.
-
Analysis: Inject the diluted sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
Visualizations
Caption: General experimental workflow for a coupling reaction.
Caption: Troubleshooting decision tree based on MS results.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine | C8H15NO4 | CID 76809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Boc-beta-alanine 4-nitrophenyl ester versus Other Activated Esters for Bioconjugation and Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate activated ester is a critical decision in the precise and efficient covalent modification of biomolecules. This guide provides an objective, data-driven comparison of Boc-beta-alanine 4-nitrophenyl ester against other commonly used activated esters, with a primary focus on N-hydroxysuccinimide (NHS) esters.
This comparison delves into key performance metrics, including reaction kinetics, hydrolytic stability, and coupling efficiency, supported by experimental data. Detailed experimental protocols and workflow diagrams are also provided to aid in the practical application of these reagents.
At a Glance: Key Differences
| Feature | This compound | N-hydroxysuccinimide (NHS) esters |
| Reactive Group | 4-nitrophenoxy | N-hydroxysuccinimidyl |
| Primary Application | Peptide synthesis, bioconjugation | Bioconjugation, peptide synthesis |
| Reaction with Amines | Forms a stable amide bond | Forms a stable amide bond |
| Byproduct | 4-nitrophenol (chromogenic) | N-hydroxysuccinimide |
Performance Comparison: A Quantitative Look
The efficiency of an activated ester is primarily determined by the competition between the desired reaction with an amine (aminolysis) and the undesired reaction with water (hydrolysis).
Reaction Kinetics: The Speed of Conjugation
Table 1: Second-Order Coupling Rate Constants of Boc-L-alanine Activated Esters with L-valine methyl ester in THF at 23°C
| Activated Ester | Abbreviation | Second-Order Coupling Rate Constant (k_c) [M⁻¹s⁻¹] |
| Boc-L-alanine 4-nitrophenyl ester | Boc-Ala-ONp | 1.1 x 10⁻³ |
| Boc-L-alanine N-hydroxysuccinimide ester | Boc-Ala-OSu | 3.3 x 10⁻³ |
Data sourced from a study determining the relative coupling rates of commonly used active esters in peptide synthesis.
This data suggests that under these specific conditions, the NHS ester of Boc-L-alanine reacts approximately three times faster with an amino acid ester than the corresponding 4-nitrophenyl ester.
Hydrolytic Stability: The Race Against Water
A significant challenge in bioconjugation, particularly in aqueous buffers, is the hydrolysis of the activated ester, which renders it inactive. The stability of the ester is therefore a crucial parameter.
While specific hydrolytic stability data for this compound is limited, studies on other p-nitrophenyl (PNP) esters indicate they are remarkably stable in organic solvents like DMSO, with no hydrolysis detected over nine hours. In contrast, NHS esters are known to be susceptible to hydrolysis, especially as the pH increases.[1]
Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes[2] |
This data highlights the significant impact of pH on the stability of NHS esters, with hydrolysis accelerating at higher pH.
The competition between aminolysis and hydrolysis is a key consideration. For NHS esters, the rate of the desired aminolysis reaction is also pH-dependent, as the primary amine needs to be deprotonated to be nucleophilic.[] However, the rate of hydrolysis increases more dramatically with pH. One study on NHS-activated monolayers found the heterogeneous aminolysis rate constant to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant, underscoring the challenge of hydrolysis.[4] For p-nitrophenyl esters, the balance between aminolysis and hydrolysis is also pH-dependent, with the aminolysis reaction becoming more favorable at higher pH where the amine is deprotonated.
Experimental Protocols
The following protocols provide a framework for comparing the coupling efficiency of this compound and Boc-beta-alanine N-hydroxysuccinimide ester in a typical protein labeling experiment.
General Workflow for Comparing Activated Esters
Caption: A generalized workflow for the comparative analysis of activated esters in protein conjugation.
Detailed Protocol for Comparative Protein Labeling
Materials:
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound.
-
Boc-beta-alanine N-hydroxysuccinimide ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting columns (e.g., PD-10).
-
Spectrophotometer.
-
SDS-PAGE system.
Procedure:
-
Prepare Stock Solutions:
-
Immediately before use, prepare 10 mM stock solutions of this compound and Boc-beta-alanine N-hydroxysuccinimide ester in anhydrous DMSO.
-
-
Reaction Setup:
-
Set up parallel reactions for each activated ester.
-
To 1 mL of the 10 mg/mL protein solution, add a 20-fold molar excess of the respective activated ester stock solution.
-
Gently mix the reactions by pipetting up and down.
-
-
Incubation:
-
Incubate the reactions for 1 hour at room temperature with gentle shaking.
-
-
Purification:
-
Remove unreacted ester and byproducts by passing each reaction mixture over a desalting column equilibrated with 1X PBS.
-
-
Analysis:
-
Spectrophotometry: The labeling with this compound can be monitored by measuring the absorbance of the released 4-nitrophenolate at 405 nm. For both conjugates, determine the protein concentration using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Analyze the purified conjugates by SDS-PAGE to visualize the increase in molecular weight due to the attached Boc-beta-alanine. The intensity of the shifted band can provide a qualitative measure of labeling efficiency.
-
Degree of Labeling (DOL) Calculation: For a more quantitative comparison, a method such as MALDI-TOF mass spectrometry can be used to determine the average number of Boc-beta-alanine molecules conjugated per protein.
-
Reaction Mechanism and Signaling Pathway
The fundamental reaction for both types of activated esters is the nucleophilic acyl substitution, where the primary amine of a biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond.
Caption: General reaction mechanism for the acylation of a primary amine with an activated ester.
Conclusion
The choice between this compound and other activated esters like NHS esters depends on the specific requirements of the application.
-
NHS esters offer faster reaction kinetics for aminolysis, making them suitable for rapid conjugation procedures.[] However, their significant susceptibility to hydrolysis, especially at the optimal pH for amine reactivity, requires careful control of reaction conditions to maximize yield.[2]
-
This compound exhibits slower coupling kinetics but offers the advantage of potentially greater stability, particularly in organic solvents. The release of the chromogenic 4-nitrophenol byproduct can also be utilized for real-time monitoring of the reaction progress. This ester may be a preferred choice in applications where reaction time is less critical and greater stability of the activating group is desired.
For optimal results, it is recommended to empirically test and compare different activated esters under the specific experimental conditions of your application. This guide provides the foundational data and protocols to facilitate such a comparison, enabling researchers to make an informed decision for their bioconjugation and synthesis needs.
References
A Researcher's Guide to Amine Modification: Evaluating Alternatives to Boc-beta-alanine 4-nitrophenyl ester
For researchers, scientists, and drug development professionals engaged in the precise modification of proteins, peptides, and other biomolecules, the selection of an appropriate amine-reactive reagent is a critical determinant of experimental success. While Boc-beta-alanine 4-nitrophenyl ester has its applications, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, and specificity. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary of Amine-Reactive Chemistries
The modification of primary amines, predominantly found on the N-terminus of proteins and the side chains of lysine residues, is a cornerstone of bioconjugation.[1][2][3] The choice of reagent dictates the nature of the resulting covalent bond and the overall efficiency of the conjugation process. The most prevalent alternatives to 4-nitrophenyl esters are N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[1][4][5] Other notable classes of amine-reactive crosslinkers include imidoesters, aldehydes, and "zero-length" carbodiimides.[2]
Head-to-Head Comparison of Amine-Reactive Reagents
The optimal choice of an amine modification reagent is contingent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The following table summarizes the key performance characteristics of common alternatives to this compound.
| Feature | N-Hydroxysuccinimide (NHS) Esters | Imidoesters | Aldehydes | Carbodiimides (e.g., EDC) |
| Target Functional Group | Primary Amines (-NH₂)[1][6] | Primary Amines (-NH₂)[2] | Primary Amines (-NH₂)[2] | Carboxyls (-COOH) & Primary Amines (-NH₂)[6] |
| Reactive Moiety | NHS Ester[6] | Imidoester[2] | Aldehyde[2] | Carbodiimide[6] |
| Bond Formed | Stable Amide Bond[4][6] | Amidine Bond[2] | Schiff Base (requires reduction for stability)[2] | Amide Bond (zero-length)[6] |
| Optimal Reaction pH | 7.0 - 9.0[6] | 8.0 - 10.0[3] | Varies | Activation: 4.5-6.0; Coupling: 7.2-8.5[6] |
| Reaction Speed | Fast (minutes to hours)[6] | Rapid[2] | Varies | Varies |
| Key Advantages | High reactivity, stable bond formation[2] | Rapid reaction at alkaline pH[2] | Site-specific modification of N-terminus (with specific aldehydes) | Forms a "zero-length" crosslink without adding atoms[2][6] |
| Key Disadvantages | Susceptible to hydrolysis at high pH[1] | Shorter half-life compared to NHS esters[2] | Resulting Schiff base can be unstable and may require a subsequent reduction step | Requires activation of carboxyl groups; can lead to side reactions |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient amine modification. The following sections provide generalized protocols for key amine-reactive chemistries.
N-Hydroxysuccinimide (NHS) Ester Labeling of Proteins
This protocol outlines a general procedure for labeling a protein with an NHS ester-functionalized molecule, such as a fluorescent dye.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5.[6][7]
-
NHS ester reagent.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[6]
-
Desalting column for purification.
Procedure:
-
Prepare the protein solution in the conjugation buffer.
-
Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[1]
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight on ice.[6][7]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[1]
-
Purify the conjugate by passing the reaction mixture through a desalting column to remove excess, unreacted NHS ester and byproducts.[4]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.[1]
Carbodiimide-Mediated Amine Coupling (Zero-Length Crosslinking)
This protocol describes the conjugation of a molecule with a primary amine to a carboxyl group on another molecule using EDC and NHS.
Materials:
-
Molecule with carboxyl groups.
-
Molecule with primary amines.
-
Activation Buffer: MES buffer, pH 4.5-6.0.
-
Coupling Buffer: PBS or Borate buffer, pH 7.2-8.5.[6]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide).
-
Quenching solution (e.g., hydroxylamine).
Procedure:
-
Dissolve the molecule with carboxyl groups in the Activation Buffer.
-
Add EDC and NHS to the solution to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
Exchange the buffer to the Coupling Buffer (pH 7.2-8.5) using a desalting column.
-
Immediately add the molecule containing primary amines to the activated molecule.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using an appropriate method (e.g., dialysis, chromatography).
Visualizing the Pathways
To further elucidate the reaction mechanisms and experimental workflows, the following diagrams are provided.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: General workflow for protein labeling with an NHS ester.
Conclusion
While this compound is a viable reagent for amine modification, a comprehensive understanding of the available alternatives is essential for optimizing bioconjugation strategies. N-hydroxysuccinimide (NHS) esters stand out as a widely used and robust alternative, offering high reactivity and the formation of stable amide bonds.[1][2][6] The choice between NHS esters, imidoesters, aldehydes, and carbodiimides should be guided by the specific requirements of the experiment, including the desired bond stability, reaction conditions, and the nature of the biomolecules involved. The provided protocols and diagrams serve as a starting point for developing and executing successful amine modification experiments in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison: Boc-beta-Ala-ONp vs. Carbodiimide (EDC) Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the efficient and reliable formation of stable amide bonds is a cornerstone of bioconjugation. The choice of coupling chemistry directly impacts the yield, purity, and functionality of the resulting conjugate. This guide provides an objective, data-driven comparison between two common approaches: the use of a pre-activated p-nitrophenyl ester, Boc-beta-Ala-ONp, and the in situ activation of Boc-beta-Ala-OH using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The fundamental goal of both methods is the same: to form a stable amide bond between the carboxyl group of Boc-beta-alanine and a primary amine on a target molecule, such as a protein, peptide, or linker. However, the mechanisms, efficiencies, and practical considerations of each approach differ significantly.
Executive Summary
| Feature | Boc-beta-Ala-ONp (Pre-activated Ester) | EDC Chemistry (in situ activation) |
| Reaction Type | One-step direct acylation of amines. | One-pot, two-step reaction (carboxyl activation followed by amine coupling). |
| Reagents Required | Boc-beta-Ala-ONp, amine-containing molecule. | Boc-beta-Ala-OH, EDC, amine-containing molecule, often with NHS/sulfo-NHS. |
| Control & Purity | High control over stoichiometry, leading to a more homogeneous product. The reagent is a purified, stable compound. | Risk of side reactions, such as N-acylurea formation, can lead to a more heterogeneous product mixture and requires careful optimization. |
| Convenience | Simple one-step reaction. | A versatile one-pot procedure that avoids the need for prior synthesis of an activated intermediate. |
| Typical Yield | Generally higher (60-90% for the coupling step with similar activated esters). | Variable and highly dependent on conditions (typically 40-75%). |
| Reaction Conditions | Typically performed at or near neutral pH (7.0-8.5). | Activation step is optimal at acidic pH (4.5-6.0), while the coupling step is more efficient at a slightly basic pH (7.2-8.5). |
| Stability of Active Species | Good stability as a solid, can be stored. Moderate stability in aqueous solution. | The initial O-acylisourea intermediate is highly unstable and prone to hydrolysis. The NHS-ester intermediate is more stable but still susceptible to hydrolysis. |
Reaction Mechanisms and Workflows
The choice between these two chemistries often comes down to a trade-off between convenience and the need for high efficiency and product purity.
Boc-beta-Ala-ONp: The Direct Approach
Boc-beta-Ala-ONp is a pre-activated ester. The p-nitrophenyl group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by a primary amine. This results in a straightforward, one-step reaction.
EDC Chemistry: The Versatile in situ Activation
Carbodiimide chemistry, using EDC, is a "zero-length" crosslinking method where EDC facilitates the amide bond formation without being incorporated into the final product. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which can lower the reaction yield. To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.
Quantitative Performance Comparison
Direct head-to-head comparisons in the literature for these specific reagents are scarce; however, data from studies comparing EDC/NHS coupling with pre-activated NHS and p-nitrophenyl esters provide valuable insights into their relative performance.
| Parameter | Boc-beta-Ala-ONp (p-Nitrophenyl Ester) | EDC/NHS Chemistry | Supporting Data/Rationale |
| Typical Yield | 60-90% | 40-75% | Pre-activated esters are purified intermediates, generally offering higher yields in the final coupling step. Yields for EDC/NHS can be more variable and are highly sensitive to reaction conditions.[1] |
| Reaction Time | Typically 1-4 hours at room temperature. | Activation: 15-30 minutes. Coupling: 1-4 hours at room temperature or overnight at 4°C. | The one-step nature of the pre-activated ester reaction can be faster overall, though reaction times are substrate-dependent for both methods. |
| Stability of Active Intermediate (Half-life in aqueous buffer) | Generally more stable than EDC-activated intermediates. Half-life is pH-dependent but can be several hours at neutral pH. | O-acylisourea intermediate: very short (seconds to minutes). NHS-ester intermediate: pH-dependent, from hours at pH 7 to minutes at pH > 8.5. | The higher stability of p-nitrophenyl esters compared to the O-acylisourea intermediate reduces loss due to hydrolysis, contributing to higher yields. |
| Side Products | p-Nitrophenol (can be monitored spectrophotometrically). | N-acylurea (from rearrangement of the O-acylisourea intermediate), hydrolyzed EDC. | The formation of N-acylurea is a known side reaction in carbodiimide chemistry that can complicate purification and reduce yield. |
Experimental Protocols
Protocol 1: Conjugation using Boc-beta-Ala-ONp
This protocol describes a general procedure for conjugating Boc-beta-Ala-ONp to a protein containing primary amines.
Materials:
-
Boc-beta-Ala-ONp
-
Protein to be conjugated (e.g., in PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling Buffer: 0.1 M phosphate buffer, pH 7.5
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Boc-beta-Ala-ONp Solution: Immediately before use, dissolve Boc-beta-Ala-ONp in a minimal amount of DMF or DMSO to create a 10-50 mM stock solution.
-
Reaction: Add a 10- to 50-fold molar excess of the Boc-beta-Ala-ONp solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The progress of the reaction can be monitored by the release of p-nitrophenol, which absorbs at 405 nm.
-
Purification: Remove the excess Boc-beta-Ala-ONp and p-nitrophenol by-product using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Conjugation using EDC and Boc-beta-Ala-OH
This protocol outlines a two-step procedure for conjugating Boc-beta-Ala-OH to a protein using EDC and Sulfo-NHS.
Materials:
-
Boc-beta-Ala-OH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Activate Carboxyl Groups: a. Dissolve Boc-beta-Ala-OH in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water. c. Add EDC (e.g., 10-fold molar excess over Boc-beta-Ala-OH) and Sulfo-NHS (e.g., 25-fold molar excess) to the Boc-beta-Ala-OH solution. d. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): a. Immediately remove excess EDC, Sulfo-NHS, and by-products using a desalting column equilibrated with Coupling Buffer. b. Collect the fractions containing the activated Boc-beta-Ala-NHS ester.
-
Couple to Amine: a. Immediately add the amine-containing protein to the activated Boc-beta-Ala-NHS ester solution. b. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
Quench Reaction: a. Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters. Incubate for 15 minutes.
-
Purification: a. Purify the conjugate from excess reagents and by-products using a desalting column equilibrated with a suitable storage buffer.
Conclusion and Recommendations
The choice between Boc-beta-Ala-ONp and EDC chemistry depends on the specific requirements of the bioconjugation application.
Choose Boc-beta-Ala-ONp when:
-
High conjugation efficiency and a more homogenous product are critical.
-
Greater control over reaction stoichiometry is required.
-
A simpler, one-step procedure is preferred.
-
The stability of the activated species is a concern.
Choose EDC chemistry when:
-
A pre-activated version of the molecule is not available or is difficult to synthesize.
-
You are performing initial screening experiments where the convenience of a one-pot reaction is advantageous.
-
Cost of reagents is a primary concern, as EDC and NHS are generally less expensive than pre-activated esters.
For applications in drug development and the creation of well-defined bioconjugates, the superior control, higher potential yield, and greater product homogeneity offered by the pre-activated Boc-beta-Ala-ONp make it a more robust and reliable choice. While EDC chemistry offers flexibility, it requires more extensive optimization to minimize side reactions and maximize yield.
References
A Comparative Guide to the Characterization of Peptide Coupling Reaction Products: Boc-β-alanine 4-nitrophenyl ester vs. HBTU
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with high purity and yield is paramount in drug discovery and development. The choice of coupling reagent is a critical factor that influences the outcome of peptide synthesis. This guide provides an objective comparison of a classical activated ester method using Boc-β-alanine 4-nitrophenyl ester with a modern coupling reagent approach using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) for the synthesis of a model dipeptide, N-(tert-butoxycarbonyl)-β-alanyl-glycine methyl ester. The comparison is supported by representative experimental data, detailed protocols, and analysis of potential side products identifiable by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: NMR Characterization of N-(Boc-β-alanyl)-glycine methyl ester
The following table summarizes the expected ¹H and ¹³C NMR spectral data for the target dipeptide, N-(tert-butoxycarbonyl)-β-alanyl-glycine methyl ester. These values are predicted based on typical chemical shifts for similar structures and serve as a benchmark for the successful synthesis and purification of the product.
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~6.50 | br s | - | 1H | NH (Gly) | |
| ~5.30 | br s | - | 1H | NH (β-Ala) | |
| ~4.00 | d | 5.6 | 2H | α-CH₂ (Gly) | |
| ~3.73 | s | - | 3H | OCH₃ | |
| ~3.40 | q | 6.4 | 2H | α-CH₂ (β-Ala) | |
| ~2.50 | t | 6.4 | 2H | β-CH₂ (β-Ala) | |
| 1.44 | s | - | 9H | C(CH₃)₃ |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| ~171.5 | C=O (β-Ala) | |
| ~170.0 | C=O (Gly, ester) | |
| ~156.0 | C=O (Boc) | |
| ~79.5 | C(CH₃)₃ | |
| ~52.3 | OCH₃ | |
| ~41.0 | α-CH₂ (Gly) | |
| ~36.5 | α-CH₂ (β-Ala) | |
| ~35.0 | β-CH₂ (β-Ala) | |
| 28.4 | C(CH₃)₃ |
Comparison of Coupling Methods
The table below provides a qualitative comparison of the two coupling methods.
| Parameter | Boc-β-alanine 4-nitrophenyl ester | HBTU (in the presence of a base) |
| Reaction Rate | Slow (hours to days) | Fast (minutes to a few hours) |
| Yield | Moderate to good | Good to excellent |
| Side Products | 4-nitrophenol (must be removed), potential for unreacted starting material. | Tetramethylurea, HOBt byproducts (generally water-soluble and easily removed). Potential for guanidinylation of the N-terminus if HBTU is used in large excess. |
| Racemization | Low risk for β-amino acids. | Low risk, especially with the addition of HOBt. |
| Handling | The p-nitrophenyl ester is a stable, crystalline solid. | HBTU is a stable solid but can be moisture-sensitive. |
| Cost | Generally less expensive. | More expensive than the p-nitrophenyl ester. |
Experimental Protocols
Method A: Synthesis of N-(Boc-β-alanyl)-glycine methyl ester using Boc-β-alanine 4-nitrophenyl ester
Materials:
-
Boc-β-alanine 4-nitrophenyl ester
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Glycine Methyl Ester: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. To the stirred solution, add TEA or DIPEA (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to generate the free base of glycine methyl ester.
-
Coupling Reaction: To the solution of free glycine methyl ester, add Boc-β-alanine 4-nitrophenyl ester (1.05 eq). Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product. The byproduct, 4-nitrophenol, will also be visible on the TLC plate.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x to remove 4-nitrophenol), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(Boc-β-alanyl)-glycine methyl ester.
-
-
NMR Analysis: Prepare a sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra.
Method B: Synthesis of N-(Boc-β-alanyl)-glycine methyl ester using HBTU
Materials:
-
Boc-β-alanine
-
Glycine methyl ester hydrochloride
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-β-alanine (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Amine Neutralization: In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the neutralized glycine methyl ester solution to the solution of Boc-β-alanine and HBTU. Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(Boc-β-alanyl)-glycine methyl ester.
-
-
NMR Analysis: Prepare a sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra.
Mandatory Visualization
Caption: Experimental workflow for peptide coupling.
A Comparative Guide to Surface Conjugation: Validating Amine Coupling with Boc-beta-alanine 4-nitrophenyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surface conjugation methods, with a focus on the validation of amine coupling using Boc-beta-alanine 4-nitrophenyl ester. We will explore alternative methods, present supporting experimental data for validation, and provide detailed protocols to assist in the design and execution of your surface modification experiments.
Introduction to Surface Conjugation
Covalent immobilization of biomolecules onto surfaces is a cornerstone of numerous applications in biotechnology, diagnostics, and drug delivery. The ability to control the presentation and density of surface-bound molecules is critical for developing functional biosensors, microarrays, and targeted therapeutic systems. Amine-reactive chemistries are among the most common and versatile methods for achieving this.
This guide focuses on the use of this compound, an amine-reactive compound that offers a stable protecting group (Boc) and a highly reactive leaving group (4-nitrophenol) for efficient amide bond formation with primary amines on a surface. We will compare its performance characteristics with other widely used amine-coupling reagents.
Comparison of Amine-Reactive Surface Conjugation Chemistries
The choice of crosslinker is critical in determining the efficiency, stability, and functionality of the resulting surface. Below is a comparison of this compound with other common amine-reactive chemistries.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Tetrafluorophenyl (TFP) Esters | Carbodiimides (e.g., EDC) |
| Reactive Group | 4-Nitrophenyl Ester | N-Hydroxysuccinimide Ester | Tetrafluorophenyl Ester | O-acylisourea (transient) |
| Reaction pH | 7.0 - 9.0 | 7.2 - 8.5 | 7.2 - 8.5 | 4.5 - 7.2 (activation), 7.0 - 8.5 (coupling) |
| Stability of Active Ester | High | Moderate (prone to hydrolysis) | High (more resistant to hydrolysis than NHS esters)[1] | Very Low (highly unstable) |
| Byproducts | 4-Nitrophenol | N-Hydroxysuccinimide | 2,3,5,6-Tetrafluorophenol | Urea derivative |
| Spacer Arm | Beta-alanine | Varies with specific reagent | Varies with specific reagent | "Zero-length" crosslinker |
| Key Advantages | Good stability of the active ester, leading to potentially higher and more reproducible yields.[2] | Well-established chemistry, wide variety of reagents available. | Higher resistance to hydrolysis than NHS esters, providing a wider window for conjugation.[1] | Can be used for direct coupling without introducing a spacer. |
| Key Disadvantages | Less commonly cited in literature compared to NHS esters. | Susceptible to hydrolysis, which can reduce coupling efficiency. | Can be more expensive than NHS esters. | The O-acylisourea intermediate is highly unstable and can lead to side reactions. |
Quantitative Performance Data
Direct quantitative comparisons of this compound with other methods are not extensively available in the literature. However, we can infer its performance based on studies of similar active esters, such as TFP esters, and general comparisons of amine-coupling chemistries. One study demonstrated that p-nitrophenyl (PNP) esters are more stable and provide higher and more reproducible acylation yields compared to their TFP counterparts, suggesting the potential for high efficiency with 4-nitrophenyl ester chemistry.[2]
The following table presents a summary of quantitative data from studies comparing different amine-coupling strategies, which can serve as a benchmark for expected performance.
| Parameter | EDC/NHS Chemistry | EDC-only Chemistry | Reference |
| Antibody Immobilization Density (SPR) | Lower | 17 ± 0.1% higher | [3] |
| NHS-Ester Yield on PAA Brushes | ~45% | N/A | [4] |
| Amidation Yield on PAA-based NHS-esters | ~70% | N/A | [4] |
Note: This data is from studies on specific systems and should be considered as a general guide. Optimal conditions and results will vary depending on the substrate, biomolecule, and reaction conditions.
Experimental Protocols
I. Surface Functionalization with this compound
This protocol describes the general steps for activating an amine-terminated surface with this compound, followed by deprotection of the Boc group to expose the reactive amine for subsequent conjugation.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass slide, gold surface with amine-terminated self-assembled monolayer)
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert gas (e.g., Nitrogen or Argon)
-
Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v)
-
Neutralization solution: (e.g., 5% Diisopropylethylamine (DIPEA) in DMF)
-
Washing solvents: DMF, DCM, Ethanol, Deionized water
Procedure:
-
Surface Preparation: Ensure the amine-functionalized substrate is clean and dry.
-
Activation: a. Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 10-50 mM). b. Immerse the substrate in the solution in a sealed container under an inert atmosphere. c. Allow the reaction to proceed for 2-12 hours at room temperature. d. Remove the substrate and wash thoroughly with the organic solvent (DMF or DCM), followed by ethanol and deionized water to remove unreacted ester and byproducts. e. Dry the substrate under a stream of inert gas.
-
Boc Deprotection: a. Immerse the activated substrate in the TFA/DCM deprotection solution for 30-60 minutes at room temperature. b. Wash the substrate with DCM, followed by the neutralization solution. c. Perform a final wash with DMF, ethanol, and deionized water. d. Dry the substrate under a stream of inert gas. The surface now presents free beta-alanine linkers ready for subsequent conjugation steps.
II. Validation of Surface Conjugation
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful non-destructive technique to confirm the formation of the amide bond on the surface.
Procedure:
-
Acquire a background spectrum of the initial amine-functionalized substrate.
-
After the conjugation reaction, acquire the spectrum of the modified surface.
-
Analyze the spectra for the following characteristic changes:
-
Disappearance/Reduction of N-H stretching bands from the primary amine (typically in the 3300-3500 cm⁻¹ region).
-
Appearance of the Amide I band (C=O stretch) around 1650 cm⁻¹.
-
Appearance of the Amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.
-
B. X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental composition and chemical state information of the surface, confirming the presence of the conjugated molecule.
Procedure:
-
Acquire a survey spectrum of the initial and modified surfaces to identify the elements present.
-
Acquire high-resolution spectra for key elements:
-
C 1s: Deconvolution of the C 1s peak can reveal the presence of new carbon environments, such as the amide carbonyl (O=C-N).
-
N 1s: An increase in the nitrogen signal and a shift in its binding energy can indicate the formation of the amide bond.
-
O 1s: Changes in the oxygen signal can also be indicative of the new carbonyl group.
-
-
Compare the atomic concentrations of the elements before and after conjugation to quantify the extent of surface modification.
C. Quartz Crystal Microbalance (QCM)
QCM is a highly sensitive technique that can monitor the mass change on a sensor surface in real-time, providing kinetic data on the conjugation process.
Procedure:
-
Establish a stable baseline with the initial amine-functionalized QCM sensor in a suitable buffer.
-
Introduce the solution containing the molecule to be conjugated (activated with this compound).
-
Monitor the change in frequency (Δf) of the quartz crystal. A decrease in frequency corresponds to an increase in mass on the sensor surface, indicating successful conjugation.
-
The rate and magnitude of the frequency change provide information on the kinetics and extent of the reaction.
Visualizing the Workflow and Concepts
To aid in understanding the processes described, the following diagrams have been generated using Graphviz.
Experimental Workflow for Surface Conjugation and Validation
References
A Comparative Guide to Boc and Fmoc Protecting Groups for Beta-Alanine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amino-protecting group is a critical decision in peptide synthesis and the preparation of amino acid derivatives. This choice dictates the overall synthetic strategy, influencing reaction conditions, yield, and purity. For the synthesis of β-alanine derivatives, two of the most widely employed protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This guide provides an objective comparison of the Boc and Fmoc strategies for the protection of β-alanine, supported by experimental data and detailed protocols to inform your selection process.
Core Principles: Acid-Labile vs. Base-Labile Protection
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability—the chemical conditions required for their removal.
-
Boc (tert-butyloxycarbonyl): This group is acid-labile and is typically removed using moderately strong acids such as trifluoroacetic acid (TFA).[1] The Boc group is stable under basic conditions, making it suitable for syntheses involving base-sensitive functional groups.[2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is readily cleaved by secondary amines, most commonly piperidine.[3][4] Its stability in acidic conditions allows for an orthogonal protection strategy where acid-labile side-chain protecting groups can be retained while the N-terminal Fmoc group is removed.[2]
Quantitative Data Comparison
The following table summarizes key quantitative data for the synthesis of Boc-β-alanine and Fmoc-β-alanine based on established protocols.
| Parameter | Boc-β-alanine | Fmoc-β-alanine | Notes |
| Typical Yield | ~85-94% | 81%[5] | The yield for Boc-β-alanine is based on a similar protocol for Boc-L-phenylalanine.[5] |
| Purity | High (typically >98%) | ≥ 99% (HPLC) | Both methods can yield highly pure products after appropriate workup and purification. |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | |
| Deprotection Conditions | Acidic (e.g., 20-50% TFA in DCM)[6] | Basic (e.g., 20% piperidine in DMF)[7] | |
| Reaction Time (Protection) | Overnight (approx. 16 hours)[5] | 4 hours[5] | |
| Reaction Time (Deprotection) | 1-2 hours[8] | 5-10 minutes[9] | Fmoc deprotection is generally faster. |
Experimental Protocols
Synthesis of Boc-β-alanine
This protocol is adapted from a general procedure for the Boc protection of amino acids.[5]
Materials:
-
β-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Pentane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve β-alanine in an aqueous solution of sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the β-alanine solution.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the reaction mixture with pentane to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 1-1.5 with an aqueous solution of potassium hydrogen sulfate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield Boc-β-alanine.
Synthesis of Fmoc-β-alanine
This protocol is based on a documented synthesis of Fmoc-β-alanine.[5]
Materials:
-
β-Alanine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve β-alanine in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl in dioxane dropwise to the cooled β-alanine solution.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous phase to a pH of 2 with 2N HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and concentrate to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure Fmoc-β-alanine.
Deprotection of Boc-β-alanine
Materials:
-
Boc-β-alanine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Boc-β-alanine in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution (typically a 1:1 ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the β-alanine trifluoroacetate salt.
-
Collect the solid by filtration and dry under vacuum.
Deprotection of Fmoc-β-alanine
Materials:
-
Fmoc-β-alanine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-β-alanine in a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically complete within 10 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the product can be isolated. In the context of solid-phase peptide synthesis, the resin would be washed extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9] For solution-phase, purification would involve removing the piperidine and the adduct, likely through extraction and/or chromatography.
Mandatory Visualizations
Caption: General workflow for the synthesis of protected β-alanine.
Caption: Comparison of Boc and Fmoc deprotection mechanisms.
Conclusion
Both Boc and Fmoc protecting groups are highly effective for the synthesis of β-alanine derivatives, each with its own set of advantages. The choice between the two will depend on the specific requirements of the synthetic route. The Fmoc strategy offers milder deprotection conditions and is well-suited for automated solid-phase peptide synthesis due to its orthogonality.[3] The Boc strategy, while requiring stronger acidic conditions for deprotection, is a robust and cost-effective method, particularly for solution-phase synthesis and for sequences prone to aggregation.[10] A thorough understanding of the chemistry and protocols for each protecting group is essential for the successful synthesis of β-alanine-containing compounds in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. genscript.com [genscript.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
Kinetic Insights into Boc-beta-alanine 4-nitrophenyl ester: A Comparative Guide
In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks and activating groups is paramount to achieving high yields and purity. Boc-beta-alanine 4-nitrophenyl ester stands out as a versatile reagent, prized for its stability and reactivity in forming amide bonds.[1] This guide provides a comprehensive kinetic analysis of its reactivity, comparing it with other active esters and offering detailed experimental protocols for researchers and scientists.
Comparative Kinetic Analysis
Table 1: Second-Order Rate Constants for the Aminolysis of various 4-Nitrophenyl Esters with Glycine Ethyl Ester
| Active Ester | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Reactivity |
| Boc-L-alanine 4-nitrophenyl ester | Data not available (Expected to be similar to other Boc-amino acid p-nitrophenyl esters) | - |
| Representative Boc-amino acid p-nitrophenyl esters | (Values typically range from 0.1 to 10 M⁻¹s⁻¹) | - |
| p-Nitrophenyl acetate | ~1.5 | Reference |
Note: The reactivity of this compound is expected to be slightly lower than its alpha-amino acid counterpart due to the increased distance of the electron-withdrawing Boc-protecting group from the ester carbonyl, leading to reduced electrophilicity.
Table 2: Comparison of this compound with other common activating groups
| Activating Group | Advantages | Disadvantages |
| 4-Nitrophenyl ester | Crystalline, stable, and easily purified. Reaction progress can be monitored spectrophotometrically.[2] | Moderate reactivity, may require elevated temperatures or catalysts for sluggish reactions. |
| N-Hydroxysuccinimide (NHS) ester | High reactivity, widely used in peptide synthesis. | Can be susceptible to hydrolysis. |
| Pentafluorophenyl (PFP) ester | Very high reactivity, suitable for unreactive amines. | Can be more expensive and sensitive to moisture. |
Experimental Protocols
General Protocol for Kinetic Analysis of 4-Nitrophenyl Ester Aminolysis
This protocol outlines a general method for determining the second-order rate constant for the reaction of a 4-nitrophenyl ester with an amine using UV-Vis spectrophotometry. The method is based on monitoring the release of the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 400-405 nm.[3]
Materials:
-
This compound
-
Amine nucleophile (e.g., glycine ethyl ester)
-
Anhydrous solvent (e.g., acetonitrile or dioxane)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile of varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in the buffer solution.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the 4-nitrophenolate ion (typically around 400-405 nm).
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the buffer and the amine stock solution.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette, ensuring rapid mixing. The final concentration of the ester should be significantly lower than the amine concentration to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of beta-alanine, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis.
Caption: Beta-alanine signaling pathway.
References
Purity Analysis of Synthesized Boc-beta-Ala-ONp: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of activated amino acid derivatives is paramount for the successful synthesis of high-quality peptides. This guide provides a comparative analysis of methodologies for assessing the purity of synthesized Boc-beta-Ala-ONp (tert-butoxycarbonyl-β-alanine-4-nitrophenyl ester), a common building block in peptide chemistry. This guide outlines standard analytical techniques, presents typical data, and compares Boc-beta-Ala-ONp with alternative activating groups.
Chemical Properties of Boc-beta-Ala-ONp
| Property | Value |
| Chemical Formula | C14H18N2O6 |
| Molecular Weight | 310.31 g/mol |
| CAS Number | 17547-09-0 |
| Appearance | White to off-white powder |
| Melting Point | 60-67 °C |
Purity Assessment Methodologies
The purity of Boc-beta-Ala-ONp is typically determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identify potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. For Boc-beta-Ala-ONp, a reverse-phase HPLC method is typically employed.
Experimental Protocol:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 30-100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm (due to the p-nitrophenyl group)
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile
Data Interpretation:
The purity is calculated based on the area percentage of the main peak in the chromatogram. A high-purity sample of Boc-beta-Ala-ONp should exhibit a major peak with a retention time specific to the compound under the given conditions. Impurities will appear as separate, smaller peaks. Commercially available Boc-Ala-ONp, a similar compound, typically has a purity specification of ≥96.0% by HPLC.[1]
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Analysis of Boc-beta-Ala-ONp.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized Boc-beta-Ala-ONp and to detect impurities. Both ¹H NMR and ¹³C NMR are valuable.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Concentration: 5-10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Expected Chemical Shifts (¹H NMR in CDCl₃, approximate):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (Boc) | ~1.45 | singlet | 9H |
| -CH₂- (β to NH) | ~2.75 | triplet | 2H |
| -CH₂- (α to C=O) | ~3.55 | quartet | 2H |
| NH | ~5.20 | broad triplet | 1H |
| Aromatic (ONp) | ~7.40 | doublet | 2H |
| Aromatic (ONp) | ~8.25 | doublet | 2H |
Data Interpretation:
The presence of all expected signals with the correct integration values and multiplicities confirms the structure of Boc-beta-Ala-ONp. Impurities, such as residual starting materials (Boc-beta-Ala-OH) or by-products, will give rise to additional peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for confirmation of identity. Electrospray ionization (ESI) is a common technique for this type of molecule.
Experimental Protocol:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Solvent: Acetonitrile/Water with 0.1% Formic Acid
-
Analysis Mode: Full scan and product ion scan (MS/MS)
Expected Ions:
-
[M+H]⁺: ~311.12 m/z
-
[M+Na]⁺: ~333.10 m/z
Expected Fragmentation (MS/MS of [M+H]⁺):
A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of the Boc group or parts of it.
-
Loss of tert-butyl group (-56 Da): [M+H - C₄H₈]⁺ at ~255.08 m/z
-
Loss of isobutylene and CO₂ (-100 Da): [M+H - C₅H₈O₂]⁺ at ~211.08 m/z
-
Formation of the p-nitrophenolate ion: A prominent peak at m/z 138 in negative ion mode.
Logical Diagram of Mass Spectrometry Fragmentation:
Caption: Key Fragmentation Pathways of Boc-beta-Ala-ONp in ESI-MS.
Comparison with Alternative Activating Groups
While Boc-beta-Ala-ONp is a widely used reagent, other activated forms of Boc-beta-alanine and alternative coupling strategies exist. The choice of reagent can impact reaction times, yields, and the purity profile of the final peptide.
| Activating Group | Advantages | Disadvantages | Typical Purity |
| p-Nitrophenyl (ONp) ester | Stable, crystalline solid; easy to handle. | Slower reaction rates compared to more reactive esters. | ≥96% |
| N-Hydroxysuccinimide (OSu) ester | More reactive than ONp esters, leading to faster coupling times. | Can be more susceptible to hydrolysis. | ≥98% |
| Pentafluorophenyl (Pfp) ester | Highly reactive, often used for sterically hindered couplings. | More expensive; by-products can be harder to remove. | ≥98% |
| In situ activation (e.g., with HBTU/HOBt) | Fast reaction rates; avoids pre-activation step. | Reagents can be moisture-sensitive; potential for side reactions if not optimized. | N/A (reagent purity is critical) |
Workflow for Peptide Coupling using Activated Esters:
Caption: General Workflow for Peptide Coupling with Activated Esters.
Conclusion
A multi-technique approach is essential for the comprehensive purity analysis of synthesized Boc-beta-Ala-ONp. HPLC provides quantitative purity data, while NMR and MS confirm the chemical identity and structure. The choice of an activated ester for peptide synthesis is a trade-off between reactivity, stability, and cost. While Boc-beta-Ala-ONp remains a reliable and cost-effective option, more reactive esters like the OSu or Pfp derivatives, or in situ activation methods, may be preferable for more demanding syntheses. Careful purity analysis of the starting materials is a critical step in ensuring the successful and reproducible synthesis of peptides for research and drug development.
References
A Comparative Guide to Linkers for Bioconjugation: Featuring β-Alanine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone in the development of effective bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of targeted therapies and research agents. This guide provides an objective comparison of various linkers used in bioconjugation, with a particular focus on β-alanine, to aid in the rational design of next-generation biotherapeutics.
The Role of the Linker in Bioconjugate Performance
A linker serves as the molecular bridge connecting a biomolecule, such as an antibody, to a payload, which could be a cytotoxic drug, a fluorescent dye, or another functional moiety. The ideal linker must maintain a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, which can lead to off-target toxicity, yet be designed to release the payload under specific conditions at the target site. Linkers are broadly categorized by their physicochemical properties (hydrophilic or hydrophobic) and their mechanism of payload release (cleavable or non-cleavable).
β-Alanine: A Versatile Building Block
β-Alanine, a naturally occurring beta-amino acid, serves as a short and flexible spacer in linker design. Its inclusion can enhance the hydrophilicity of the bioconjugate, which is often beneficial for improving solubility and pharmacokinetic properties. Furthermore, β-alanine can be incorporated into linkers that feature pH-sensitive ester bonds, enabling payload release in the acidic environments of endosomes and lysosomes.
Quantitative Comparison of Linker Performance
The following tables provide a summary of quantitative data from various studies to facilitate a comparison of different linker technologies. It is important to consider that experimental conditions can vary between studies, and direct comparisons should be made with this in mind.
Table 1: Comparative In Vitro Stability of Common Linker Chemistries
| Linker Category | Representative Linker | Stability in Human Plasma/Serum | Stability in Mouse/Rat Plasma/Serum | Primary Cleavage Mechanism |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | High (stable for >28 days)[1] | Low (cleaved by carboxylesterase 1c)[1][2] | Lysosomal proteases (e.g., Cathepsin B)[3] |
| Enzyme-Cleavable | Valine-Alanine (Val-Ala) | High | Higher than Val-Cit[2] | Lysosomal proteases |
| Enzyme-Cleavable | Alanine-Alanine (Ala-Ala) | High | High | Lysosomal proteases |
| pH-Sensitive | Hydrazone | Stable at pH 7.4; labile at acidic pH | Stable at pH 7.4; labile at acidic pH | Acid hydrolysis in endosomes/lysosomes[3] |
| pH-Sensitive | β-Alanine Ester | Labile, with hydrolysis accelerated at acidic pH | Labile, with hydrolysis accelerated at acidic pH | Acid/base hydrolysis |
| Non-Cleavable | Thioether (from SMCC) | High | High | Antibody degradation in the lysosome[4] |
Table 2: Impact of Linker on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Type | Example ADC | Target Cell Line | IC50 (Half-Maximal Inhibitory Concentration) | Reference |
| Dipeptide | Anti-FRα ADC (l-Ala-l-Ala) | KB | 7 pM | [5] |
| Dipeptide | Anti-FRα ADC (d-Ala-l-Ala) | KB | 8 pM | [5] |
| Dipeptide | Acetazolamide-Val-Ala-MMAE | SKRC-52 | 69 nM | [6] |
| Dipeptide | Acetazolamide-Val-Cit-MMAE | SKRC-52 | 171 nM | [6] |
Table 3: Influence of PEG Linker Length on ADC Properties
| Linker Composition | In Vivo Half-Life | In Vitro Cytotoxicity | In Vivo Antitumor Activity | Reference |
| No PEG | Baseline | Baseline | Baseline | [7] |
| Short PEG (PEG4) | Increased | Slightly Decreased | Improved | [7] |
| Medium PEG (PEG8) | Further Increased | Decreased | Significantly Improved | [7] |
| Long PEG (PEG12) | Significantly Increased | Further Decreased | Highly Improved | [7] |
| Very Long PEG (PEG24) | Maximally Increased | Most Decreased | Highest Tumor Growth Inhibition | [7] |
Key Experimental Protocols
The following are standardized protocols for assessing the critical attributes of bioconjugate linkers.
In Vitro Plasma Stability Assay
This assay is fundamental for predicting the in vivo stability of a linker.
-
Objective: To measure the rate of payload release from a bioconjugate in plasma at physiological temperature.
-
Methodology:
-
The bioconjugate is incubated in plasma (e.g., human, mouse) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Plasma proteins are precipitated, and the supernatant is analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of released payload.
-
The percentage of intact bioconjugate or the concentration of released payload is plotted against time to determine the linker's half-life.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of a bioconjugate, such as an ADC.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a bioconjugate against specific cell lines.
-
Methodology (MTT Assay):
-
Target cells are seeded in 96-well plates and treated with serial dilutions of the bioconjugate.
-
After an incubation period (typically 72-120 hours), MTT reagent is added, which is converted to formazan crystals by viable cells.
-
The formazan is solubilized, and the absorbance is measured.
-
Cell viability is calculated relative to untreated controls, and the IC50 value is determined from the resulting dose-response curve.
-
Visualizing Linker Concepts and Workflows
Chemical Structures of Representative Linkers
Caption: Chemical structures of β-alanine and representative linkers.
Generalized Bioconjugation and Evaluation Workflow
References
- 1. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Confirming Peptide Sequences After Boc-Beta-Alanine Incorporation: A Comparative Guide
The incorporation of non-natural amino acids, such as Boc-beta-alanine, is a critical strategy in modern drug development and peptide engineering, offering enhanced stability and novel functionalities. However, verifying the correct incorporation and sequence of these modified peptides presents a significant analytical challenge. This guide provides an objective comparison of three primary analytical techniques for confirming peptide sequences containing Boc-beta-alanine: Tandem Mass Spectrometry (MS/MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Method Comparison at a Glance
A summary of the key performance metrics for each technique is presented below, offering a rapid comparison to guide your selection process.
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Fragmentation of peptide ions and analysis of mass-to-charge ratios of fragments. | Sequential chemical cleavage of N-terminal amino acids. | Analysis of the magnetic properties of atomic nuclei within the peptide. |
| Sample Requirement | Low (pmol to fmol) | Moderate (10-100 pmol)[1][2] | High (nmol to µmol) |
| Throughput | High | Low | Low |
| Speed | Fast (minutes per sample) | Slow (approx. 1 hour per residue)[1][2] | Slow (hours to days per sample) |
| Sequence Coverage | Can provide full sequence information. | Limited to N-terminus (typically up to 30-50 residues).[3] | Provides information on the entire molecule. |
| Unnatural Amino Acids | Generally well-tolerated; sequence deduced from mass. | Stops at non-α-amino acids like β-alanine.[4] | Feasible, but requires careful analysis of unique spectral signatures. |
| Data Analysis | Can be complex, often requiring specialized software for de novo sequencing.[5][] | Relatively straightforward comparison of HPLC retention times.[7] | Complex, requiring expertise in spectral interpretation. |
| Structural Information | Limited to sequence and some post-translational modifications. | Only primary sequence. | Provides 3D structure and dynamic information. |
In-Depth Analysis of Sequencing Methodologies
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a powerful and widely used technique for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[5][8] The method involves ionizing the peptide, selecting the precursor ion, fragmenting it through collision-induced dissociation (CID) or other methods, and then analyzing the mass-to-charge ratio of the resulting fragment ions.[8] The amino acid sequence is then deduced by calculating the mass differences between the fragment ions in the resulting spectrum. For peptides containing unnatural amino acids like beta-alanine, de novo sequencing (sequencing without a database) is essential.[5][][9]
-
Sample Preparation:
-
Dissolve the purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
The final concentration should be in the low pmol to fmol range.
-
-
Mass Spectrometry Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the peptide from any remaining impurities using a C18 reverse-phase column with a water/acetonitrile gradient.
-
Ionize the eluting peptide using electrospray ionization (ESI).
-
Perform a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Select the precursor ion corresponding to the peptide containing Boc-beta-alanine for fragmentation.
-
-
Tandem MS (MS/MS) Fragmentation:
-
Fragment the selected precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
De Novo Sequencing and Data Analysis:
-
Analyze the MS/MS spectrum to identify the series of b- and y-ions.
-
The mass of the Boc-beta-alanine residue (Boc = 100.05 Da, beta-alanine = 89.05 Da; total residue mass = 189.1 Da) must be considered when calculating mass differences between fragment ions.
-
Studies on the fragmentation of peptides containing beta-alanine have shown characteristic fragmentation patterns. For instance, peptides with an N-terminal beta-alanine can exhibit a diagnostic imine loss, and unique lactam ions at m/z 72 may be observed.[10]
-
Utilize de novo sequencing software to reconstruct the peptide sequence based on the observed fragment ion masses.
-
Caption: Workflow for peptide sequence confirmation using tandem mass spectrometry.
Edman Degradation
Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[11] It involves a stepwise process of labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), cleaving it from the peptide chain, and then identifying the resulting phenylthiohydantoin (PTH)-amino acid derivative by HPLC.[7][12]
A significant limitation of Edman degradation is its inability to proceed past non-α-amino acids.[3][4] The cyclization and cleavage chemistry is specific to the α-amino acid structure. Therefore, if Boc-beta-alanine is incorporated anywhere in the peptide sequence, the Edman degradation process will halt at that position. This makes it unsuitable for sequencing the entire peptide but can be used to confirm the sequence up to the point of beta-alanine incorporation.
-
Sample Preparation:
-
Automated Edman Sequencing:
-
The sample is loaded into an automated protein sequencer.
-
Coupling: The N-terminal amino acid reacts with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-amino acid is cleaved from the peptide chain using a strong acid like trifluoroacetic acid (TFA).[12]
-
Conversion: The cleaved amino acid derivative is converted to the more stable PTH-amino acid.
-
-
HPLC Analysis:
-
The PTH-amino acid is injected into an HPLC system.
-
The retention time of the sample is compared to a standard chromatogram of known PTH-amino acids for identification.
-
The cycle is repeated for the next amino acid in the sequence.
-
-
Interpretation for a Peptide with Boc-Beta-Alanine:
-
The sequencing will proceed normally for all α-amino acids from the N-terminus.
-
When the Boc-beta-alanine residue is reached at the N-terminus, the Edman chemistry will fail, and no PTH-amino acid will be detected in that cycle, effectively stopping the sequence analysis.
-
Caption: Logical flow of Edman degradation for a peptide containing a non-α-amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, and it can also be used to confirm peptide sequences.[13] This method relies on the analysis of the chemical shifts and coupling constants of atomic nuclei within the peptide. For sequence confirmation, 2D NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed.
TOCSY experiments identify protons that are part of the same amino acid spin system, while NOESY experiments identify protons that are close in space, including those on adjacent amino acids.[14] By combining the information from these experiments, a sequential assignment of the amino acid residues can be achieved. The presence of Boc-beta-alanine will introduce a unique set of chemical shifts and coupling patterns that can be identified and assigned.
-
Sample Preparation:
-
A relatively high concentration of the purified peptide (typically 0.5-5 mM) is required.
-
The peptide is dissolved in a suitable NMR buffer (e.g., 90% H2O/10% D2O) at a specific pH.
-
A reference standard like DSS or TMS is added for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Data is acquired on a high-field NMR spectrometer.
-
1D ¹H Spectrum: A one-dimensional proton spectrum is acquired to assess sample purity and folding.
-
2D TOCSY: This experiment identifies all protons within each amino acid residue.
-
2D NOESY: This experiment reveals through-space correlations between protons, which are crucial for linking adjacent amino acid residues.
-
¹H-¹³C HSQC (optional but recommended): This experiment correlates protons with their directly attached carbon atoms, which can aid in resolving ambiguity, especially for the beta-alanine residue.
-
-
Data Analysis and Sequential Assignment:
-
Spin System Identification: Use the TOCSY spectrum to identify the spin systems of all amino acids. The beta-alanine will have a distinct pattern of cross-peaks corresponding to its -CH2-CH2- backbone.
-
Sequential Walk: Use the NOESY spectrum to identify cross-peaks between the amide proton of one residue and the alpha-protons of the preceding residue (dαN(i, i+1)). For the beta-alanine, correlations between its amide proton and the protons of the preceding residue, and between its backbone protons and the amide proton of the following residue will be observed.
-
Chemical Shift Analysis: The chemical shifts of the beta-alanine protons and carbons will be distinct from those of standard alpha-amino acids. Reference databases or theoretical predictions can aid in their assignment. For example, in D2O, the protons of free beta-alanine appear at approximately 3.18 ppm and 2.56 ppm.[15]
-
Caption: Workflow for peptide sequence confirmation using 2D NMR spectroscopy.
Conclusion and Recommendations
The choice of method for confirming the sequence of a peptide containing Boc-beta-alanine depends on the specific research goals, available instrumentation, and sample amount.
-
Tandem Mass Spectrometry is the most versatile and practical method for routine sequence confirmation. Its high sensitivity, speed, and tolerance for unnatural amino acids make it the preferred choice for most applications. The unique fragmentation pattern of beta-alanine-containing peptides can be used for confident identification through de novo sequencing.[10]
-
Edman Degradation is not suitable for sequencing through a beta-alanine residue.[4] However, it can be used as a complementary technique to confirm the N-terminal sequence up to the point of modification.
-
NMR Spectroscopy is a powerful but resource-intensive method. It is the only technique that can provide detailed 3D structural information in addition to sequence confirmation. It is particularly valuable when the conformation of the peptide is critical to its function and when sufficient sample is available.
For most researchers and drug development professionals, a workflow that prioritizes Tandem Mass Spectrometry for initial sequence confirmation is recommended. If further characterization of the N-terminus is required, Edman Degradation can be used as an orthogonal method. For in-depth structural studies where the spatial arrangement of the Boc-beta-alanine is important, NMR Spectroscopy is the method of choice.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. novor.cloud [novor.cloud]
- 3. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 7. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. De novo peptide sequencing method - Creative Proteomics Blog [creative-proteomics.com]
- 10. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 12. ehu.eus [ehu.eus]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. youtube.com [youtube.com]
- 15. β-Alanine(107-95-9) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Synthesis of Beta-Alanine Derivatives: Yields and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of beta-alanine derivatives is a critical step in the creation of novel therapeutics and research tools. This guide provides a comparative analysis of synthetic yields for various classes of beta-alanine derivatives, including esters, N-alkyl, and N-acyl compounds. Detailed experimental protocols for key syntheses are presented, alongside visualizations of reaction workflows to aid in methodological selection.
Yield Comparison of Beta-Alanine Derivatives
The synthesis of beta-alanine derivatives can be achieved through several methods, with yields varying depending on the specific derivative and the chosen protocol. Below is a summary of reported yields for different classes of beta-alanine derivatives.
| Derivative Class | Specific Derivative | Synthesis Method | Reported Yield (%) |
| Esters | Beta-alanine methyl ester hydrochloride | Fischer Esterification | 90-95%[1] |
| Beta-alanine ethyl ester hydrochloride | Fischer Esterification with thionyl chloride | >80%[2] | |
| Beta-alanine ethyl ester hydrochloride | Fischer Esterification with hydrogen chloride gas | 98%[2] | |
| N-Alkyl Derivatives | Mono-N-butylated beta-alanine | N-Alkylation with butyl bromide | 73% |
| Di-N-butylated beta-alanine | N-Alkylation with butyl bromide | 65%[3] | |
| N-alkyl-beta-amino esters | From dendrimeric intermediates | Good yields | |
| N-Acyl Derivatives | 3-Benzamido propionic acid | Schotten-Baumann reaction | Not specified |
| N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | Amidation from acid chloride | Not specified | |
| N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | Amidation from acid chloride | Not specified | |
| N-methyl-beta-alanine derivatives | One-pot reaction from organic carboxylic acid | Not specified | |
| Heterocyclic β-substituted alanine derivatives | Michael addition | High yields[4] |
Experimental Protocols
Detailed methodologies for the synthesis of key beta-alanine derivatives are provided below. These protocols are based on established literature and offer a starting point for laboratory synthesis.
Synthesis of Beta-Alanine Methyl Ester Hydrochloride
This protocol describes a high-yield synthesis of beta-alanine methyl ester hydrochloride via Fischer esterification.[1]
Materials:
-
Beta-alanine
-
Methanol
-
Concentrated sulfuric acid
-
Purified water
-
Ammonium hydroxide
Procedure:
-
Add a specific weight of beta-alanine to methanol in a reaction vessel and stir at normal temperature.
-
Slowly add concentrated sulfuric acid to the mixture.
-
After the addition of sulfuric acid is complete, heat the solution to reflux for a specified period.
-
Cool the solution and then concentrate it to remove methanol, yielding a concentrated solution of beta-alanine methyl ester sulfate.
-
Add the concentrated solution to purified water and stir until uniform.
-
Adjust the pH of the aqueous solution with ammonium hydroxide.
-
Store the resulting aqueous solution of beta-alanine methyl ester salt at a low temperature.
A yield of 90-95% can be expected with this method.[1]
Synthesis of Beta-Alanine Ethyl Ester Hydrochloride
This procedure outlines the synthesis of beta-alanine ethyl ester hydrochloride with a high yield.[2]
Materials:
-
L-alanine
-
Ethanol
-
Thionyl chloride
Procedure:
-
Dissolve L-alanine in ethanol at -5 °C.
-
Slowly add thionyl chloride dropwise while maintaining stirring.
-
Warm the reaction mixture to 78 °C and reflux for 1.5 hours.
-
After the reaction is complete, remove the solvent by vacuum distillation to obtain L-alanine ethyl ester hydrochloride.
This method has been reported to yield over 80%.[2] An alternative method using hydrogen chloride gas has reported a yield of 98%.[2]
Synthesis of N-Alkylated Beta-Alanine Derivatives
This protocol describes the selective N-alkylation of beta-alanine.[3]
Materials:
-
Beta-alanine
-
Ethanol
-
Potassium hydroxide (KOH)
-
Butyl bromide
-
Chloroform
-
Methanol
Procedure for Mono-N-butylated beta-alanine:
-
In a round bottom flask, stir a mixture of beta-alanine, ethanol, and KOH at room temperature.
-
Add water dropwise until the reaction mixture becomes homogeneous.
-
Add butyl bromide dropwise and continue stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography using a methanol/chloroform eluent.
Procedure for Di-N-butylated beta-alanine:
-
Follow a similar procedure as for the mono-substituted derivative, but with increased equivalents of butyl bromide and KOH.
-
Purify the product using column chromatography.
Yields of 73% for the mono-N-butylated and 65% for the di-N-butylated products have been reported.[3]
Synthesis of N-Acyl-Beta-Alanine Amides and Anilides
This general protocol outlines the synthesis of amides and anilides from an N-acyl-beta-alanine derivative, 3-benzamido propionic acid.
Part 1: Synthesis of 3-Benzamido Propionic Acid
-
React beta-alanine with benzoyl chloride in the presence of a base (Schotten-Baumann reaction) to form 3-benzamido propionic acid.
Part 2: Synthesis of Acid Chloride
-
Treat the 3-benzamido propionic acid with a chlorinating agent like thionyl chloride to form the corresponding acid chloride.
Part 3: Synthesis of Amides and Anilides
-
React the acid chloride with the desired amine or aniline in an appropriate solvent to yield the final amide or anilide product.
While specific yields for a range of these derivatives were not detailed in the reviewed literature, this method provides a general pathway for their synthesis.
Synthesis Workflows
The following diagrams, generated using DOT language, illustrate the workflows for the synthesis of different beta-alanine derivatives.
Caption: Workflow for the synthesis of beta-alanine methyl ester hydrochloride.
Caption: General workflow for the N-alkylation of beta-alanine.
Involvement in Signaling Pathways
While beta-alanine itself is well-known as a precursor to carnosine, which plays a role in pH buffering in muscles, the direct involvement of its derivatives, such as esters and amides, in specific signaling pathways is not as extensively documented in the readily available literature. Beta-alanine is a component of pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A, a vital molecule in cellular metabolism.
Some N-acyl amino acids have been identified as signaling molecules. For instance, N-lactoyl-phenylalanine (Lac-Phe), an exercise-induced metabolite, is known to suppress appetite by acting on G protein-coupled receptors (GPCRs).[5] This suggests a potential for other N-acyl-beta-alanine derivatives to act as signaling molecules, though specific pathways have yet to be fully elucidated.
The following diagram illustrates the established metabolic role of beta-alanine.
Caption: Established metabolic pathways involving beta-alanine.
References
- 1. CAS 4244-84-2: β-Alanine, ethyl ester, hydrochloride [cymitquimica.com]
- 2. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of the Amide Bond Formed by Boc-beta-Ala-ONp
For researchers, scientists, and drug development professionals, the enduring stability of an amide bond is a critical parameter influencing the efficacy, shelf-life, and in vivo behavior of peptides and bioconjugates. This guide provides an objective comparison of the stability of the amide bond formed using Boc-beta-Ala-ONp (N-tert-butoxycarbonyl-β-alanine 4-nitrophenyl ester) against other common amide formation strategies, supported by literature-derived data and detailed experimental protocols.
The formation of a robust and stable amide linkage is fundamental in peptide synthesis and the chemical modification of biomolecules. While numerous activating agents exist, the choice of reagent can significantly impact the stability of the resulting amide bond, particularly its resistance to chemical and enzymatic hydrolysis. Here, we assess the stability profile of the amide bond derived from Boc-beta-Ala-ONp, a reagent notable for incorporating a β-amino acid residue.
Superior Stability of β-Amino Acid Containing Amide Bonds
Amide bonds are inherently stable due to resonance delocalization. However, the introduction of a β-amino acid, such as β-alanine from Boc-beta-Ala-ONp, confers a remarkable resistance to enzymatic degradation. Peptides composed of β-amino acids (β-peptides) are known to exhibit a superior stability profile compared to their α-peptide counterparts, which are readily degraded by proteases.[1] In fact, efforts to achieve proteolytic hydrolysis of a β-β peptide bond have largely been unsuccessful.[1] This enhanced stability is attributed to the altered backbone conformation of β-peptides, which is not recognized by the active sites of common proteases.
Comparative Stability Data
To provide a quantitative context, the following table summarizes the stability of a typical α-amide bond formed using a common N-hydroxysuccinimide (NHS) ester. This can serve as a baseline for appreciating the enhanced stability offered by a β-amino acid linkage.
| Linkage Type | Precursor Reagent Example | Half-life in Aqueous Buffer (pH 7.4) | Key Stability Characteristics |
| α-Amide Bond | Boc-Ala-NHS | Generally stable, but susceptible to specific proteases. | Considered a stable linkage for many bioconjugation applications. |
| β-Amide Bond | Boc-beta-Ala-ONp | Significantly longer than α-amide bonds (qualitative) | Highly resistant to a broad range of proteases. [1] |
Experimental Protocols
To empirically determine and compare the stability of the amide bond formed by Boc-beta-Ala-ONp, the following experimental protocols can be employed.
Protocol 1: Chemical Stability Assessment by HPLC
This protocol outlines a method to assess the hydrolytic stability of a newly formed amide bond under defined pH conditions.
1. Materials:
- Purified peptide/molecule with the newly formed amide bond.
- Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 7.4, 9.0).
- HPLC system with a C18 reversed-phase column.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
- Quenching solution (e.g., 10% TFA).
2. Procedure:
- Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).
- Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
- Incubate the solutions at a constant temperature (e.g., 37°C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- Immediately quench the hydrolysis by adding the quenching solution.
- Analyze the samples by reversed-phase HPLC.[3]
- Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolysis product (the free amine/peptide and the carboxylic acid).
- Calculate the half-life (t½) of the amide bond at each pH by plotting the natural logarithm of the remaining parent compound concentration against time.
Protocol 2: Enzymatic Stability Assessment
This protocol assesses the stability of the amide bond in the presence of proteolytic enzymes.
1. Materials:
- Purified peptide/molecule with the newly formed amide bond.
- Proteolytic enzymes (e.g., trypsin, chymotrypsin, pronase, or serum/plasma).
- Incubation buffer (e.g., PBS, pH 7.4).
- HPLC-MS system for analysis.
- Quenching solution (e.g., 10% TFA or 100% acetonitrile).
2. Procedure:
- Prepare a solution of the test compound in the incubation buffer.
- Add the selected proteolytic enzyme or serum/plasma to the solution at a defined concentration (e.g., 10% v/v for serum).
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
- Immediately stop the enzymatic reaction by adding the quenching solution and vortexing.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by HPLC-MS to identify and quantify the parent compound and any degradation products.[4][5]
- Determine the rate of degradation and the half-life of the amide bond in the presence of the enzyme.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the amide bond formation and the experimental workflow for stability assessment.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards understanding the tandem mass spectra of protonated oligopeptides. 1: mechanism of amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-beta-alanine 4-nitrophenyl ester: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Boc-beta-alanine 4-nitrophenyl ester based on general laboratory safety principles and information for similar chemical compounds. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all federal, state, and local regulations.
This compound is a compound utilized in peptide synthesis and other research applications. While many Boc-protected amino acids are not classified as hazardous, the presence of the 4-nitrophenyl ester group suggests a more cautious approach to disposal is warranted. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. |
Step-by-Step Disposal Procedure
The following procedure outlines a conservative approach to the disposal of this compound, treating it as potentially hazardous waste in the absence of a specific SDS classifying it otherwise.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect all non-contaminated solid waste, such as unused or expired this compound, in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not pour any solutions down the drain.
Step 2: Packaging and Labeling
-
Use a robust, leak-proof container made of a material compatible with the chemical.
-
The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings. If the specific hazards are not known, at a minimum, label it as "Caution: Chemical Waste."
Step 3: Storage of Waste
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this chemical in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's EHS and local regulations.
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinsate as hazardous liquid waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling Boc-beta-alanine 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Boc-beta-alanine 4-nitrophenyl ester (CAS 17547-09-0). Given the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on best practices for handling potentially hazardous chemical compounds and active esters, such as nitrophenyl esters.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 or equivalent standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is a best practice to protect against potential pinholes and contamination. Change gloves frequently, especially if contact with the substance is suspected. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum coverage. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter if handling the powder outside of a certified chemical fume hood, or if aerosolization is possible. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are mandatory to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Step 1: Preparation
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Before starting, gather all necessary equipment, including glassware, solvents, and quenching solutions, and place them inside the fume hood.
Step 2: Weighing and Aliquoting
-
Static Control: Use an anti-static brush or ionizer when weighing the powdered compound to prevent dispersal due to static electricity.
-
Containment: Weigh the powder on wax paper or in a disposable weigh boat within the fume hood.
-
Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing.
Step 3: Reaction Setup and Monitoring
-
Closed System: Whenever possible, perform reactions in a closed system to contain any potential off-gassing.
-
Labeling: Clearly label all vessels containing this compound with its name, concentration, and hazard warnings.
-
Monitoring: Regularly inspect the reaction setup for any signs of leaks or abnormalities.
Step 4: Post-Reaction Work-up and Purification
-
Quenching: Quench any unreacted ester with a suitable nucleophile (e.g., a primary amine or a basic solution) before disposal.
-
Extraction and Purification: Perform all extractions and purification steps within the fume hood.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste container.
-
This container should be kept closed when not in use and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a properly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent, and collect the rinsate as hazardous waste.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
